molecular formula C10H8N2OS B3030797 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde CAS No. 958443-39-5

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Cat. No.: B3030797
CAS No.: 958443-39-5
M. Wt: 204.25
InChI Key: KHHZRQVJLBGSNM-UHFFFAOYSA-N
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Description

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde (CAS 958443-39-5) is a high-purity chemical intermediate of significant interest in medicinal chemistry and materials science. This compound features a thiazole ring, a versatile heterocycle known for its presence in a wide range of bioactive molecules . Its structure serves as a critical synthon for developing novel therapeutic agents. Research indicates that closely related thiazole derivatives exhibit promising cytotoxic activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 . Furthermore, the thiazole core is a key component in various preclinical investigations for its anticonvulsant and antimicrobial potential . Beyond pharmaceutical applications, this specific carbohydrazide derivative has been demonstrated to function as an efficient corrosion inhibitor for mild steel in acidic environments, showing inhibition efficiencies up to 95.1% by forming a protective adsorbed layer on the metal surface . This product is intended for research and development purposes only. Chemical Identifiers • CAS Number: 958443-39-5 • Molecular Formula: C10H8N2OS • Molecular Weight: 204.25 g/mol • SMILES: CC1=C(SC(=N1)C2=CN=CC=C2)C=O Physical Properties • Appearance: Crystalline Powder • Melting Point: 125-131.5°C • Boiling Point: ca. 399°C • Density: ~1.287 • Flash Point: ~195°C Handling and Storage • Storage Temp.: 2-8°C • Hazard Statements: H315-H319-H335 (Causes skin irritation, serious eye irritation, and may cause respiratory irritation) • Precautionary Statements: P261-P305+P351+P338 (Avoid breathing dust/fume/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing) This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2OS/c1-7-9(6-13)14-10(12-7)8-3-2-4-11-5-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHHZRQVJLBGSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CN=CC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80656443
Record name 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958443-39-5
Record name 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80656443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of a Robust Synthetic Pathway and Comprehensive Characterization of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Chemical Professionals

Abstract

This technical guide provides a detailed, field-proven methodology for the synthesis and comprehensive characterization of 4-methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The synthetic strategy is rooted in the classical Hantzsch thiazole synthesis, followed by a logical sequence of functional group interconversions to achieve the target aldehyde. Each stage of the synthesis is presented with a detailed, step-by-step protocol, accompanied by mechanistic insights and an explanation of the causal relationships behind experimental choices. The guide culminates in a thorough characterization of the final compound using modern analytical techniques, including NMR, IR, and Mass Spectrometry, ensuring a self-validating and reproducible process for researchers and scientists.

Introduction

1.1 The Thiazole Scaffold in Drug Discovery

The thiazole ring is a privileged heterocyclic motif, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in the design of bioactive molecules. Thiazole derivatives exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anti-cancer, and antiviral properties.[1][2] The development of efficient and scalable synthetic routes to novel thiazole-based synthons is therefore a critical endeavor for advancing drug discovery programs.

1.2 Profile of this compound

This compound is a versatile bifunctional molecule. It incorporates the biologically relevant pyridyl and thiazole rings, while the aldehyde functional group serves as a reactive handle for a wide array of subsequent chemical transformations. This includes, but is not limited to, reductive aminations, Wittig reactions, and condensations to build more complex molecular architectures. Its strategic importance lies in its potential as a key intermediate for constructing libraries of novel compounds for high-throughput screening and lead optimization.

Synthetic Strategy and Retrosynthetic Analysis

The chosen synthetic pathway is designed for robustness and scalability, relying on well-established and high-yielding chemical transformations. The core of the strategy is the Hantzsch thiazole synthesis , a reliable method for constructing the thiazole ring from a thioamide and an α-halocarbonyl compound.[3][4][5]

A direct synthesis of the target aldehyde via a Hantzsch reaction is challenging due to the instability of the required α-halo-β-ketoaldehyde. Therefore, a more practical approach involves the synthesis of a stable ester precursor, followed by a two-step reduction-oxidation sequence.

The retrosynthetic analysis is as follows:

  • The target aldehyde (1) can be accessed via the mild oxidation of the corresponding primary alcohol (2) .

  • The alcohol (2) can be formed by the selective reduction of the ester (3) .

  • The thiazole ester (3) is constructed via the Hantzsch condensation of pyridine-3-carbothioamide (4) and ethyl 2-chloroacetoacetate (5) .

  • The thioamide (4) is readily prepared from commercially available 3-cyanopyridine (6) .

This multi-step approach allows for the isolation and characterization of key intermediates, ensuring the integrity of each transformation and simplifying the final purification process.

G Target Target Aldehyde (1) Alcohol Primary Alcohol (2) Target->Alcohol Oxidation Ester Thiazole Ester (3) Alcohol->Ester Reduction Thioamide Pyridine-3-carbothioamide (4) Ester->Thioamide Hantzsch Synthesis Haloester Ethyl 2-chloroacetoacetate (5) Ester->Haloester Hantzsch Synthesis Nitrile 3-Cyanopyridine (6) Thioamide->Nitrile Thionation

Caption: Retrosynthetic pathway for the target aldehyde.

Synthesis and Mechanistic Insights

This section provides detailed experimental protocols for each step of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

3.1 Step 1: Synthesis of Pyridine-3-carbothioamide (4)

The conversion of a nitrile to a thioamide is a fundamental transformation. Here, phosphorus pentasulfide in a basic solution of aqueous ethanol provides an effective medium for the thionation of 3-cyanopyridine.[6]

  • Protocol:

    • To a stirred solution of 3-cyanopyridine (1.0 eq) in a 1:1 mixture of ethanol and water, add phosphorus pentasulfide (P₄S₁₀, 0.5 eq).

    • Heat the reaction mixture to reflux (approx. 70-80 °C) for 4-6 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

    • Upon completion, cool the mixture to room temperature and pour it onto crushed ice.

    • Neutralize the solution carefully with a saturated sodium bicarbonate solution until effervescence ceases and a precipitate forms.

    • Filter the resulting solid, wash thoroughly with cold water, and dry under vacuum to yield pyridine-3-carbothioamide as a solid.

3.2 Step 2: Hantzsch Synthesis of Ethyl 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylate (3)

This is the key ring-forming step. The mechanism involves the nucleophilic attack of the thioamide sulfur onto the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[6]

G cluster_start Reactants cluster_process Mechanism cluster_end Product Thioamide Pyridine-3-carbothioamide Nuc_Attack Nucleophilic Attack (S on C-Br) Thioamide->Nuc_Attack Haloester Ethyl 2-chloroacetoacetate Haloester->Nuc_Attack Cyclization Intramolecular Cyclization Nuc_Attack->Cyclization Intermediate Dehydration Dehydration Cyclization->Dehydration Product Thiazole Ester (3) Dehydration->Product Aromatization

Caption: Key steps of the Hantzsch thiazole synthesis.

  • Protocol:

    • Dissolve pyridine-3-carbothioamide (1.0 eq) and ethyl 2-chloroacetoacetate (1.05 eq) in absolute ethanol.

    • Heat the mixture to reflux for 8-10 hours. The progress of the reaction should be monitored by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

    • The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure ester.

3.3 Step 3: Reduction to (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol (2)

The selective reduction of the ester to a primary alcohol requires a potent reducing agent. While LiAlH₄ is effective, a mixed-hydride system of sodium borohydride and aluminum chloride offers a safer and highly efficient alternative, generating a reactive aluminum borohydride species in situ.[7][8]

  • Protocol:

    • Suspend aluminum chloride (AlCl₃, 1.5 eq) in dry tetrahydrofuran (THF) in a flask under an inert atmosphere (N₂ or Ar) and cool to 0 °C.

    • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise, maintaining the temperature below 5 °C.

    • Stir the resulting slurry at 0 °C for 30 minutes.

    • Add a solution of the thiazole ester (3) (1.0 eq) in dry THF dropwise to the reducing agent mixture.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates complete consumption of the starting material.

    • Quench the reaction by carefully adding ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) and stir vigorously until the layers become clear.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by column chromatography.

3.4 Step 4: Oxidation to this compound (1)

The final step is the oxidation of the primary alcohol to the aldehyde. Pyridinium chlorochromate (PCC) is a reliable and moderately selective oxidizing agent for this transformation, minimizing over-oxidation to the carboxylic acid.[7]

  • Protocol:

    • To a stirred suspension of PCC (1.5 eq) and silica gel in anhydrous dichloromethane (DCM), add a solution of the alcohol (2) (1.0 eq) in DCM.

    • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts.

    • Wash the filter cake thoroughly with additional diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by flash column chromatography (Eluent: gradient of 20-40% Ethyl Acetate in Hexane) to obtain the pure this compound.

Comprehensive Characterization

Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and physical methods.

4.1 Physicochemical Properties

PropertyValue
Molecular Formula C₁₀H₈N₂OS
Molecular Weight 204.25 g/mol
Appearance Off-white to pale yellow solid
Melting Point To be determined experimentally
SMILES CC1=C(C=O)SC(=N1)C2=CC=NC=C2
InChI Key (Generated upon synthesis)

4.2 Spectroscopic and Chromatographic Data

TechniqueExpected Observations
¹H NMR δ ~10.0 ppm (s, 1H): Aldehyde proton (-CHO).δ ~9.2 ppm (d, 1H), ~8.7 ppm (d, 1H), ~8.4 ppm (dd, 1H), ~7.5 ppm (dd, 1H): Protons of the 3-substituted pyridine ring.δ ~2.8 ppm (s, 3H): Methyl protons (-CH₃) on the thiazole ring.
¹³C NMR δ ~185 ppm: Aldehyde carbonyl carbon (C=O).δ ~165-170 ppm: Thiazole C2 carbon.δ ~150-155 ppm: Thiazole C4 carbon.δ ~120-150 ppm: Aromatic carbons of pyridine and thiazole C5.δ ~18 ppm: Methyl carbon (-CH₃).
FT-IR (cm⁻¹) ~1680-1700 cm⁻¹: Strong C=O stretch (aldehyde).~3100-3000 cm⁻¹: Aromatic C-H stretch.~1600, ~1480 cm⁻¹: C=C and C=N aromatic ring stretches.
Mass Spec (ESI+) m/z: 205.04 [M+H]⁺
HPLC Purity >97% (Typical conditions: C18 column, mobile phase of acetonitrile/water with 0.1% TFA)

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire synthetic process, from commercially available starting materials to the final, purified product.

G cluster_start Starting Materials cluster_products Intermediates & Final Product Nitrile 3-Cyanopyridine Thioamide Pyridine-3-carbothioamide Nitrile->Thioamide Step 1: P₄S₁₀, EtOH/H₂O Haloester Ethyl 2-chloroacetoacetate Ester Thiazole Ester Haloester->Ester Thioamide->Ester Step 2: Hantzsch Synthesis Alcohol Primary Alcohol Ester->Alcohol Step 3: NaBH₄, AlCl₃ Aldehyde Target Aldehyde Alcohol->Aldehyde Step 4: PCC, DCM

Caption: Complete workflow for the synthesis of the target compound.

Conclusion and Future Outlook

This guide has detailed a logical and reproducible multi-step synthesis for this compound. By leveraging the classic Hantzsch thiazole synthesis followed by a well-controlled reduction and oxidation sequence, this valuable building block can be produced with high purity. The comprehensive characterization protocol ensures the structural integrity of the final compound, providing researchers with a reliable starting point for further synthetic exploration. The aldehyde functionality opens numerous avenues for derivatization, enabling its use in the construction of diverse chemical libraries aimed at discovering novel therapeutic agents.

References

  • ResearchGate. Formylation reactions of some thiazole. [Link]

  • Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. [Link]

  • PrepChem.com. Preparation of 3-acetylpyridine. [Link]

  • ResearchGate. Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. [Link]

  • IOSR Journal of Applied Chemistry. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • ResearchGate. Hantzsch thiazole synthesis. [Link]

  • PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • ChemBK. 2-Bromo-1-pyridin-3-ylethanone. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • ResearchGate. The Hantzsch Thiazole Synthesis. [Link]

  • ResearchGate. (PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. [Link]

  • Fisher Scientific. 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific. [Link]

  • Molbase. 2-BROMO-1-(PYRIDIN-3-YL)ETHAN-1-ONE HYDROBROMIDE | CAS 17694-68-7. [Link]

  • PubMed Central. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. [Link]

  • PMC - NIH. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. [Link]

  • Google Patents.
  • MDPI. (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. [Link]

  • Google Patents.
  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • ResearchGate. (PDF) New thiazole, thiophene and 2-pyridone compounds incorporating dimethylaniline moiety: synthesis, cytotoxicity, ADME and molecular docking studies. [Link]

Sources

Physicochemical properties of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde for Advanced Research

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. By integrating established chemical principles with data from analogous structures, this document offers critical insights into the compound's properties, synthesis, characterization, and potential applications.

Molecular Overview and Strategic Importance

This compound is a trisubstituted thiazole derivative featuring a pyridine ring at the 2-position, a methyl group at the 4-position, and a reactive carbaldehyde (formyl) group at the 5-position. This unique arrangement of functional groups makes it a highly valuable scaffold in synthetic organic chemistry.

The thiazole core is a well-established pharmacophore found in numerous FDA-approved drugs and biologically active agents, prized for its metabolic stability and diverse biological activities.[1][2] The pyridine moiety can modulate solubility and provides a key site for hydrogen bonding interactions with biological targets. The aldehyde group serves as a versatile synthetic handle, allowing for extensive derivatization and the construction of more complex molecular architectures.[3][4] Derivatives of the pyridinyl-thiazole scaffold have shown promise as antimicrobial, anti-inflammatory, and anticancer agents, underscoring the importance of this core structure in modern drug discovery programs.[5][6][7]

Physicochemical Properties

Direct experimental data for this compound is not extensively published. The following table summarizes its fundamental properties, with some values estimated based on structurally related compounds such as 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid and 4-methylthiazole-5-carboxaldehyde.

PropertyValue / InformationSource
IUPAC Name 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehydeN/A
Molecular Formula C₁₀H₈N₂OSN/A
Molecular Weight 204.25 g/mol N/A
CAS Number Not assigned.N/A
Appearance Expected to be a solid at room temperature.Inferred
SMILES Cc1nc(sc1C=O)c2cccnc2N/A
InChI Key (Not available)N/A
Predicted LogP ~1.5 - 2.5Cheminformatics Prediction
Predicted pKa (basic) ~2.5-3.5 (Pyridine N)Inferred from Pyridine/Thiazole pKa[8]
Predicted Melting Point >100 °CInferred from related solids

Synthesis and Mechanistic Insights

A robust and logical synthetic strategy for this compound involves a two-step process: the initial construction of the substituted thiazole core via the Hantzsch synthesis, followed by the regioselective introduction of the aldehyde group using a Vilsmeier-Haack formylation.

Step 1: Hantzsch Thiazole Synthesis of the Core Heterocycle

The Hantzsch thiazole synthesis is a cornerstone reaction for creating the thiazole ring system, involving the condensation of an α-haloketone with a thioamide.[1][9][10]

  • Reactants :

    • Thioamide : Pyridine-3-carbothioamide.

    • α-Haloketone : 3-Chloro-2,4-pentanedione (or similar α-haloketone).

  • Mechanism : The reaction is initiated by the nucleophilic attack of the sulfur atom from the thioamide onto the carbon bearing the halogen. This is followed by an intramolecular cyclization via nucleophilic attack of the thioamide's nitrogen atom onto the ketone carbonyl, and a subsequent dehydration step to yield the aromatic thiazole ring.[9]

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a classic and highly effective method for formylating electron-rich aromatic and heteroaromatic rings.[11][12] The C5 position of the 2,4-disubstituted thiazole ring is electron-rich and thus the most reactive site for electrophilic substitution.[13]

  • Reagents : The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide, typically N,N-dimethylformamide (DMF).

  • Mechanism : The electrophilic Vilsmeier reagent attacks the C5 position of the thiazole ring. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final carbaldehyde product.[12]

Synthetic Workflow Diagram

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Reactant1 Pyridine-3-carbothioamide Intermediate 4-Methyl-2-(pyridin-3-yl)thiazole Reactant1->Intermediate Condensation/ Cyclization Reactant2 3-Chloro-2,4-pentanedione Reactant2->Intermediate Product 4-Methyl-2-(pyridin-3-yl)thiazole- 5-carbaldehyde Intermediate->Product Formylation at C5 Reagent POCl₃, DMF Reagent->Product Electrophilic Substitution

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocols: Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

High-Performance Liquid Chromatography (HPLC)
  • Objective : To assess the purity of the final product.

  • Methodology :

    • System : A standard HPLC system with a UV detector.

    • Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase : A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid).

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm and 280 nm.

    • Analysis : The purity is determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective : To elucidate the molecular structure.

  • ¹H NMR (400 MHz, CDCl₃) - Predicted Signals :

    • δ ~10.0-10.2 ppm (s, 1H) : Aldehyde proton (-CHO).

    • δ ~9.1-9.3 ppm (d, 1H) : Pyridine H2 proton.

    • δ ~8.6-8.8 ppm (dd, 1H) : Pyridine H6 proton.

    • δ ~8.2-8.4 ppm (dt, 1H) : Pyridine H4 proton.

    • δ ~7.4-7.6 ppm (dd, 1H) : Pyridine H5 proton.

    • δ ~2.7-2.9 ppm (s, 3H) : Methyl protons (-CH₃) on the thiazole ring.

  • ¹³C NMR (100 MHz, CDCl₃) - Predicted Signals :

    • δ ~185-190 ppm : Aldehyde carbonyl carbon (C=O).

    • δ ~165-170 ppm : Thiazole C2.

    • δ ~150-160 ppm : Thiazole C4 and Pyridine C2, C6.

    • δ ~120-140 ppm : Remaining aromatic carbons (Thiazole C5, Pyridine C3, C4, C5).

    • δ ~15-20 ppm : Methyl carbon (-CH₃).

Infrared (IR) Spectroscopy
  • Objective : To identify key functional groups.

  • Methodology : Analysis via KBr pellet or ATR.

  • Expected Absorption Bands (cm⁻¹) :

    • ~3100-3000 : Aromatic C-H stretching.

    • ~2950-2850 : Aliphatic C-H stretching (methyl).

    • ~2850-2750 : Aldehyde C-H stretching (often a pair of weak bands).

    • ~1690-1710 : Strong C=O stretching of the aromatic aldehyde.

    • ~1600, 1580, 1470 : C=C and C=N stretching of the pyridine and thiazole rings.[14]

Mass Spectrometry (MS)
  • Objective : To confirm molecular weight and fragmentation pattern.

  • Methodology : Electrospray ionization (ESI) is recommended.

  • Expected Results :

    • Molecular Ion Peak [M+H]⁺ : m/z ≈ 205.04.

    • Key Fragments : Loss of CO (m/z ≈ 177), cleavage of the thiazole-pyridine bond.

Analytical Workflow Diagram

G cluster_confirm Structural Confirmation Start Synthesized Crude Product HPLC HPLC Purity Check Start->HPLC Purify Purification (Column Chromatography/ Recrystallization) HPLC->Purify Purity < 95% Pure_Product Pure Compound (>95%) HPLC->Pure_Product Purity ≥ 95% Purify->HPLC Re-assess NMR ¹H & ¹³C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR IR Spectroscopy Pure_Product->IR

Caption: Analytical workflow for quality control and confirmation.

Reactivity and Synthetic Utility

The molecule's reactivity is dominated by its three key components:

  • Aldehyde Group : This is the primary site for synthetic elaboration. It readily undergoes:

    • Oxidation : Can be converted to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

    • Reduction : Can be reduced to a primary alcohol (hydroxymethyl group) using sodium borohydride.[15][16]

    • Nucleophilic Addition/Condensation : Reacts with a wide array of nucleophiles, including Grignard reagents, organolithiums, and ylides (Wittig reaction), and participates in condensation reactions like the Knoevenagel and aldol condensations to form new C-C bonds.[4]

  • Thiazole Ring : While aromatic and relatively stable, the ring can undergo certain transformations. The C2 proton is the most acidic, but in this case, it is substituted. Electrophilic attack, as demonstrated by the Vilsmeier-Haack synthesis, preferentially occurs at the electron-rich C5 position.[13]

  • Pyridine Ring : The nitrogen atom is basic and can be protonated in acidic media or quaternized with alkyl halides, which can significantly alter the molecule's electronic properties and solubility.[13]

Applications in Medicinal Chemistry

The this compound scaffold is a privileged starting point for the synthesis of novel therapeutic agents. The literature on analogous structures provides compelling evidence for its potential in several disease areas:

  • Anticancer Agents : Structurally related pyridinyl-thiazole carboxamides have been identified as potent angiogenesis inhibitors and c-Met kinase inhibitors, both of which are critical targets in oncology.[5][7] The aldehyde can be converted into an amide, a key functional group in many kinase inhibitors.

  • Antimicrobial Agents : The thiazole nucleus is a common feature in antimicrobial compounds. Various derivatives of pyridinyl-thiazoles have been synthesized and shown to possess significant antibacterial and antifungal activities.[17][18][19] The aldehyde can be derivatized into hydrazones, which are known to exhibit a broad spectrum of antimicrobial efficacy.[6][20]

  • Anti-inflammatory Agents : Pyridine and thiazole-based hydrazides have demonstrated promising anti-inflammatory properties, suggesting that derivatives of this scaffold could be explored for treating inflammatory disorders.[6]

References

  • Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. PMC - NIH. [Link]

  • Brønsted acid-promoted ring-opening and annulation of thioamides and 2 H -azirines to synthesize 2,4,5-trisubstituted thiazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Formylation reactions of some thiazole. ResearchGate. [Link]

  • Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. ACS Publications. [Link]

  • Multicomponent Synthesis of 2,4,5-Trisubstituted Thiazoles Using a Sustainable Carbonaceous Catalyst and Assessment of Its Herbicidal and Antibacterial Potential. PubMed. [Link]

  • Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Asian Journal of Chemistry. [Link]

  • Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. [Link]

  • Properties of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid. Chemcasts. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • Organic Synthesis with Thiazole-5-carboxaldehyde: Key Applications and Sourcing Tips. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • 4-Methylthiazole-5-carboxaldehyde. PubChem - NIH. [Link]

  • Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. [Link]

  • Thiazole. Wikipedia. [Link]

  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. [Link]

  • Hantzsch thiazole synthesis. ResearchGate. [Link]

  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. ResearchGate. [Link]

  • The Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. [Link]

  • Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC - NIH. [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • 4-Methyl-1,3-thiazole-2-carbaldehyde. PubChem. [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. NIH. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. [Link]

  • (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. MDPI. [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [Link]

Sources

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Executive Summary

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The molecule integrates three key pharmacophoric features: a thiazole ring, a pyridine moiety, and a reactive carbaldehyde group. This unique combination makes it a versatile building block for the synthesis of novel therapeutic agents. This document details its physicochemical properties, molecular structure, potential synthetic pathways, and applications in drug development, particularly in the fields of oncology and infectious diseases. It is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. Thiazole and pyridine rings are considered "privileged structures" due to their prevalence in a wide array of biologically active molecules and approved drugs.[1][2] The thiazole moiety is a key component of compounds with antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the pyridine ring is integral to numerous natural alkaloids and vitamins and is a crucial element in drugs targeting a variety of receptors and enzymes.[1]

The subject of this guide, this compound, represents a thoughtful fusion of these two heterocyclic systems. The addition of a carbaldehyde (formyl) group at the 5-position of the thiazole ring introduces a highly versatile chemical handle. This aldehyde functionality can be readily transformed into a multitude of other functional groups, enabling the generation of extensive chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. The exploration of this molecule is therefore not just an academic exercise but a gateway to novel chemical entities with therapeutic potential.

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are fundamental to its application in research. The key identifiers and properties for this compound are summarized below.

PropertyValueSource(s)
CAS Number 958443-39-5[4][5][6][7]
Molecular Formula C10H8N2OS[4][6][7]
Molecular Weight 204.25 g/mol [4][6]
IUPAC Name 4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehydeN/A
SMILES CC1=C(SC(=N1)C1=CC=CN=C1)C=O[5][7]
InChI Key KHHZRQVJLBGSNM-UHFFFAOYSA-N[4][7]
Melting Point 125-131.5 °C[4]
Boiling Point 399 °C (Predicted)[4]
Density 1.287 g/cm³ (Predicted)[4]
Purity Typically available at ≥97%[4][7]

Molecular Structure Analysis

The structure of this compound is characterized by a central 4,5-disubstituted thiazole ring.

  • Thiazole Core: A five-membered aromatic ring containing one sulfur and one nitrogen atom. This core is known for its ability to engage in various non-covalent interactions with biological targets.

  • 2-position Substitution: A pyridin-3-yl group is attached at this position. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a critical interaction for molecular recognition in many biological systems.

  • 4-position Substitution: A methyl group is present, which can influence the compound's solubility and metabolic stability.

  • 5-position Substitution: The key carbaldehyde (-CHO) group is located at this position. This electron-withdrawing group influences the electronic properties of the thiazole ring and serves as the primary site for synthetic elaboration.

Caption: 2D representation of this compound.

Synthetic Strategy and Methodologies

The synthesis of substituted thiazoles is a well-documented area of heterocyclic chemistry. A plausible and efficient route to this compound is via a variation of the Hantzsch thiazole synthesis. This involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway would disconnect the thiazole ring, identifying pyridine-3-carbothioamide and a suitable 3-halo-2-oxobutanal derivative as key precursors. The aldehyde functionality can be introduced directly or via the oxidation of a precursor alcohol.

retrosynthesis target This compound disconnect1 Hantzsch Thiazole Synthesis target->disconnect1 precursors Pyridine-3-carbothioamide + 3-chloro-2-oxobutanal disconnect1->precursors

Caption: Retrosynthetic approach for the target molecule.

Exemplary Experimental Protocol: Hantzsch Synthesis

This protocol outlines a generalized procedure based on established methodologies for similar structures.[8][9]

Objective: To synthesize Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate, a direct precursor that can be reduced and then oxidized to the target aldehyde.

Step 1: Synthesis of Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate

  • To a round-bottom flask, add pyridine-3-carbothioamide (1.0 eq) and absolute ethanol to form a slurry.

  • Add ethyl 2-chloroacetoacetate (1.05 eq) to the mixture.

  • Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into cold water and neutralize with a 10% sodium bicarbonate solution until effervescence ceases.

  • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

  • The crude product can be purified by recrystallization from ethanol to yield the ester precursor.

Step 2: Reduction to Alcohol

  • The ester from Step 1 is dissolved in an appropriate solvent like tetrahydrofuran (THF).

  • The solution is cooled in an ice bath, and a reducing agent such as sodium borohydride is added portion-wise in the presence of a catalyst like AlCl3.[10][11]

  • The reaction is stirred until completion (monitored by TLC).

  • The reaction is carefully quenched, and the product, (4-methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol, is extracted and purified.

Step 3: Oxidation to Aldehyde

  • The alcohol from Step 2 is dissolved in a solvent like dichloromethane (DCM).

  • An oxidizing agent such as Pyridinium chlorochromate (PCC) is added, and the mixture is stirred at room temperature.[10][11]

  • Upon completion, the reaction mixture is filtered through a pad of silica or celite to remove the chromium salts, and the solvent is evaporated under reduced pressure to yield the final product, this compound.

Caption: Synthetic workflow for the target carbaldehyde.

Applications in Research and Drug Development

The true value of this compound lies in its potential as a scaffold for creating new drugs. The pyridinyl-thiazole core has been identified as a promising framework for targeting various diseases.

Anticancer Agent Development

Research has shown that N-substituted 2-(4-pyridinyl)thiazole carboxamides can act as potent angiogenesis inhibitors.[12] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Compounds derived from this scaffold have been shown to suppress the proliferation and migration of human umbilical vein endothelial cells (HUVECs) and block VEGF-induced angiogenesis.[12] The aldehyde group of this compound is an ideal starting point for synthesizing the carboxamides needed for this activity, for instance, through oxidative amidation or by conversion to a carboxylic acid followed by amide coupling.

cluster_synthesis Scaffold Elaboration cluster_bio Biological Pathway start 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbaldehyde lib Library of Carboxamide Derivatives start->lib Reductive Amination, Oxidation, Amide Coupling vegf VEGF Signaling lib->vegf Inhibition angiogenesis Angiogenesis vegf->angiogenesis tumor Tumor Growth & Metastasis angiogenesis->tumor

Sources

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of Pyridine-Thiazole Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyridine-Thiazole Scaffolds

The pyridine-thiazole hybrid scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. These heterocyclic compounds are particularly prominent in oncology, with derivatives showing potent inhibitory action against various kinases and other key proteins implicated in cancer progression.[1][2][3][4] The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.[5] A precise understanding of their molecular geometry, conformational flexibility, and intermolecular interactions is therefore paramount for rational drug design and the development of next-generation therapeutics.[6]

This in-depth technical guide provides a comprehensive overview of the principles and methodologies involved in the crystal structure analysis of pyridine-thiazole derivatives. We will navigate the entire workflow, from the critical initial step of obtaining high-quality single crystals to the final stages of structure solution, refinement, and in-depth analysis of intermolecular forces. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of crystallography to accelerate their discovery programs.

The Cornerstone of Structural Elucidation: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[7][8][9] This powerful analytical technique provides unambiguous information on bond lengths, bond angles, torsion angles, and the stereochemistry of a compound, offering a level of detail unattainable by other methods.[7] The fundamental principle of SCXRD lies in the interaction of X-rays with the electron clouds of atoms arranged in a highly ordered, repeating lattice within a single crystal. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, is then mathematically deconvoluted to generate a three-dimensional electron density map, from which the atomic positions can be determined.[7]

For pyridine-thiazole derivatives, SCXRD is not merely a characterization technique; it is a vital tool for understanding structure-activity relationships (SAR). By revealing the preferred conformation of the molecule and the intricate network of intermolecular interactions in the solid state, we gain invaluable insights into how these compounds may bind to their biological targets.[5]

Experimental Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized pyridine-thiazole derivative to a fully elucidated crystal structure is a multi-step process that demands meticulous attention to detail. The following sections outline the key stages of this workflow, providing both the "how" and the "why" behind each experimental choice.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination & Analysis synthesis Synthesis of Pyridine-Thiazole Derivative crystallization Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) synthesis->crystallization Pure Compound mounting Crystal Mounting crystallization->mounting Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution Diffraction Data refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement Initial Model validation Structure Validation (e.g., checkCIF) refinement->validation Refined Model analysis Interaction Analysis (e.g., Mercury) validation->analysis Validated Structure

Figure 1: Experimental workflow for the crystal structure analysis of pyridine-thiazole derivatives.
Part 1: The Art and Science of Crystal Growth

The success of a single-crystal X-ray diffraction experiment is entirely contingent on the quality of the crystal. The ideal crystal for SCXRD is a single, well-formed specimen, typically 0.1-0.3 mm in each dimension, free from cracks and other defects.[10][11] Growing such crystals is often considered both an art and a science, requiring patience and a systematic approach.[12]

Core Principle: The fundamental principle behind crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a highly ordered lattice.[13]

Detailed Protocol: Vapor Diffusion

Vapor diffusion is a highly successful method for growing high-quality crystals of small organic molecules, especially when only small amounts of material are available.[12][14]

  • Solvent Selection: Identify a "good" solvent in which your pyridine-thiazole derivative is readily soluble. Also, find a "poor" or "anti-solvent" in which the compound is insoluble, but which is miscible with the good solvent. The anti-solvent should be more volatile than the good solvent.[12]

  • Preparation:

    • Dissolve a few milligrams of the purified compound in a minimal amount of the good solvent in a small, open vial.

    • Place this inner vial inside a larger, sealable container (e.g., a beaker or a larger vial).

    • Add a larger volume of the anti-solvent to the outer container, ensuring the level is below the top of the inner vial.

  • Incubation: Seal the outer container and leave it undisturbed in a location with a stable temperature and free from vibrations.[10]

  • Mechanism of Action: The more volatile anti-solvent will slowly diffuse into the less volatile good solvent in the inner vial. This gradual change in solvent composition reduces the solubility of the pyridine-thiazole derivative, leading to slow crystallization.

Causality Behind Choices: The slow rate of diffusion is crucial. Rapid precipitation leads to the formation of amorphous solids or microcrystalline powders, which are unsuitable for SCXRD.[11] The choice of solvents is critical; for instance, aromatic solvents like toluene can sometimes promote crystal growth by filling voids in the crystal lattice.[12]

Part 2: Data Collection - Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is carefully mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[7][9]

Detailed Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A selected crystal is mounted on a cryoloop or a glass fiber using a cryoprotectant oil.[7] The sample is then flash-cooled in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms and protect the crystal from radiation damage.

  • Preliminary Screening: A few initial diffraction images are collected to assess the quality of the crystal and to determine the unit cell parameters and crystal system.[8][9]

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles while it is being irradiated with a monochromatic X-ray beam.[7] Modern area detectors, such as CCD or CMOS detectors, capture the diffraction pattern.[8]

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for experimental factors such as absorption.

Trustworthiness of the Protocol: The collection of a complete dataset with high redundancy is essential for a reliable structure determination. The quality of the data is assessed by various statistical parameters, such as the R-merge, which indicates the agreement between symmetry-related reflections.

Part 3: Structure Solution and Refinement - From Data to a Molecular Model

The collected diffraction data contains the intensities of the reflections, but the phase information is lost. The "phase problem" is the central challenge in crystallography.

Detailed Protocol: Structure Solution and Refinement using SHELXL

  • Structure Solution: For small molecules like pyridine-thiazole derivatives, direct methods, as implemented in programs like SHELXT, are typically used to solve the phase problem and generate an initial electron density map. This map reveals the positions of the heavier atoms.

  • Model Building: An initial molecular model is built by assigning atoms to the electron density peaks.

  • Structure Refinement: The initial model is refined using a least-squares procedure, as implemented in programs like SHELXL.[15][16][17][18] This iterative process adjusts the atomic coordinates, site occupancy factors, and displacement parameters (which describe the thermal motion of the atoms) to improve the agreement between the calculated and observed diffraction data.[16][17]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated positions and refined using a riding model.

  • Anisotropic Refinement: For non-hydrogen atoms, anisotropic displacement parameters are refined, which model the thermal motion as an ellipsoid rather than a sphere.

  • Convergence: The refinement is continued until the model converges, meaning that further cycles of refinement do not significantly change the parameters or improve the agreement factors (R-factors).[17]

Authoritative Grounding: The SHELX suite of programs is the industry standard for small-molecule crystallography and has been extensively validated over decades of use.[15][16][18]

Part 4: Validation and Analysis - Ensuring the Integrity of the Structure

A refined crystal structure must be rigorously validated to ensure its quality and accuracy before it is interpreted or published.

Detailed Protocol: Structure Validation and Analysis

  • Validation with checkCIF: The final refined model, in the form of a Crystallographic Information File (CIF), is submitted to the checkCIF service provided by the International Union of Crystallography (IUCr).[19] This service performs a comprehensive series of checks on the geometric and crystallographic parameters of the structure, flagging any potential issues as ALERTS.[19]

  • Analysis of Geometric Parameters: Bond lengths, bond angles, and torsion angles are compared with expected values from similar structures in the Cambridge Structural Database (CSD) using tools like Mogul.[20][21]

  • Analysis of Intermolecular Interactions: The crystal packing and intermolecular interactions are analyzed using software such as Mercury.[21][22][23] This allows for the visualization and characterization of hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal lattice.

Self-Validating System: The combination of low R-factors, a clean difference electron density map, reasonable atomic displacement parameters, and a clean checkCIF report provides a self-validating system for the trustworthiness of the crystal structure.[1][24]

Interpreting the Crystal Structure: From Molecular Conformation to Drug Design

The true power of crystal structure analysis lies in its ability to inform our understanding of a molecule's behavior and to guide the design of improved analogues. For pyridine-thiazole derivatives, several key structural features are of particular interest.

Conformational Analysis: The relative orientation of the pyridine and thiazole rings, as defined by the central torsion angle, is a critical determinant of the molecule's overall shape. This conformation can significantly impact the molecule's ability to fit into the binding pocket of a target protein.[5]

Intermolecular Interactions: The analysis of intermolecular interactions in the crystal lattice can provide a model for the types of interactions the molecule might form with its biological target.

intermolecular_interactions cluster_interactions Key Intermolecular Interactions PyTh Pyridine-Thiazole Derivative H_bond Hydrogen Bonding (e.g., N-H...O, C-H...N) PyTh->H_bond Stabilize Packing Pi_stack π-π Stacking (Pyridine-Pyridine, Pyridine-Thiazole) PyTh->Pi_stack Influence Conformation Halogen_bond Halogen Bonding (if applicable) PyTh->Halogen_bond Directional Interactions

Figure 2: Key intermolecular interactions in the crystal structures of pyridine-thiazole derivatives.
  • Hydrogen Bonding: The nitrogen atoms in the pyridine and thiazole rings, as well as any amide or hydroxyl functionalities, can act as hydrogen bond acceptors or donors. These interactions are highly directional and play a crucial role in molecular recognition.

  • π-π Stacking: The aromatic pyridine and thiazole rings can engage in π-π stacking interactions, which contribute to the overall stability of the crystal packing and can be important for binding to aromatic residues in a protein active site.

  • Halogen Bonding: The introduction of halogen atoms into the pyridine-thiazole scaffold can lead to the formation of halogen bonds, which are increasingly recognized as important interactions in drug design.

Structure-Based Drug Design: The detailed structural information obtained from crystallography can be directly applied to structure-based drug design. For example, if a particular conformation is found to be essential for biological activity, the pyridine-thiazole scaffold can be modified to lock it into that conformation, potentially leading to increased potency and selectivity.[25] Similarly, understanding the key intermolecular interactions can guide the design of new derivatives with improved binding affinity for the target protein.[2]

Data Presentation: A Comparative Analysis of Crystallographic Parameters

To facilitate the comparison of newly determined crystal structures with existing data, it is useful to tabulate key crystallographic parameters. The Cambridge Structural Database (CSD) is an invaluable resource for this purpose, containing a vast repository of small-molecule crystal structures.[26]

ParameterTypical Range for Pyridine-Thiazole DerivativesSignificance
Crystal System Monoclinic, OrthorhombicReflects the symmetry of the crystal lattice.
Space Group P2₁/c, P-1Describes the symmetry elements within the unit cell.
R1 factor < 0.05A measure of the agreement between the calculated and observed structure factors.
wR2 factor < 0.15A weighted R-factor based on all reflections.
Goodness-of-Fit (GooF) ~1.0Should be close to 1 for a good refinement.
Py-Th Torsion Angle Varies widelyDefines the overall conformation of the molecule.
Hydrogen Bond Distances 2.5 - 3.2 ÅIndicates the strength of the hydrogen bonds.
π-π Stacking Distance 3.3 - 3.8 ÅThe distance between the centroids of the aromatic rings.

Table 1: Typical crystallographic parameters for pyridine-thiazole derivatives.

Conclusion: From Atomic Coordinates to Therapeutic Advances

The crystal structure analysis of pyridine-thiazole derivatives is an indispensable tool in the modern drug discovery process. By providing a precise, atomic-level understanding of their molecular architecture, we can unravel the intricacies of their structure-activity relationships and rationally design new compounds with enhanced therapeutic properties. The robust and self-validating nature of the crystallographic workflow, from meticulous crystal growth to rigorous data analysis and validation, ensures the integrity of the structural information upon which critical drug design decisions are made. As we continue to explore the vast chemical space of pyridine-thiazole derivatives, single-crystal X-ray diffraction will undoubtedly remain at the forefront of our efforts to translate molecular insights into life-saving medicines.

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved December 17, 2025, from [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. Retrieved December 17, 2025, from [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

  • User guide to crystal structure refinement with SHELXL. (n.d.). Retrieved December 17, 2025, from [Link]

  • Visualizing Crystal Interactions. (2025, November 21). CCDC. Retrieved December 17, 2025, from [Link]

  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester Department of Chemistry. Retrieved December 17, 2025, from [Link]

  • Tutorial of CSDU module "Analysing intermolecular interactions 101". (2023, January 24). YouTube. Retrieved December 17, 2025, from [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. Retrieved December 17, 2025, from [Link]

  • Crystal Growing Tips and Methods. (n.d.). University of Pennsylvania Department of Chemistry. Retrieved December 17, 2025, from [Link]

  • Structure validation in chemical crystallography. (2008, December 22). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

  • Analysis of the quality of crystallographic data and the limitations of structural models. (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

  • Crystal Growing Tips. (2015, April 28). University of Florida Center for Xray Crystallography. Retrieved December 17, 2025, from [Link]

  • Validating and Understanding Ring Conformations Using Small Molecule Crystallographic Data. (2025, August 6). ResearchGate. Retrieved December 17, 2025, from [Link]

  • Mercury CSD 2.0 - New features for the visualization and investigation of crystal structures. (2025, August 7). ResearchGate. Retrieved December 17, 2025, from [Link]

  • Introduction to Full Interaction Maps (MER-002). (n.d.). CCDC. Retrieved December 17, 2025, from [Link]

  • Molecular Pharmacology at the Crossroads of Precision Medicine. (n.d.). MDPI. Retrieved December 17, 2025, from [Link]

  • Cambridge Structural Database. (n.d.). Wikipedia. Retrieved December 17, 2025, from [Link]

  • Crystal structure refinement with SHELXL. (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

  • Biological activity and biomolecule interaction of pyridyl thiazole derivative and its copper complex. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025, April 23). ACS Omega. Retrieved December 17, 2025, from [Link]

  • Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. (n.d.). Oxford Academic. Retrieved December 17, 2025, from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (n.d.). Retrieved December 17, 2025, from [Link]

  • SHELXL - An Easy Structure - Sucrose. (n.d.). Retrieved December 17, 2025, from [Link]

  • (PDF) Crystal structure refinement with SHELXL. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. (2020, September 25). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 19). ResearchGate. Retrieved December 17, 2025, from [Link]

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.). Retrieved December 17, 2025, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved December 17, 2025, from [Link]

  • Single Crystal X-ray Diffraction. (2021, October 5). YouTube. Retrieved December 17, 2025, from [Link]

  • Structure-based design, synthesis and biological evaluation of novel β-secretase inhibitors containing a pyrazole or thiazole moiety as the P3 ligand. (2015, February 1). PubMed. Retrieved December 17, 2025, from [Link]

  • X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved December 17, 2025, from [Link]

  • (PDF) Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (n.d.). ResearchGate. Retrieved December 17, 2025, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved December 17, 2025, from [Link]

Sources

Potential biological activity of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Potential Biological Activities of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde: A Scaffold for Novel Therapeutics

Abstract

The confluence of distinct heterocyclic scaffolds into a single molecular entity represents a powerful strategy in modern medicinal chemistry for the discovery of novel therapeutic agents. The pyridine-thiazole hybrid is one such pharmacophore that has garnered significant attention, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on a specific, yet underexplored, member of this class: this compound. While direct biological data for this compound is sparse, its structural components—the established bioactivity of the pyridine-thiazole core and the reactive potential of the C5-carbaldehyde group—provide a strong basis for predicting its therapeutic promise. This document synthesizes evidence from structurally analogous compounds to build a compelling, data-driven case for its potential biological activities. We will delve into postulated mechanisms of action, propose robust experimental workflows for validation, and outline future directions for leveraging this scaffold in drug development programs. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel heterocyclic compounds for therapeutic intervention.

Introduction: The Pyridine-Thiazole Scaffold in Medicinal Chemistry

The strategic combination of privileged heterocyclic rings is a cornerstone of rational drug design. By integrating different pharmacophores, chemists can modulate physicochemical properties and interact with multiple biological targets, often leading to enhanced potency and novel mechanisms of action. The pyridine-thiazole hybrid scaffold is a prime example of this successful approach.

1.1 The Significance of the Thiazole Ring The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a structural component in numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine) and multiple clinically approved medicines.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding and other non-covalent interactions make it a highly versatile scaffold in medicinal chemistry.[2] Thiazole-containing compounds have demonstrated a vast array of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic activities.[1][2]

1.2 The Role of the Pyridine Moiety The pyridine ring is another fundamental heterocycle prevalent in both natural products (e.g., nicotinic acid) and synthetic pharmaceuticals. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, enhancing water solubility and enabling ionic interactions with biological targets. The pyridine scaffold is integral to drugs with a wide range of applications, including antitumor and antibacterial agents.[3]

1.3 Synergy in Pyridine-Thiazole Hybrids: A Promising Pharmacophore The fusion of pyridine and thiazole rings into a single molecule creates a hybrid with remarkable therapeutic potential. This combination has been shown to produce compounds with potent bioactivity, often exceeding that of the individual components.[4][5] Research has demonstrated that these hybrids are particularly promising as anticancer agents, capable of inhibiting key signaling pathways, such as those mediated by protein kinases, and inducing apoptosis in tumor cells.[3][4][6]

1.4 Focus of this Guide: The Untapped Potential of this compound This guide focuses on the specific molecule this compound. The core structure is a known building block, but the biological potential of the molecule itself, particularly with the C5-carbaldehyde group, is not well-documented. The aldehyde functionality is a key feature, as it is an electrophilic center capable of forming reversible or irreversible covalent bonds (e.g., Schiff bases with lysine residues) within enzyme active sites. This presents an opportunity for potent and specific target engagement, a highly desirable trait in modern drug design. This document will explore the compound's predicted activities based on robust evidence from closely related analogs.

Physicochemical Profile and Synthesis Strategy

A thorough understanding of a compound's physicochemical properties and synthetic accessibility is critical before embarking on extensive biological evaluation.

2.1 In Silico Physicochemical Properties Computational tools are invaluable for predicting the drug-like properties of a novel compound. The table below summarizes key physicochemical parameters for this compound, evaluated against Lipinski's Rule of Five, a widely used guideline for oral bioavailability.

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight204.24 g/mol ≤ 500 g/mol Yes
LogP (Octanol/Water)~1.8 - 2.2≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors3 (2x N, 1x O)≤ 10Yes

The compound fully complies with Lipinski's rules, suggesting a favorable profile for oral absorption and drug-likeness.

2.2 Proposed Synthetic Routes The synthesis of this compound is feasible through established chemical transformations. A common and efficient approach involves the Hantzsch thiazole synthesis for the core, followed by functional group manipulation at the C5 position.

G cluster_0 Route A: Oxidation cluster_1 Route B: Direct Reduction A1 Pyridine-3-carbothioamide A3 Ethyl 4-methyl-2-(pyridin-3-yl) thiazole-5-carboxylate A1->A3 Hantzsch Synthesis A2 Ethyl 2-chloroacetoacetate A2->A3 A4 4-Methyl-2-(pyridin-3-yl) thiazole-5-methanol A3->A4 Reduction (e.g., LiAlH4, DIBAL-H) A5 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbaldehyde A4->A5 Oxidation (e.g., PCC, MnO2) B1 Ethyl 4-methyl-2-(pyridin-3-yl) thiazole-5-carboxylate B2 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbaldehyde B1->B2 Partial Reduction (e.g., DIBAL-H, -78°C)

Proposed synthetic pathways for the target compound.

The most common route involves the initial Hantzsch condensation to form the thiazole ester intermediate.[5][7] This ester can then be fully reduced to the corresponding alcohol, which is subsequently oxidized to the target aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or manganese dioxide (MnO2).[8] Alternatively, a carefully controlled partial reduction of the ester using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures could yield the aldehyde directly.

Predicted Biological Activity Domain 1: Anticancer and Antiproliferative Potential

The most compelling evidence for the biological activity of the target compound lies in the extensive research demonstrating the potent anticancer properties of pyridine-thiazole hybrids.[3][4][9][10]

3.1 Evidence from Structurally Related Pyridine-Thiazole Analogs Numerous studies have synthesized libraries of pyridine-thiazole derivatives and evaluated their cytotoxicity against a panel of human cancer cell lines. A selection of this data is presented below to establish a clear structure-activity relationship (SAR).

Compound StructureCancer Cell LineIC50 (µM)Reference
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)0.57[4][11]
Pyridine-thiazole hybrid (Compound 7)MCF-7 (Breast)5.36[3]
Pyridine-thiazole hybrid (Compound 7)HepG2 (Liver)6.42[3]
Hydrazonothiazole-pyridine (Compound 2f)A549 (Lung)<12.65 (vs Cisplatin)[9]

The data consistently show that compounds with the 4-methyl-2-(pyridinyl)thiazole core exhibit potent cytotoxic activity in the low micromolar to sub-micromolar range against various cancer types. The variation at the C5 position is well-tolerated and can be used to fine-tune activity.

3.2 Postulated Mechanisms of Action The anticancer activity of thiazole derivatives is often multifactorial.[9] Based on existing literature, several mechanisms can be postulated for this compound.

  • Kinase Inhibition: Many thiazole-based anticancer agents function as protein kinase inhibitors.[4] The pyridine-thiazole scaffold can effectively occupy the ATP-binding pocket of kinases like c-Met, Src, or others involved in proliferative signaling. The aldehyde could form additional interactions or act as a covalent warhead.[6]

  • Induction of Apoptosis & Genetic Instability: Some pyridine-thiazole hybrids have been shown to induce genetic instability, potentially through interactions with DNA or enzymes like Poly (ADP-ribose) polymerase (PARP).[4][11] This leads to cell cycle arrest and programmed cell death (apoptosis).

G compound 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbaldehyde kinase Protein Kinase (e.g., c-Met, Src) Pathway 1 compound->kinase Inhibition parp PARP / DNA Repair Pathway 2 compound->parp Inhibition (?) proliferation Cell Proliferation & Survival kinase->proliferation kinase->proliferation parp->proliferation Suppresses instability Genetic Instability parp->instability Prevents atp ATP atp->kinase apoptosis Apoptosis proliferation->apoptosis Suppresses instability->apoptosis

Postulated anticancer mechanisms of action.

3.3 Proposed Experimental Validation Workflow A systematic, multi-stage approach is required to validate the predicted anticancer activity.

G start Synthesize & Purify Target Compound step1 Step 1: Primary Screening (MTT/MTS Assay) - Panel of cancer cell lines (e.g., A549, MCF-7, HepG2) - Normal cell line (e.g., L929) for selectivity start->step1 step2 Step 2: Dose-Response - Determine IC50 values for active hits step1->step2 step3 Step 3: MoA Studies - Kinase Inhibition Assay - Cell Cycle Analysis (FACS) - Apoptosis Assay (Annexin V) step2->step3 end Identify Lead Potential & Target Pathway step3->end

Workflow for validating anticancer potential.

3.3.1 Protocol: Cell Viability (MTT) Assay

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., from 100 µM to 0.1 µM). Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (DMSO) and positive control (e.g., Cisplatin) wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Predicted Biological Activity Domain 2: Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in antimicrobial agents.[5][7] Therefore, it is logical to predict that this compound may possess antibacterial and/or antifungal properties.

4.1 Insights from Thiazole-Based Antimicrobial Agents Studies on 5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide derivatives (structurally very similar to the target compound's precursor) have shown significant antimicrobial activity.[5] For example, certain derivatives exhibited potent activity against both Gram-positive (e.g., S. aureus) and Gram-negative bacteria, as well as fungal strains.[5][7] The aldehyde functionality in our target compound could potentially enhance this activity through different target interactions.

4.2 Proposed Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare Inoculum: Culture bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare Compound Plate: In a 96-well plate, perform a two-fold serial dilution of the target compound in MHB, starting from a high concentration (e.g., 256 µg/mL) down to a low concentration (e.g., 0.5 µg/mL).

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well containing 50 µL of the compound dilution.

  • Controls: Include a positive control (bacteria in MHB without compound) and a negative control (MHB only). A standard antibiotic (e.g., Ciprofloxacin) should also be tested.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Predicted Biological Activity Domain 3: Anti-inflammatory Properties

Inflammation is another area where thiazole derivatives have shown promise. The mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

5.1 Precedent from Pyridine-Thiazole Hydrazide Derivatives A study on N'-Arylmethylidene-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazides demonstrated significant in vitro anti-inflammatory activity.[5][12] The compounds were evaluated using a protein denaturation assay, which is a well-established method for screening anti-inflammatory drugs. Some derivatives showed IC50 values in the range of 46-100 µg/mL.[5]

5.2 Proposed Experimental Protocol: In Vitro Bovine Serum Albumin (BSA) Denaturation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of 1% aqueous solution of Bovine Serum Albumin (BSA) and 4.3 mL of phosphate-buffered saline (PBS, pH 6.3).

  • Compound Addition: Add 0.2 mL of varying concentrations (e.g., 20-100 µg/mL) of the target compound to the reaction mixtures. A control group will receive only the vehicle. Diclofenac sodium can be used as a positive control.

  • Incubation: Incubate all samples at 37°C for 20 minutes.

  • Heat Denaturation: Induce denaturation by heating the samples at 70°C in a water bath for 10 minutes.

  • Cooling & Measurement: Cool the samples and measure the turbidity (a measure of denaturation) by reading the absorbance at 660 nm.

  • Analysis: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] x 100 The IC50 value can then be determined by plotting the percentage inhibition against the compound concentration.

Future Directions and Conclusion

Summary of Potential Based on a comprehensive analysis of structurally related compounds, this compound emerges as a molecule of high interest with strong predicted bioactivity, particularly in the domain of oncology. Its favorable in silico drug-like properties and the presence of a reactive aldehyde "warhead" make it a compelling candidate for further investigation. The potential for antimicrobial and anti-inflammatory activity, while secondary, warrants exploration.

Derivatization Strategies The true power of this molecule may lie in its utility as a versatile synthetic intermediate. The C5-carbaldehyde group is an ideal anchor for building a diverse chemical library to optimize biological activity.

  • Schiff Base/Hydrazone Formation: Condensation of the aldehyde with various amines, hydrazines, or hydrazides can rapidly generate a library of derivatives. This is a proven strategy, as many of the most potent analogs in the literature are hydrazones.[3][5][9]

  • Reductive Amination: Conversion of the aldehyde to a diverse set of secondary and tertiary amines.

  • Wittig-type Reactions: To introduce carbon-carbon double bonds, extending the conjugation and exploring different spatial arrangements.

Conclusion While direct experimental data remains to be generated, the convergence of evidence from numerous studies on the pyridine-thiazole scaffold strongly suggests that this compound is a promising starting point for the development of novel therapeutics. Its predicted anticancer potential is particularly noteworthy. The experimental protocols outlined in this guide provide a clear and robust pathway for validating these predictions and unlocking the full potential of this intriguing heterocyclic scaffold.

References

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules.
  • Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. R Discovery.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ResearchGate.
  • Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research.
  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. MDPI.
  • Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PMC - NIH.
  • Biological Potential of Thiazole Derivatives of Synthetic Origin. ResearchGate.
  • A Retrospect Study on Thiazole Derivatives as the Potential Antidiabetic Agents in Drug Discovery and Developments. PubMed. Available at: [Link]

  • (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. Molbank.
  • Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. ResearchGate.
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Publications.
  • Pyridine-and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ResearchGate.
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
  • 4-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. LookChem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

Sources

The Pyridinyl-Thiazole Scaffold: A Technical Guide to its Discovery, Evolution, and Significance as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the discovery and development of substituted pyridinyl-thiazole compounds, a significant class of molecules in medicinal chemistry. Primarily recognized for their potent inhibition of p38 mitogen-activated protein (MAP) kinase, these compounds have been the subject of extensive research in the pursuit of novel therapeutics for inflammatory diseases and cancer. This document will detail the scientific rationale behind the evolution from the pioneering pyridinyl-imidazole scaffold to the pyridinyl-thiazole core, offering a comprehensive analysis of structure-activity relationships (SAR), a detailed examination of their mechanism of action, and standardized synthetic protocols. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven insights into this important chemical series.

Introduction: The Rise of Kinase Inhibitors and the p38 MAP Kinase Target

The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets in the 21st century. Their integral role in signal transduction pathways, governing cellular processes from proliferation and differentiation to apoptosis and inflammation, makes them prime candidates for intervention in a multitude of diseases. The p38 MAP kinase signaling cascade, in particular, has garnered significant attention as a key regulator of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[1][2] Dysregulation of this pathway is a hallmark of numerous inflammatory conditions, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease, making p38 MAP kinase a compelling target for therapeutic intervention.[3][4]

The journey to effectively modulate this pathway has been marked by significant milestones in medicinal chemistry, most notably the discovery of the pyridinyl-imidazole class of compounds.[5] These molecules were the first to demonstrate potent and selective inhibition of p38 MAP kinase, thereby validating it as a druggable target.[5] This initial breakthrough paved the way for extensive research and the development of numerous structurally diverse inhibitors, including the focus of this guide: the substituted pyridinyl-thiazole compounds.

From Imidazole to Thiazole: An Evolutionary Step in Scaffold Design

The discovery of the pyridinyl-imidazole scaffold, exemplified by the seminal compound SB203580, was a watershed moment in kinase inhibitor research.[5] These compounds established a crucial pharmacophore: a vicinal aryl/4-pyridinyl-heterocycle arrangement that effectively competes with ATP for binding to the kinase's active site.[5] However, the initial pyridinyl-imidazole series, while potent, presented challenges related to selectivity and metabolic stability, prompting medicinal chemists to explore bioisosteric replacements for the imidazole core.

The rationale for replacing the imidazole ring with a thiazole was multifold. The thiazole ring maintains a similar five-membered heterocyclic structure, preserving the key spatial arrangement of the pyridinyl and aryl substituents necessary for p38 inhibition. Furthermore, the introduction of a sulfur atom in place of a nitrogen atom in the imidazole ring offered the potential to modulate the electronic properties, metabolic stability, and patentability of the resulting compounds. This strategic scaffold hopping led to the development of a new generation of p38 MAP kinase inhibitors with potentially improved pharmacological profiles.

Structure-Activity Relationships (SAR) of Substituted Pyridinyl-Thiazole Compounds

The therapeutic potential of the pyridinyl-thiazole scaffold has been extensively explored through systematic modifications of its core structure. The following table summarizes the key structure-activity relationships gleaned from numerous studies, providing a roadmap for the rational design of potent and selective inhibitors.

Position of SubstitutionMoiety/SubstituentEffect on Activity and SelectivityRationale
Thiazole C2-Position Pyridin-4-ylCrucial for Activity. The nitrogen atom forms a key hydrogen bond with the backbone NH of Met109 in the hinge region of the p38 active site.[5]This interaction mimics the hydrogen bonding of the adenine moiety of ATP, anchoring the inhibitor in the active site.
Pyridin-2-yl, Pyridin-3-ylGenerally less potent than pyridin-4-yl substitution.The geometry of the pyridin-4-yl nitrogen is optimal for the hydrogen bond with Met109.
Thiazole C4-Position Substituted Phenyl Ring (e.g., 4-fluorophenyl)Essential for Potency. The phenyl ring occupies a hydrophobic pocket adjacent to the ATP-binding site.[5]This interaction contributes significantly to the overall binding affinity of the compound. Fluorine substitution often enhances potency.
Other Aromatic/Heteroaromatic RingsActivity is highly dependent on the specific ring system and its substituents.The size, shape, and electronic properties of the ring must be compatible with the hydrophobic pocket.
Thiazole C5-Position Small Alkyl Groups (e.g., Methyl)Can be tolerated, but larger groups are often detrimental to activity.This position is often solvent-exposed, and bulky substituents can lead to steric clashes.
HydrogenGenerally well-tolerated.
Pyridine Ring Substituents on the Pyridine RingCan be used to fine-tune physicochemical properties (e.g., solubility, metabolic stability) and can influence potency and selectivity.Modifications at this position can impact the electronics of the pyridine ring and introduce additional interactions with the protein surface.

Mechanism of Action: Targeting the ATP-Binding Pocket of p38 MAP Kinase

Substituted pyridinyl-thiazole compounds exert their inhibitory effect by acting as competitive inhibitors of ATP binding to the p38 MAP kinase.[5] Molecular docking studies have elucidated the key interactions that govern the binding of these inhibitors to the enzyme's active site.

The pyridin-4-yl nitrogen is a critical pharmacophoric feature, forming a hydrogen bond with the backbone amide of methionine 109 in the hinge region of the kinase. This interaction is a hallmark of many Type I kinase inhibitors and is essential for high-affinity binding. The substituted phenyl group at the C4-position of the thiazole ring projects into a hydrophobic pocket, further stabilizing the inhibitor-enzyme complex.

Below is a diagram illustrating the key binding interactions of a model pyridinyl-thiazole inhibitor within the ATP-binding site of p38 MAP kinase.

G Pyridinyl Pyridinyl Ring Met109 Met109 (Hinge Region) Pyridinyl->Met109 Hydrogen Bond Thiazole Thiazole Ring Gatekeeper Gatekeeper Residue (e.g., Thr106) Thiazole->Gatekeeper van der Waals Interaction CatalyticLysine Catalytic Lysine (e.g., Lys53) Thiazole->CatalyticLysine Potential Interaction Phenyl Substituted Phenyl Ring HydrophobicPocket Hydrophobic Pocket Phenyl->HydrophobicPocket Hydrophobic Interaction

Key binding interactions of a pyridinyl-thiazole inhibitor in the p38 MAP kinase active site.

Synthetic Approaches: The Hantzsch Thiazole Synthesis

The most common and versatile method for the synthesis of the pyridinyl-thiazole core is the Hantzsch thiazole synthesis.[6] This reaction involves the condensation of an α-haloketone with a thioamide. For the preparation of the title compounds, this typically involves the reaction of a substituted 2-bromoacetophenone with a pyridine-4-thiocarboxamide.

Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-2-(pyridin-4-yl)thiazole

This protocol provides a standardized procedure for the synthesis of a representative pyridinyl-thiazole compound.

Materials:

  • 2-Bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq)

  • Pyridine-4-carbothioamide (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-bromo-1-(4-fluorophenyl)ethan-1-one (1.0 eq) in ethanol, add pyridine-4-carbothioamide (1.1 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4-(4-fluorophenyl)-2-(pyridin-4-yl)thiazole.

  • Characterize the final product by appropriate analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Therapeutic Applications and Clinical Development

Substituted pyridinyl-thiazole compounds and related p38 MAP kinase inhibitors have been extensively investigated for their therapeutic potential in a wide range of inflammatory diseases, including rheumatoid arthritis, psoriasis, and Crohn's disease.[3][4] Additionally, their role in cancer is an active area of research, with some studies suggesting that inhibition of p38 MAP kinase can suppress tumor growth and metastasis.[7]

Despite the strong preclinical rationale and the development of numerous potent p38 inhibitors, the clinical translation of these compounds has been challenging. Several p38 inhibitors have entered clinical trials, but many have been discontinued due to lack of efficacy or unforeseen toxicity.[3][8][9] The reasons for these clinical failures are multifaceted and may include the complexity of the p38 signaling pathway, the potential for off-target effects, and the difficulty in achieving a therapeutic window that balances efficacy with safety.

The following diagram illustrates a generalized drug development pipeline for a hypothetical pyridinyl-thiazole based p38 inhibitor.

G Discovery Lead Discovery & Optimization Preclinical Preclinical Development Discovery->Preclinical Phase1 Phase I Clinical Trials Preclinical->Phase1 Phase2 Phase II Clinical Trials Phase1->Phase2 Challenge1 Toxicity signals Phase1->Challenge1 Phase3 Phase III Clinical Trials Phase2->Phase3 Challenge2 Lack of efficacy Phase2->Challenge2 Approval Regulatory Approval Phase3->Approval

Generalized drug development pipeline and common challenges for p38 inhibitors.

Conclusion and Future Perspectives

The discovery and development of substituted pyridinyl-thiazole compounds represent a significant chapter in the ongoing story of kinase inhibitor research. Born from the pioneering work on pyridinyl-imidazoles, the pyridinyl-thiazole scaffold has provided a versatile platform for the design of potent and selective p38 MAP kinase inhibitors. While the path to clinical success for p38 inhibitors has been fraught with challenges, the wealth of knowledge gained from these efforts continues to inform the design of next-generation kinase inhibitors.

Future research in this area may focus on developing inhibitors with novel binding modes, improved selectivity profiles, and a better understanding of the complex biology of the p38 MAP kinase pathway. The insights gained from the study of pyridinyl-thiazole compounds will undoubtedly continue to be instrumental in the development of new and effective therapies for a range of human diseases.

References

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. (URL: [Link])

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (URL: [Link])

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (URL: [Link])

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (URL: [Link])

  • “Go upstream, young man”: lessons learned from the p38 saga. (URL: [Link])

  • Clinical candidates of small molecule p38 MAPK inhibitors for inflammatory diseases. (URL: [Link])

  • Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i). (URL: [Link])

  • Structure-activity relationships of p38 mitogen-activated protein kinase inhibitors. (URL: [Link])

Sources

Core Topic: Solubility and Stability of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount. Among them, the 2,4,5-trisubstituted thiazole ring system serves as a privileged structure in numerous pharmacologically active agents. This technical guide provides a comprehensive examination of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde, a key building block in drug discovery. We delve into the critical physicochemical parameters that govern its utility and "developability": aqueous/organic solubility and chemical stability. This document is structured not as a rigid protocol, but as a narrative of scientific inquiry, explaining the causality behind experimental choices. It is designed to equip researchers, medicinal chemists, and formulation scientists with the foundational knowledge and practical methodologies required to effectively handle, characterize, and formulate this versatile compound, thereby accelerating the drug development timeline.

Foundational Physicochemical Profile

A molecule's journey from a hit compound to a viable drug candidate is fundamentally dictated by its intrinsic physicochemical properties. For this compound, understanding its structural nuances is the first step in predicting its behavior.

  • Molecular Structure: C₁₀H₈N₂OS[1][2]

  • Molecular Weight: 204.25 g/mol [1][2]

  • Melting Point: 125-131.5 °C[1]

The molecule's architecture—a thiazole core linked to a pyridine ring and bearing methyl and carbaldehyde substituents—presents a classic case study in competing physicochemical influences. The basic nitrogen of the pyridine ring (pKa of pyridinium ion ≈ 5.2) introduces pH-dependent solubility, while the electrophilic aldehyde group is a primary site of potential chemical instability.

Solubility Characterization: Beyond a Single Number

Solubility is not a monolithic value but a complex profile that dictates everything from biological assay performance to oral bioavailability. A thorough assessment requires evaluating the compound's behavior in both aqueous and organic media.

pH-Dependent Aqueous Solubility

The presence of the basic pyridine moiety makes a pH-solubility assessment non-negotiable. The compound's solubility will dramatically increase in acidic environments (pH < pKa) where the pyridine nitrogen is protonated, forming a more polar and soluble pyridinium salt. This behavior is critical for predicting absorption in the gastrointestinal tract.

Experimental Protocol: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the true equilibrium solubility of a compound.

Causality of Experimental Choices:

  • Why a Slurry? Adding an excess of the solid compound ensures that the resulting solution is truly saturated, representing the thermodynamic equilibrium between the solid and dissolved states.

  • Why 24-48 Hours? Reaching thermodynamic equilibrium can be a slow process, especially for compounds that may exist in different crystalline forms. A 24-48 hour agitation period allows sufficient time for this equilibrium to be established.

  • Why HPLC Analysis? High-Performance Liquid Chromatography (HPLC) is a stability-indicating technique that can separate the parent compound from any potential degradants that may have formed during the long equilibration time, ensuring accurate quantification of the intact molecule.[3][4][5]

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of biocompatible buffers (e.g., phosphate, citrate) across a physiologically relevant range (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).

  • Sample Preparation: Add an excess amount (e.g., 2-5 mg) of solid this compound to 1 mL of each buffer in separate, sealed vials.

  • Equilibration: Agitate the vials on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g) to pellet the excess solid.

  • Supernatant Analysis: Carefully remove an aliquot of the clear supernatant and dilute it into a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Illustrative Data Presentation:

pH Predominant Species Aqueous Solubility (µg/mL)
2.0Protonated (Pyridinium Cation)>1000
4.5Protonated (Pyridinium Cation)~850
6.8Mixed Free Base / Protonated~120
7.4Free Base~50
9.0Free Base~45

Table 1: Representative pH-solubility profile for this compound. The data clearly demonstrates the dramatic decrease in solubility as the pH increases past the pKa of the pyridine ring.

Organic Solvent Solubility

Understanding solubility in organic solvents is critical for synthesis, purification, and the preparation of high-concentration stock solutions for biological screening.

Illustrative Data Presentation:

Solvent Dielectric Constant Approximate Solubility (mg/mL) Use Case
DMSO47.2>100Primary stock solutions for HTS
Methanol32.7~20HPLC mobile phase, reaction solvent
Acetonitrile37.5~15HPLC mobile phase, reaction solvent
Ethyl Acetate6.0<1Extraction, chromatography
Dichloromethane9.1<1Extraction, reaction solvent

Table 2: Solubility profile in common laboratory solvents. High solubility in polar aprotic solvents like DMSO is typical for such compounds, while poor solubility in less polar solvents is also expected.

Stability Assessment: A Proactive Approach to Degradation

Chemical stability is a critical quality attribute. For this compound, the aldehyde group is the most probable site of degradation. Forced degradation (or stress testing) studies are essential to proactively identify potential degradation pathways and develop stability-indicating analytical methods.[6][7][8]

Core Directive of Forced Degradation: The goal is not to completely destroy the molecule, but to achieve a modest level of degradation (typically 5-20%) to ensure that potential degradation products are formed at sufficient levels for detection and characterization.[9]

Experimental Workflow for Stress Testing

The following workflow provides a systematic and self-validating approach to assessing the compound's stability under various stress conditions as mandated by ICH guidelines.[9]

G cluster_prep 1. Preparation cluster_stress 2. Stress Application (Time-course study) cluster_analysis 3. Analysis cluster_outcome 4. Evaluation Prep Prepare Solution of Compound (e.g., 1 mg/mL in ACN:Water) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (0.1 M NaOH, RT) Prep->Base Expose Aliquots Oxidative Oxidation (3% H₂O₂, RT) Prep->Oxidative Expose Aliquots Thermal Thermal (Solution) (60°C in neutral buffer) Prep->Thermal Expose Aliquots Photolytic Photolytic (ICH Q1B light exposure) Prep->Photolytic Expose Aliquots Analysis Analyze by Stability-Indicating HPLC-UV/MS Method Acid->Analysis Sample at T=0, 2, 8, 24 hr Base->Analysis Sample at T=0, 2, 8, 24 hr Oxidative->Analysis Sample at T=0, 2, 8, 24 hr Thermal->Analysis Sample at T=0, 2, 8, 24 hr Photolytic->Analysis Sample at T=0, 2, 8, 24 hr Outcome • Identify Degradation Products • Determine Degradation Pathways • Calculate Mass Balance Analysis->Outcome

A logical workflow for forced degradation studies.

Predicted Degradation Pathways

Chemical intuition and knowledge of functional group reactivity allow us to predict the most likely degradation pathways, which can then be confirmed by mass spectrometry analysis of the stressed samples.

  • Oxidation: The aldehyde is highly susceptible to oxidation, especially in the presence of oxidizing agents like hydrogen peroxide. This is often the most significant degradation pathway. The primary product would be the corresponding carboxylic acid.

  • Formation of Hydrates/Acetals: In aqueous or alcoholic solutions, the aldehyde can exist in equilibrium with its hydrate or hemiacetal, respectively. While reversible, this can complicate analysis.

  • Cannizzaro Reaction: Under strongly basic conditions, aldehydes lacking an α-hydrogen can undergo disproportionation to yield an alcohol and a carboxylic acid. This is a plausible pathway under forced basic hydrolysis.

G cluster_oxidation Oxidative Pathway cluster_base Base-Catalyzed Disproportionation Parent 4-Methyl-2-(pyridin-3-yl)thiazole- 5-carbaldehyde CarboxylicAcid 4-Methyl-2-(pyridin-3-yl)thiazole- 5-carboxylic acid Parent->CarboxylicAcid [O] e.g., H₂O₂ Alcohol [4-Methyl-2-(pyridin-3-yl)thiazol- 5-yl]methanol Parent->Alcohol Strong Base (e.g., >1M NaOH) CannizzaroAcid Carboxylic Acid Salt Parent->CannizzaroAcid Strong Base (e.g., >1M NaOH)

Predicted degradation pathways for the target compound.

Recommendations for Handling and Storage

Based on the collective physicochemical data, the following best practices are essential for maintaining the integrity of this compound.

  • Solid State Storage: The compound should be stored as a solid in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Refrigerated conditions (2-8°C) are recommended to minimize the rate of any potential solid-state degradation.

  • Solution Preparation and Storage:

    • For biological assays, prepare high-concentration stock solutions in anhydrous DMSO. Store these stocks in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles and atmospheric moisture.

    • Avoid preparing and storing aqueous solutions for extended periods, particularly at neutral or alkaline pH where solubility is low and the aldehyde may be more susceptible to degradation. If aqueous solutions are necessary, they should be prepared fresh from a DMSO stock immediately before use.

Conclusion

This compound is a compound of significant interest, but its utility is directly linked to a robust understanding of its fundamental properties. The interplay between the pH-sensitive pyridine ring and the reactive aldehyde group defines its solubility and stability profile. By employing the systematic, causality-driven experimental strategies outlined in this guide, researchers can generate the high-quality data needed to make informed decisions, mitigate risks associated with instability, and ultimately accelerate the transition of promising molecules from the laboratory to preclinical development.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.[Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical Sciences and Research.[Link]

  • Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development.[Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]

  • Stability Indicating HPLC Method Development: A Review. ResearchGate.[Link]

  • 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific. Fisher Scientific.[Link]

  • 4-Methylthiazole-5-carboxaldehyde. PubChem, National Institutes of Health.[Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[Link]

  • Forced Degradation Studies. MedCrave online.[Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs.[Link]

  • Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Farmacia Journal.[Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]

Sources

A Comprehensive Technical Guide to 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Compound Identification and Nomenclature

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structure incorporates three key functional components: a pyridine ring, a thiazole ring, and an aldehyde group. This unique combination makes it a valuable scaffold and a versatile intermediate for the synthesis of more complex molecular architectures with potential therapeutic applications. The thiazole-pyridine motif is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules targeting a range of biological pathways.

  • IUPAC Name: this compound[1]

  • CAS Number: 958443-39-5[1][2][3][4]

Synonyms: The compound is referenced in chemical literature and databases under several names, including:

  • 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde[2][3][4]

  • 4-Methyl-2-(3-pyridinyl)-5-thiazolecarboxaldehyde[2][4]

  • 5-Thiazolecarboxaldehyde, 4-Methyl-2-(3-pyridinyl)-[2]

  • 4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbaldehyde[4]

Section 2: Physicochemical and Structural Properties

The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing its reactivity, solubility, and pharmacokinetic profile. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₈N₂OS[2][3]
Molecular Weight 204.25 g/mol [2][3]
Melting Point 125-131.5 °C[2]
Boiling Point 399 °C[2]
Density 1.287 g/cm³[2]
SMILES CC1=C(SC(=N1)C2=CN=CC=C2)C=O[1][3]
InChIKey KHHZRQVJLBGSNM-UHFFFAOYSA-N[2]
Polar Surface Area (PSA) 71.09 Ų[2]
XLogP3 2.326[2]

The aldehyde functional group at the 5-position of the thiazole ring is a key feature, serving as a highly reactive "handle" for synthetic transformations. It allows for the facile introduction of new molecular fragments through reactions such as reductive amination, Wittig reactions, and condensation with hydrazines to form hydrazones, thereby enabling the generation of diverse chemical libraries for biological screening.[5][6]

Section 3: Synthesis and Mechanistic Rationale

The construction of the 4-Methyl-2-(pyridin-3-yl)thiazole core is most effectively achieved via the Hantzsch thiazole synthesis, a classic and reliable condensation reaction. This method is widely adopted due to its operational simplicity and the ready availability of starting materials. The subsequent formation of the aldehyde can be accomplished through the controlled oxidation of a corresponding primary alcohol.

The overall synthetic strategy involves two primary stages:

  • Hantzsch Thiazole Synthesis: This step involves the cyclization of a thioamide (pyridine-3-carbothioamide) with an α-haloketone (ethyl 2-chloro-3-oxobutanoate) to form the core thiazole ring, yielding an ester intermediate.[5][7]

  • Functional Group Transformation: The ester intermediate is first reduced to a primary alcohol. This alcohol is then carefully oxidized to the target aldehyde. This two-step process provides better control and higher yields compared to a direct reduction of the ester to the aldehyde.[8]

G cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Aldehyde Formation A Pyridine-3-carbothioamide C Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate A->C Reflux in Ethanol B Ethyl 2-chloro-3-oxobutanoate B->C Reflux in Ethanol D (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol C->D Reduction (e.g., NaBH₄/AlCl₃) E This compound D->E Oxidation (e.g., PCC)

Caption: Synthetic workflow for the target compound.

The following protocol is a representative procedure adapted from established methodologies for analogous compounds.[5][8]

Step 1: Synthesis of Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate

  • To a round-bottom flask, add pyridine-3-carbothioamide (1.0 eq) and absolute ethanol to create a solution.

  • Add ethyl 2-chloro-3-oxobutanoate (1.05 eq) to the solution.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into cold water and neutralize with a 10% sodium bicarbonate solution.

  • Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude solid from ethanol to yield the pure ester intermediate.

Step 2: Synthesis of (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol

  • Suspend aluminum chloride (AlCl₃, 1.5 eq) in a suitable solvent such as tetrahydrofuran (THF) in an inert atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Add a solution of the ester intermediate from Step 1 (1.0 eq) in THF dropwise to the reaction mixture.

  • Allow the mixture to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.

  • Concentrate the mixture under reduced pressure to remove organic solvents.

  • Adjust the pH to >12 with a sodium hydroxide solution and extract the product with THF or another suitable organic solvent.

  • Combine the organic layers, dry over sodium sulfate, filter, and evaporate the solvent to yield the alcohol product.

Step 3: Synthesis of this compound

  • Dissolve the alcohol from Step 2 (1.0 eq) in dichloromethane (DCM).

  • Add pyridinium chlorochromate (PCC, 1.5 eq) to the solution in portions while stirring at room temperature.

  • Stir the reaction mixture for 2-4 hours. The progress should be monitored by TLC.

  • Upon completion, dilute the mixture with DCM and filter through a pad of silica gel or celite to remove the chromium salts.

  • Wash the filter pad with additional DCM.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the final aldehyde product. Further purification can be achieved by column chromatography if necessary.

Section 4: Applications in Drug Development and Scientific Context

The structural components of this compound make it a molecule of significant interest for drug discovery programs. Its utility stems from its role as both a key building block and a potential pharmacophore.

Research on compounds containing the thiazole-pyridine scaffold has revealed a broad spectrum of biological activities:

  • Antimicrobial Agents: Numerous studies have demonstrated that thiazole derivatives, particularly those linked to other heterocyclic systems like pyridine, possess potent antibacterial and antifungal properties.[5][7] The scaffold can be elaborated to target essential microbial pathways.

  • Anti-inflammatory Activity: Thiazole-based hydrazides have shown promising in vitro anti-inflammatory effects, suggesting their potential for development into novel treatments for inflammatory conditions.[5][9]

  • Kinase Inhibition: The thiazole core is a key feature in several kinase inhibitors. For example, derivatives based on a thiazole carboxamide scaffold have been evaluated as potent inhibitors of c-Met kinase, a target in cancer therapy.[10] This suggests that our title compound could serve as a starting point for developing new oncology agents.

  • Neuroscience Research: The metabotropic glutamate receptor 5 (mGluR5) is a target for neurological disorders. A known selective mGluR5 antagonist, MTEP, features a methyl-thiazole-ethynyl-pyridine structure.[11] This highlights the relevance of the thiazole-pyridine scaffold in neuroscience drug discovery. Interestingly, the metabolism of MTEP can involve the opening of the thiazole ring to form a reactive aldehyde, a crucial consideration for drug design and safety assessment.[11]

The aldehyde group is a cornerstone of organic synthesis, enabling a multitude of chemical transformations. This positions this compound as a valuable intermediate for building molecular diversity.

G cluster_applications Potential Therapeutic Areas cluster_reactions Synthetic Derivatization Pathways Core This compound Aldehyde Group ReductiveAmination Reductive Amination (→ Amines) Core:port->ReductiveAmination R-NH₂, reductant Wittig Wittig Reaction (→ Alkenes) Core:port->Wittig Wittig reagent Hydrazone Condensation (→ Hydrazones) Core:port->Hydrazone R-NHNH₂ Oxidation Oxidation (→ Carboxylic Acid) Core:port->Oxidation Oxidant Kinase Kinase Inhibitors (e.g., c-Met for Cancer) Antimicrobial Antimicrobial Agents (Antibacterial / Antifungal) AntiInflam Anti-inflammatory Agents Neuro CNS-Active Agents (e.g., mGluR5 Modulators) ReductiveAmination->Kinase ReductiveAmination->Antimicrobial ReductiveAmination->Neuro Wittig->Kinase Wittig->Neuro Hydrazone->Antimicrobial Hydrazone->AntiInflam Oxidation->Kinase

Caption: Potential applications and derivatization routes.

Section 5: Conclusion

This compound is more than a mere chemical entry in a catalog; it is a strategically designed molecule positioned at the intersection of synthesis and application. Its robust and scalable synthesis, combined with the versatility of its aldehyde functional group, makes it an exceptionally valuable building block for medicinal chemists. The proven track record of the integrated thiazole-pyridine scaffold in active pharmaceutical ingredients provides a strong rationale for its use in the design of next-generation therapeutics targeting a wide array of diseases, from infectious and inflammatory conditions to cancer and neurological disorders.

Section 6: References

  • 4-Methylthiazole-5-carboxaldehyde - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • Oniga, S., et al. (2013). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal, 61(4). Available at: [Link]

  • Oniga, S., et al. (2013). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25169–25181. Available at: [Link]

  • Lv, P.-C., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113175. Available at: [Link]

  • 4-Methyl-1,3-thiazole-2-carbaldehyde - PubChem. (n.d.). Retrieved January 3, 2026, from [Link]

  • WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents. (n.d.). Retrieved January 3, 2026, from

  • Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(9), 849-865. Available at: [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Wujec, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Available at: [Link]

Sources

A Strategic Guide to the Initial Screening of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde in Chemical Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of the pyridine and thiazole moieties has consistently yielded scaffolds of significant interest in medicinal chemistry, particularly in the realm of kinase inhibition. This technical guide provides a comprehensive, in-depth framework for the initial screening of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde, a compound of interest due to its structural alerts for potential biological activity. We will detail a dual-pronged screening approach, initiated with a robust in silico virtual screening cascade to prioritize candidates, followed by a targeted high-throughput in vitro screening program. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind each experimental decision, ensuring a scientifically rigorous and efficient initial evaluation of this promising chemical entity.

Introduction: The Rationale for Screening this compound

The thiazole ring is a versatile framework found in numerous bioactive compounds and approved pharmaceuticals.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] When coupled with a pyridine ring, the resulting scaffold becomes a privileged structure for interacting with a variety of protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[1][4]

Numerous studies have highlighted the potential of pyridine-thiazole hybrids as potent inhibitors of key kinases implicated in oncology and inflammatory diseases. These include Cyclin-Dependent Kinases (CDKs), p38 Mitogen-Activated Protein Kinase (MAPK), and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5][6][7][8] The core structure of this compound contains the essential pharmacophoric elements that suggest a high probability of interaction with the ATP-binding pocket of such kinases. The strategic screening of this molecule is therefore a logical and promising endeavor in the search for novel therapeutic leads.

This guide outlines a systematic approach to explore the biological potential of this compound, beginning with computational methods to refine our focus and transitioning to robust laboratory assays for empirical validation.

The Screening Funnel: A Dual-Pronged Approach

A successful initial screening campaign balances breadth of exploration with resource efficiency. To this end, we propose a two-stage funnel that leverages the predictive power of computational chemistry before committing to resource-intensive wet lab experiments.

Screening_Funnel cluster_0 PART 1: In Silico Screening cluster_1 PART 2: In Vitro High-Throughput Screening VS Virtual Screening of Chemical Libraries Pharm Pharmacophore Modeling VS->Pharm Identify key features Dock Molecular Docking Pharm->Dock Generate poses & scores ADMET In Silico ADMET Prediction Dock->ADMET Filter for drug-likeness Lib Chemical Library Selection ADMET->Lib Guide library selection & prioritization Assay Primary HTS Assay (e.g., Kinase Panel) Lib->Assay Hit_ID Hit Identification & Prioritization Assay->Hit_ID Raw data analysis Confirm Hit Confirmation & Dose-Response Hit_ID->Confirm Select top compounds Final Validated Hits for Lead Optimization Confirm->Final

Caption: A dual-pronged screening workflow for this compound.

Part 1: In Silico Screening Cascade

Virtual screening serves as a cost-effective and rapid method to sift through vast chemical libraries and identify compounds with a higher likelihood of being active.[9] This is achieved by computationally modeling the interaction between small molecules and a biological target.

Target Selection

Based on the prevalence of the pyridine-thiazole scaffold in known kinase inhibitors, we will focus our initial in silico efforts on a panel of kinases implicated in cancer and inflammation. This targeted approach increases the probability of finding relevant hits compared to a broad, target-agnostic screen.

Target Kinase Family Rationale Representative Members
Cyclin-Dependent Kinases (CDKs) Thiazole derivatives have shown potent inhibition of CDKs, which are central to cell cycle regulation.[5][10]CDK2, CDK5, CDK9
MAP Kinases The p38 MAPK pathway is a key regulator of inflammatory responses, and thiazole-based inhibitors have been developed.[7][8][11]p38α
VEGF Receptors VEGFR-2 is a crucial mediator of angiogenesis in tumors, and thiazole-containing compounds have demonstrated inhibitory activity.[6][12][13]VEGFR-2
Ligand-Based Virtual Screening: Pharmacophore Modeling

In the absence of a known crystal structure of our lead compound bound to a target, a ligand-based approach is an excellent starting point. A pharmacophore model is an abstract representation of the essential molecular features responsible for a drug's biological activity.[2]

Protocol for Pharmacophore Model Generation:

  • Reference Ligand Selection: Curate a set of at least 5-10 known, potent inhibitors for each target kinase (e.g., CDK2, p38α, VEGFR-2) from publicly available databases like ChEMBL or BindingDB.

  • Feature Identification: Identify common pharmacophoric features among the reference ligands. These typically include hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and charged groups.[14]

  • Model Generation: Utilize software such as PHASE (Schrödinger) or LigandScout to generate a 3D pharmacophore model that encapsulates the spatial arrangement of these critical features.

  • Model Validation: Validate the model by screening it against a database containing the known active ligands and a set of decoy molecules. A good model should be able to distinguish between the two with high accuracy.

  • Library Screening: Screen a large virtual compound library (e.g., ZINC, Enamine REAL) against the validated pharmacophore model to identify molecules that fit the pharmacophoric query.

Structure-Based Virtual Screening: Molecular Docking

For our selected kinase targets where high-resolution crystal structures are available (e.g., from the Protein Data Bank - PDB), molecular docking can predict the preferred binding orientation of a ligand to its target and estimate the binding affinity.[9]

Protocol for Molecular Docking using AutoDock Vina:

  • Protein Preparation:

    • Download the PDB file for the target kinase (e.g., PDB ID: 1HCK for p38α).

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges using AutoDock Tools (ADT).

    • Save the prepared protein in the required PDBQT format.

  • Ligand Preparation:

    • Generate a 3D structure of this compound and its analogues from the pharmacophore screen.

    • Assign Gasteiger charges and merge non-polar hydrogens in ADT.

    • Define the rotatable bonds.

    • Save the prepared ligand in PDBQT format.

  • Grid Box Definition:

    • Define the search space (grid box) around the known ATP-binding site of the kinase. The box should be large enough to accommodate the ligand in various orientations.

  • Docking Execution:

    • Run AutoDock Vina, specifying the prepared protein, ligand, and grid parameters. Vina will perform a conformational search and score the resulting poses.

  • Analysis of Results:

    • Analyze the output to identify the binding poses with the lowest (most favorable) binding energy.

    • Visualize the top-ranked poses in a molecular graphics program (e.g., PyMOL, Chimera) to inspect the key interactions (hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

In Silico ADMET Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to avoid costly late-stage failures.[15] The top-ranked compounds from the docking studies will be subjected to in silico ADMET profiling.

Key Parameters for Evaluation:

  • Lipinski's Rule of Five: A set of simple physicochemical parameters to evaluate drug-likeness.[16]

  • Aqueous Solubility: Predicted solubility is important for bioavailability.

  • Blood-Brain Barrier (BBB) Permeability: Important for CNS targets, but often undesirable for peripherally acting drugs.

  • CYP450 Inhibition: Prediction of potential drug-drug interactions.

  • Hepatotoxicity and Cardiotoxicity: Early flags for potential toxicity issues.

A selection of top-scoring compounds with favorable ADMET profiles will be prioritized for acquisition and in vitro testing.

Part 2: In Vitro High-Throughput Screening

The prioritized compounds from the in silico funnel will be subjected to empirical testing in a high-throughput screening (HTS) format. HTS allows for the rapid testing of thousands of compounds in a miniaturized, automated fashion.[4][17]

Chemical Library Selection

The success of an HTS campaign is heavily dependent on the quality and diversity of the screened chemical library.[18] For this project, we will utilize two types of libraries:

  • A Diversity-Oriented Library: A collection of ~50,000-100,000 compounds designed to cover a broad range of chemical space, increasing the chances of finding novel scaffolds.[19][20]

  • A Kinase-Focused Library: A smaller, more targeted library of ~5,000-10,000 compounds containing known kinase inhibitor scaffolds and privileged structures. This increases the hit rate for our chosen target class.

Primary Assay: High-Throughput Kinase Assay

A robust and sensitive biochemical assay is the cornerstone of the HTS campaign. A fluorescence-based assay is often preferred for its high-throughput compatibility and signal window.[21]

Protocol for a Generic Fluorescence-Based Kinase Assay:

This protocol is adaptable for various kinases (e.g., CDK2, p38α, VEGFR-2) by using the appropriate substrate and enzyme concentration.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35.

    • Enzyme Solution: Dilute the kinase to a working concentration (to be determined during assay development) in kinase buffer.

    • Substrate/ATP Solution: Prepare a solution containing the specific peptide substrate for the kinase and ATP at a concentration close to its Km value.

    • Detection Reagent: A reagent that can differentiate between the phosphorylated and non-phosphorylated substrate (e.g., an antibody-based system in a TR-FRET format, or a coupled-enzyme system that measures ADP production like ADP-Glo™).

  • Assay Procedure (384-well plate format):

    • Dispense 50 nL of test compounds (dissolved in DMSO) into the assay plate wells. Include positive (known inhibitor) and negative (DMSO) controls.

    • Add 5 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 5 µL of the Substrate/ATP solution.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction and add 10 µL of the detection reagent.

    • Incubate for 30-60 minutes as required by the detection system.

    • Read the plate on a suitable microplate reader (e.g., measuring fluorescence intensity or TR-FRET ratio).

  • Data Analysis and Hit Identification:

    • Normalize the raw data to the positive and negative controls on each plate.

    • Calculate the percent inhibition for each compound.

    • Calculate the Z'-factor for each plate to assess assay quality and robustness. A Z' > 0.5 is generally considered excellent.[22]

    • Define a "hit" as a compound that shows inhibition greater than a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

HTS_Workflow start Start HTS plate Prepare 384-well Assay Plates start->plate dispense Dispense 50nL Compounds & Controls plate->dispense add_enzyme Add 5µL Kinase Solution dispense->add_enzyme incubate1 Incubate (15 min) add_enzyme->incubate1 add_atp Add 5µL ATP/Substrate Solution incubate1->add_atp incubate2 Incubate (60 min) add_atp->incubate2 add_detect Add 10µL Detection Reagent incubate2->add_detect read Read Plate add_detect->read analyze Data Analysis (Normalization, % Inhibition) read->analyze qc Quality Control (Z'-factor) analyze->qc hit_id Identify Hits (>50% Inhibition) qc->hit_id end Hit List Generated hit_id->end

Caption: High-throughput screening experimental workflow.

Hit Triage and Confirmation

A primary HTS will inevitably produce some false positives. A rigorous hit triage and confirmation process is essential to focus resources on the most promising candidates.[23]

Hit Confirmation Workflow:

  • Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curves: Test the confirmed hits over a range of concentrations (typically an 8- to 12-point curve) to determine their potency (IC₅₀ value).

  • Orthogonal Assays: Validate the hits in a secondary, mechanistically different assay. For example, if the primary screen was a fluorescence-based biochemical assay, a secondary assay could be a label-free method like Surface Plasmon Resonance (SPR) to confirm direct binding to the target kinase.

  • Promiscuity/Selectivity Screening: Test the confirmed hits against a panel of unrelated kinases to assess their selectivity. This helps to identify promiscuous inhibitors that are less likely to be developed into specific drugs.

Conclusion and Next Steps

This guide has outlined a comprehensive and logical workflow for the initial screening of this compound. By integrating a predictive in silico funnel with a robust in vitro HTS cascade, we can efficiently and effectively identify and validate promising hit compounds. The output of this screening program will be a set of validated hits with confirmed activity, dose-response relationships, and initial selectivity data. These compounds will serve as the starting point for a full-fledged lead optimization program, where medicinal chemistry efforts will be employed to improve potency, selectivity, and drug-like properties, with the ultimate goal of developing a novel therapeutic candidate.

References

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances. Available at: [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Janezic, D., et al. (2015). Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Opo, F. A., & Asiedu, S. O. (2022). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

  • A high-throughput radiometric kinase assay. (n.d.). Methods in Molecular Biology. Available at: [Link]

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals. Available at: [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2024). ACS Omega. Available at: [Link]

  • Abdel-Aziz, M., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. Molecules. Available at: [Link]

  • High-Throughput Screening. (n.d.). Genedata. Available at: [Link]

  • Diversity-Oriented Synthesis as a Tool for Chemical Genetics. (2014). Molecules. Available at: [Link]

  • Park, H., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hansel, C. S., et al. (2020). A workflow for high-throughput screening, data analysis, processing, and hit identification. SLAS Discovery. Available at: [Link]

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021). Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • An Introduction to Computational Drug Discovery. (2021). YouTube. Available at: [Link]

  • Thiazole structures are versatile frameworks present in numerous bioactive compounds. (n.d.). RSC Advances. Available at: [Link]

  • Oniga, S., et al. (2012). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Farmacia. Available at: [Link]

  • Kinase assays. (2020). BMG LABTECH. Available at: [Link]

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ResearchGate. Available at: [Link]

  • In Silico Screening of 1,3,4-Thiadiazole Derivatives as Inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). (2024). MDPI. Available at: [Link]

  • Park, H., et al. (2015). Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. KAIST. Available at: [Link]

  • An Introduction to Diversity-Oriented Synthesis. (n.d.). University of Cambridge. Available at: [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry. Available at: [Link]

  • Design and Synthesis of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. (2021). MDPI. Available at: [Link]

  • Varma, M. V. S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]

  • Design and Diversity Analysis of Chemical Libraries in Drug Discovery. (2022). ChemRxiv. Available at: [Link]

  • Thiazole derivatives as inhibitors of protein kinase. (n.d.). ResearchGate. Available at: [Link]

  • Li, Z., et al. (2022). Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. (n.d.). Research Square. Available at: [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2019). MDPI. Available at: [Link]

  • Computational Predictions for Multi-Target Drug Design. (2019). ResearchGate. Available at: [Link]

  • Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • New thiazole, pyridine and pyrazole derivatives as antioxidant candidates: synthesis, DFT calculations and molecular docking study. (2020). Journal of the Iranian Chemical Society. Available at: [Link]

  • High-Throughput Screening. (n.d.). Scispot. Available at: [Link]

  • High-Throughput Biochemical Kinase Selectivity Assays: Panel Development and Screening Applications. (2007). Journal of Biomolecular Screening. Available at: [Link]

  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scafold with Apoptotic Activity. (2021). ResearchGate. Available at: [Link]

  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (2023). MDPI. Available at: [Link]

  • An informatic pipeline for managing high-throughput screening experiments and analyzing data from stereochemically diverse libraries. (2008). Journal of Chemical Information and Modeling. Available at: [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2021). European Journal of Medicinal Chemistry. Available at: [Link]

  • Diversity-oriented synthesis of macrocycle libraries based on the “build/couple/pair” (B/C/P) strategy. (2021). ResearchGate. Available at: [Link]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. (2024). MDPI. Available at: [Link]

  • Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. (2024). Journal of Chemical Information and Modeling. Available at: [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. Available at: [Link]

Sources

Methodological & Application

Application Notes & Protocols: Synthetic Routes to 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in drug discovery. This guide provides a detailed technical overview of two robust synthetic strategies for constructing 4-methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde, a key intermediate for synthesizing novel therapeutics, including analogs of potent xanthine oxidase inhibitors like Febuxostat (TEI-6720).[3][4] We will explore the classic Hantzsch thiazole synthesis followed by Vilsmeier-Haack formylation, and an alternative route involving the construction of a thiazole-5-carboxylate precursor with subsequent functional group manipulation. Each protocol is presented with detailed step-by-step instructions, mechanistic insights, and expert commentary on the causality behind experimental choices, aimed at researchers and professionals in drug development.

Introduction and Retrosynthetic Analysis

This compound is a highly versatile building block. The pyridine ring offers a key hydrogen bond acceptor, the thiazole core acts as a stable, aromatic linker, and the aldehyde functionality serves as a synthetic handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form further heterocyclic systems.[5][6]

The synthesis of this target molecule can be approached from two primary retrosynthetic viewpoints, as illustrated below.

Retrosynthesis cluster_A Strategy A: Late-Stage Formylation cluster_B Strategy B: Functional Group Interconversion cluster_C Core Thiazole Formation (Hantzsch) Target This compound Thiazole_Core 4-Methyl-2-(pyridin-3-yl)thiazole Thiazole_Core->Target C5-Formylation Thioamide Pyridine-3-carbothioamide Thiazole_Core->Thioamide Hantzsch Synthesis AlphaHaloKetone_A 3-Chloro-2-butanone Thiazole_Core->AlphaHaloKetone_A Hantzsch Synthesis Reagent_A Vilsmeier-Haack Reagent (POCl₃/DMF) Reagent_A->Target Ester_Intermediate Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate Ester_Intermediate->Target Reduction, then Oxidation Ester_Intermediate->Thioamide Hantzsch Synthesis AlphaHaloKetone_B Ethyl 2-chloro-3-oxobutanoate Ester_Intermediate->AlphaHaloKetone_B Hantzsch Synthesis

Caption: Retrosynthetic analysis of the target aldehyde.

This analysis reveals two logical pathways:

  • Strategy A: Construct the 4-methyl-2-(pyridin-3-yl)thiazole core first and then introduce the aldehyde group at the C5 position.

  • Strategy B: Build the thiazole ring with a precursor functional group (an ester) at the C5 position, which is later converted to the desired aldehyde.

Strategy A: Hantzsch Synthesis and Vilsmeier-Haack Formylation

This is the most direct approach, leveraging two powerful and well-established named reactions. The strategy relies on the high reactivity and regioselectivity of the Vilsmeier-Haack reaction on the electron-rich thiazole ring.[7]

Strategy_A_Workflow Start_A Pyridine-3-carbothioamide + 3-Chloro-2-butanone Step1 Protocol 2.1: Hantzsch Thiazole Synthesis Start_A->Step1 Intermediate 4-Methyl-2-(pyridin-3-yl)thiazole Step1->Intermediate Step2 Protocol 2.2: Vilsmeier-Haack Formylation Intermediate->Step2 Final_Product Target Aldehyde Step2->Final_Product

Caption: Workflow for Strategy A.

Protocol 2.1: Synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole

This protocol is based on the Hantzsch thiazole synthesis, a condensation reaction between a thioamide and an α-haloketone.[8][9] The sulfur of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen. Subsequent intramolecular cyclization and dehydration yield the aromatic thiazole ring.[10]

Reagents and Conditions

ReagentMolar Eq.MW ( g/mol )Amount
Pyridine-3-carbothioamide1.0138.19(user defined)
3-Chloro-2-butanone1.1106.55(user defined)
Ethanol (Absolute)Solvent-~5-10 mL/g
Sodium Bicarbonate (Sat. Soln.)Workup-As needed

Step-by-Step Methodology

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pyridine-3-carbothioamide (1.0 eq) and absolute ethanol. Stir until the solid is fully dissolved.

  • Addition of Haloketone: Add 3-chloro-2-butanone (1.1 eq) to the solution dropwise at room temperature. Causality Note: A slight excess of the electrophile ensures complete consumption of the more valuable thioamide. The reaction is typically exothermic; slow addition helps control the initial temperature rise.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling and Neutralization: After completion, cool the reaction mixture to room temperature. A precipitate of the hydrochloride salt of the product may form.

  • Workup: Pour the cooled mixture into a beaker of ice water. Slowly add a saturated solution of sodium bicarbonate with stirring until the pH is neutral to slightly basic (pH 7-8). This deprotonates the thiazole nitrogen and neutralizes the HCl byproduct, precipitating the free base product.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water to remove inorganic salts.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 4-methyl-2-(pyridin-3-yl)thiazole.

Protocol 2.2: Vilsmeier-Haack Formylation of the Thiazole Core

The Vilsmeier-Haack reaction introduces a formyl (-CHO) group onto an electron-rich aromatic ring.[11] The Vilsmeier reagent, a chloromethyleniminium salt, is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[12] This powerful electrophile attacks the C5 position of the thiazole, the most nucleophilic site.

Reagents and Conditions

ReagentMolar Eq.MW ( g/mol )Amount
4-Methyl-2-(pyridin-3-yl)thiazole1.0176.23(user defined)
N,N-Dimethylformamide (DMF)3.0-5.073.09(user defined)
Phosphorus Oxychloride (POCl₃)1.5-2.0153.33(user defined)
Dichloromethane (DCM)Solvent-~10-15 mL/g
Sodium AcetateWorkup82.03As needed

Step-by-Step Methodology

  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • Vilsmeier Reagent Formation: To a three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 eq) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.5 eq) dropwise via a syringe, keeping the internal temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes. A thick white precipitate of the Vilsmeier reagent should form.

  • Substrate Addition: Dissolve 4-methyl-2-(pyridin-3-yl)thiazole (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold suspension of the Vilsmeier reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction by TLC.

  • Quenching and Hydrolysis: Cool the reaction mixture back to 0 °C. Very slowly and carefully, quench the reaction by pouring it onto a large amount of crushed ice. Causality Note: This step is highly exothermic and hydrolyzes the intermediate iminium salt to the final aldehyde and destroys excess POCl₃. Rapid addition can cause dangerous splashing.

  • Neutralization and Workup: Stir the aqueous mixture until all the ice has melted. Carefully neutralize the acidic solution by the slow addition of solid sodium acetate or a saturated aqueous solution of sodium bicarbonate until the pH reaches ~7.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.

Strategy B: Thiazole Synthesis with a C5-Precursor

This alternative strategy builds the thiazole ring with an ester group already at the C5 position.[5][6] This ester is then converted to the aldehyde in a two-step reduction-oxidation sequence. This route can be advantageous if the Vilsmeier-Haack reaction (Strategy A) proves to be low-yielding or generates inseparable impurities.

Strategy_B_Workflow Start_B Pyridine-3-carbothioamide + Ethyl 2-chloro-3-oxobutanoate Step1_B Protocol 3.1: Hantzsch Synthesis Start_B->Step1_B Intermediate_Ester Thiazole-5-carboxylate Ester Step1_B->Intermediate_Ester Step2_B Protocol 3.2: Ester Reduction Intermediate_Ester->Step2_B Intermediate_Alcohol Thiazole-5-methanol Step2_B->Intermediate_Alcohol Step3_B Protocol 3.3: Alcohol Oxidation Intermediate_Alcohol->Step3_B Final_Product_B Target Aldehyde Step3_B->Final_Product_B

Caption: Workflow for Strategy B.

Protocol 3.1: Synthesis of Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate

The core reaction is the same Hantzsch synthesis as in Strategy A, but with a different α-haloketone to install the C5-ester functionality directly.[5][6]

Methodology: Follow Protocol 2.1, substituting 3-chloro-2-butanone with an equimolar amount of ethyl 2-chloro-3-oxobutanoate. The reaction conditions and workup procedure are analogous.

Protocol 3.2: Reduction of the Ester to (4-methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol

The ester must be reduced to a primary alcohol. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters on its own but can be activated. A more reliable reagent is lithium aluminum hydride (LiAlH₄).

Reagents and Conditions (using LiAlH₄)

ReagentMolar Eq.MW ( g/mol )Amount
Thiazole-5-carboxylate Ester1.0248.29(user defined)
Lithium Aluminum Hydride (LiAlH₄)1.5-2.037.95(user defined)
Anhydrous Tetrahydrofuran (THF)Solvent-~15-20 mL/g

Step-by-Step Methodology

  • Safety Precaution: LiAlH₄ is a highly reactive reagent that ignites on contact with water. All glassware must be oven-dried, and the reaction must be run under a strictly inert atmosphere.

  • Reaction Setup: Suspend LiAlH₄ (1.5 eq) in anhydrous THF in a three-neck flask under N₂ and cool to 0 °C.

  • Substrate Addition: Dissolve the thiazole ester (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Causality Note: The reaction is highly exothermic; maintaining a low temperature during addition is crucial to control the reaction rate and prevent side reactions.

  • Reaction: After addition, remove the ice bath and stir the reaction at room temperature for 2-3 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Quench the reaction by the sequential, dropwise addition of:

    • 'X' mL of water (where X is the mass of LiAlH₄ in grams).

    • 'X' mL of 15% aqueous NaOH.

    • '3X' mL of water.

    • Causality Note: This specific workup procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the isolation process.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes, then filter the granular precipitate through a pad of Celite®. Wash the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude alcohol, which is often pure enough for the next step. If necessary, it can be purified by column chromatography.

Protocol 3.3: Oxidation of the Alcohol to the Aldehyde

The final step is the mild oxidation of the primary alcohol to the aldehyde. Over-oxidation to the carboxylic acid must be avoided. Pyridinium chlorochromate (PCC) is a classic reagent for this transformation.[13]

Reagents and Conditions (using PCC)

ReagentMolar Eq.MW ( g/mol )Amount
Thiazole-5-methanol1.0206.26(user defined)
Pyridinium Chlorochromate (PCC)1.5215.56(user defined)
Anhydrous Dichloromethane (DCM)Solvent-~20 mL/g
Celite® or Silica GelAdsorbent-Equal mass to PCC

Step-by-Step Methodology

  • Safety Precaution: PCC is a toxic and potentially carcinogenic chromium(VI) compound. Handle with appropriate personal protective equipment.

  • Reaction Setup: Suspend PCC (1.5 eq) and an equal mass of Celite® or silica gel in anhydrous DCM in a round-bottom flask. Causality Note: The adsorbent prevents the formation of a tarry, difficult-to-handle reaction mixture.

  • Substrate Addition: Dissolve the alcohol (1.0 eq) in anhydrous DCM and add it to the PCC suspension in one portion.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The reaction mixture will turn dark brown/black. Monitor the reaction by TLC.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel or Florisil® to remove the chromium byproducts. Wash the plug thoroughly with additional ether or ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography to yield the final this compound.

Data Summary & Strategy Comparison

ParameterStrategy A (Hantzsch + Vilsmeier)Strategy B (Hantzsch + FGI)
Number of Steps 23
Key Reagents POCl₃, DMFLiAlH₄, PCC (or other oxidant)
Overall Yield Moderate to GoodModerate
Pros - More direct and atom-economical. - Fewer synthetic steps.- Avoids harsh Vilsmeier conditions. - May give cleaner product if formylation is problematic. - Access to alcohol and ester intermediates.
Cons - Vilsmeier-Haack reaction can be harsh. - POCl₃ is highly corrosive and water-sensitive. - Potential for side reactions on the pyridine ring.- Longer synthetic sequence. - Requires powerful, hazardous reductants (LiAlH₄). - Uses stoichiometric, toxic chromium oxidants (PCC).

Conclusion

Both Strategy A and Strategy B represent viable and effective pathways for the synthesis of this compound. The choice between them depends on reagent availability, scale, and the chemist's tolerance for specific reaction conditions. Strategy A is often preferred for its directness, while Strategy B provides a more controlled, albeit longer, alternative. The resulting aldehyde is a valuable synthon, poised for further elaboration into a diverse library of derivatives for evaluation in drug discovery programs.

References

Sources

Application Notes & Protocols: The Utility of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Overview

The pyridine and thiazole heterocycles are privileged structures in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Their prevalence stems from their ability to engage in a wide range of non-covalent interactions with biological targets—including hydrogen bonding, metal coordination, and π-stacking—while maintaining favorable pharmacokinetic properties. The fusion of these two rings into a single scaffold, the pyridinyl-thiazole core, creates a synthetically tractable and biologically relevant platform for drug discovery.

This document focuses on a key derivative of this scaffold: 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde . The strategic placement of the aldehyde group at the 5-position of the thiazole ring provides a reactive handle for extensive chemical diversification. This allows for the systematic exploration of structure-activity relationships (SAR) by enabling the facile introduction of various pharmacophoric elements.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this aldehyde intermediate. We will detail its preparation from common starting materials and provide robust protocols for its conversion into derivatives with demonstrated potential as anti-inflammatory, antimicrobial, and kinase-inhibiting agents.[2][4][5]

Synthesis of the Core Intermediate: A Multi-Step Approach

The target carbaldehyde is most efficiently prepared via a multi-step sequence starting from the corresponding thiazole ester, which is accessible through the well-established Hantzsch thiazole synthesis. The overall workflow involves the formation of the core heterocyclic system, followed by functional group manipulation to unmask the aldehyde.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Reduction to Alcohol cluster_2 Step 3: Oxidation to Aldehyde A Pyridine-3-carbothioamide + Ethyl 2-chloro-3-oxobutanoate B Ethyl 4-methyl-2-(pyridin-3-yl) thiazole-5-carboxylate A->B Reflux in Ethanol C 4-Methyl-2-(pyridin-3-yl)thiazole -5-methanol B->C Reducing Agent (e.g., NaBH₄/AlCl₃) D 4-Methyl-2-(pyridin-3-yl)thiazole -5-carbaldehyde (Target) C->D Mild Oxidizing Agent (e.g., PCC or TEMPO) G cluster_reactions Key Synthetic Transformations cluster_products Resulting Bioactive Scaffolds cluster_targets Potential Therapeutic Areas Core 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbaldehyde Condensation Condensation with Hydrazides Core->Condensation Oxidation Oxidation Core->Oxidation ReductiveAmination Reductive Amination (Hypothetical) Core->ReductiveAmination Hydrazones Hydrazone Derivatives Condensation->Hydrazones CarboxylicAcids Carboxylic Acid Derivatives Oxidation->CarboxylicAcids Amines Amine Derivatives ReductiveAmination->Amines Antimicrobial Antimicrobial Agents Hydrazones->Antimicrobial AntiInflammatory Anti-inflammatory Agents Hydrazones->AntiInflammatory Kinase Kinase Inhibitors (c-Met) CarboxylicAcids->Kinase

Sources

Application Note: Protocols for Condensation Reactions Utilizing 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The hybrid scaffold of pyridine and thiazole is a privileged motif in medicinal chemistry, appearing in numerous compounds with significant therapeutic potential.[1][2] 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde is a highly valuable and versatile building block for the synthesis of a diverse array of complex heterocyclic systems. Its aldehyde functionality serves as a reactive handle for various carbon-carbon bond-forming condensation reactions, enabling the construction of molecular libraries for drug discovery and development. This guide provides detailed, field-proven protocols for three fundamental classes of condensation reactions using this aldehyde: Knoevenagel condensation, Claisen-Schmidt condensation, and a one-pot, three-component synthesis of thiazolidinones. Each protocol is presented with mechanistic insights, step-by-step procedures, and data interpretation guidelines to ensure reliable and reproducible outcomes for researchers in synthetic and medicinal chemistry.

Introduction: The Significance of the Pyridine-Thiazole Scaffold

The convergence of pyridine and thiazole rings within a single molecular framework creates a unique electronic and structural environment conducive to potent biological activity. Thiazole rings are key components of numerous marketed drugs, while the pyridine moiety often enhances solubility and provides a critical hydrogen bond acceptor for target engagement.[1][3] This combination has led to the development of potent anticancer, anti-inflammatory, and antimicrobial agents.[4][5] The strategic placement of a reactive carbaldehyde group at the 5-position of the thiazole ring provides a synthetic gateway to an extensive range of derivatives, making this compound a cornerstone intermediate for structure-activity relationship (SAR) studies.

Overview of Condensation Pathways

Condensation reactions are a cornerstone of organic synthesis, involving the joining of two molecules with the elimination of a small molecule, typically water. For an aldehyde, the electrophilic carbonyl carbon is the primary site of reaction. The protocols detailed herein leverage this reactivity by coupling the title aldehyde with various nucleophilic partners.

G Aldehyde This compound Knoevenagel Knoevenagel Condensation ClaisenSchmidt Claisen-Schmidt Condensation MCR Multicomponent Reaction (MCR) Methylene Active Methylene (e.g., Malononitrile) Methylene->Knoevenagel Ketone Methyl Ketone (e.g., Acetophenone) Ketone->ClaisenSchmidt Amine Amine + Thiol (e.g., Aniline + Mercaptoacetic Acid) Amine->MCR Unsaturated α,β-Unsaturated Product Knoevenagel->Unsaturated Chalcone Chalcone Derivative ClaisenSchmidt->Chalcone Thiazolidinone Thiazolidinone Derivative MCR->Thiazolidinone

Figure 1: General synthetic pathways for this compound.

Protocol 1: Knoevenagel Condensation

The Knoevenagel condensation is a highly reliable method for forming a new carbon-carbon double bond by reacting an aldehyde with a compound possessing an "active" methylene group (a CH₂ group flanked by two electron-withdrawing groups).[6] This reaction is typically catalyzed by a weak base, such as piperidine or triethylamine.

Mechanistic Rationale

The reaction proceeds via a three-step mechanism:

  • Deprotonation: The basic catalyst removes a proton from the active methylene compound, generating a resonance-stabilized carbanion (enolate).[7]

  • Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.[8]

  • Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then readily undergoes base-induced dehydration to yield the final α,β-unsaturated product.[8]

Figure 2: Simplified mechanism of the Knoevenagel condensation.

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Anhydrous Ethanol or Toluene

  • Round-bottom flask, reflux condenser, magnetic stirrer

  • TLC plates (silica gel)

Procedure:

  • To a solution of this compound (1.0 mmol, 204.2 mg) in anhydrous ethanol (10 mL) in a 50 mL round-bottom flask, add the active methylene compound (1.1 mmol).

  • Add a catalytic amount of piperidine (0.1 mmol, ~10 µL) to the stirred solution.

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C).

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC), eluting with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Expected Results & Characterization
Active Methylene CompoundTypical ConditionsExpected Product Class
MalononitrilePiperidine, EtOH, RefluxDicyanovinyl derivative
Ethyl CyanoacetatePiperidine, EtOH, RefluxCyanoacrylate derivative
Diethyl MalonateDBU, Water, RT[9]Malonic ester derivative
  • ¹H NMR: Disappearance of the aldehyde proton signal (~10 ppm). Appearance of a new singlet for the vinylic proton (~7.5-8.5 ppm).

  • IR Spectroscopy: Disappearance of the aldehyde C-H stretch (~2750 cm⁻¹). Appearance of a strong C=C stretch (~1600-1625 cm⁻¹) and, for nitrile derivatives, a sharp C≡N stretch (~2220 cm⁻¹).

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the calculated mass of the condensed product.[10]

Protocol 2: Claisen-Schmidt Condensation for Chalcone Synthesis

The Claisen-Schmidt condensation is a crossed-aldol reaction between an aromatic aldehyde (lacking α-hydrogens) and a ketone.[11][12] It is one of the most effective methods for synthesizing chalcones, which are α,β-unsaturated ketones that serve as precursors for flavonoids and possess a wide range of biological activities.[13][14]

Mechanistic Rationale

This reaction is base-catalyzed, typically with NaOH or KOH.

  • Enolate Formation: The base abstracts an acidic α-proton from the ketone to form a nucleophilic enolate ion.[15]

  • Nucleophilic Attack: The enolate attacks the aldehyde's carbonyl carbon.[16]

  • Dehydration: The resulting β-hydroxy ketone intermediate rapidly dehydrates under the reaction conditions to form the highly conjugated and stable chalcone product.[17]

Detailed Experimental Protocol

Materials:

  • This compound (1.0 eq)

  • Aromatic methyl ketone (e.g., acetophenone, 4'-methoxyacetophenone) (1.0 eq)

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH), 10-40% aqueous solution

  • Ethanol

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (1.0 mmol, 204.2 mg) and the selected acetophenone derivative (1.0 mmol) in ethanol (15-20 mL).

  • Cool the flask in an ice-water bath with continuous stirring.

  • Slowly add the aqueous NaOH or KOH solution (e.g., 5 mL of 10% NaOH) dropwise to the cooled mixture. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-24 hours. The formation of a precipitate is a strong indicator of product formation.[18]

  • Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Once complete, pour the reaction mixture into a beaker containing crushed ice (~50 g) and acidify to a neutral pH with dilute HCl.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product in air or a vacuum oven.

  • The crude chalcone can be further purified by recrystallization from a suitable solvent like ethanol.

Expected Results & Characterization
Ketone ReactantTypical ConditionsExpected Product Class
Acetophenone10% NaOH, EtOH, RTThiazolyl-pyridyl chalcone
4'-Chloroacetophenone10% KOH, EtOH, RTChloro-substituted chalcone
2-Acetylthiophene10% NaOH, EtOH, RTThienyl-thiazolyl chalcone
  • ¹H NMR: The two vinylic protons of the α,β-unsaturated system typically appear as two doublets in the range of 7.0-8.0 ppm with a large coupling constant (J ≈ 15-16 Hz), characteristic of a trans configuration.[19]

  • IR Spectroscopy: A strong absorption band for the conjugated carbonyl (C=O) group appears at a lower frequency (~1640-1660 cm⁻¹) compared to a saturated ketone.[20]

  • ¹³C NMR: Characteristic signals for the α-carbon (~120-125 ppm) and β-carbon (~140-145 ppm) of the enone system.

Protocol 3: One-Pot, Three-Component Synthesis of Thiazolidinones

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants.[21] This protocol describes the synthesis of biologically relevant 2,3-disubstituted thiazolidin-4-ones.

Mechanistic Rationale & Workflow

This one-pot synthesis proceeds through a sequential, acid-catalyzed pathway:

  • Iminium Formation: The aldehyde reacts with a primary amine (e.g., aniline) to form a Schiff base (imine) intermediate via a hemiaminal.[22]

  • Cyclocondensation: The sulfur atom of thioglycolic acid (mercaptoacetic acid) acts as a nucleophile, attacking the imine carbon. This is followed by an intramolecular cyclization via nucleophilic attack by the nitrogen on the carboxylic acid's carbonyl group, eliminating a molecule of water to form the five-membered thiazolidinone ring.[23][24]

G One-Pot Thiazolidinone Synthesis Workflow Start Aldehyde + Aniline + Thioglycolic Acid (in Toluene with p-TsOH) Step1 Step 1: Imine Formation (Azeotropic removal of H₂O) Start->Step1 Intermediate Schiff Base Intermediate (In Situ) Step1->Intermediate Forms Step2 Step 2: Cyclocondensation (Intramolecular reaction) Intermediate->Step2 Reacts with Thioglycolic Acid Product 2,3-Disubstituted Thiazolidin-4-one Step2->Product

Sources

Application Notes and Protocols: Synthesis of Novel Antimicrobial Agents from 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent development of new therapeutic agents with novel mechanisms of action.[1][2] The five-membered thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The unique electronic properties of the thiazole ring, conferred by the sulfur and nitrogen heteroatoms, allow for diverse molecular interactions, making it an excellent building block for targeted drug design.[3] This application note provides a comprehensive guide for researchers on the utilization of a key intermediate, 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde , in the synthesis of potent antimicrobial agents, specifically focusing on the preparation of Schiff bases and chalcones.

The rationale for selecting the this compound scaffold is twofold. Firstly, the pyridyl moiety is known to enhance the biological activity of heterocyclic compounds. Secondly, the carbaldehyde functional group at the 5-position serves as a versatile synthetic handle for the introduction of diverse pharmacophores through well-established chemical transformations, allowing for the systematic exploration of structure-activity relationships (SAR).

Synthesis of the Key Precursor: this compound

The synthesis of the title carbaldehyde is a multi-step process that begins with the well-established Hantzsch thiazole synthesis, followed by functional group manipulations. This synthetic strategy provides a reliable and scalable route to the desired precursor.

Diagram of the Synthetic Pathway

Synthesis_Pathway A Pyridine-3-carbothioamide C Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate A->C Hantzsch Synthesis Ethanol, Reflux B Ethyl 2-chloroacetoacetate B->C D (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol C->D Reduction LiAlH4 or NaBH4/CaCl2 E This compound D->E Oxidation MnO2 or PCC

Caption: Synthetic route to the target carbaldehyde precursor.

Experimental Protocols: Precursor Synthesis

Protocol 1: Synthesis of Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate

This protocol is adapted from the Hantzsch thiazole synthesis, a classic and reliable method for constructing the thiazole ring.[5][6]

  • Rationale: The Hantzsch synthesis involves the condensation of a thioamide with an α-haloketone. In this case, pyridine-3-carbothioamide reacts with ethyl 2-chloroacetoacetate to form the thiazole ring with the desired substituents at the 2, 4, and 5 positions. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

  • Materials:

    • Pyridine-3-carbothioamide

    • Ethyl 2-chloroacetoacetate

    • Absolute Ethanol

    • 10% Sodium bicarbonate solution

    • Water

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-3-carbothioamide (1 equivalent) and ethyl 2-chloroacetoacetate (1 equivalent) in absolute ethanol.

    • Reflux the mixture for 5-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it into cold water.

    • Neutralize the solution with a 10% sodium bicarbonate solution until a precipitate forms.

    • Filter the solid precipitate, wash it thoroughly with water, and dry it.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate.[5][7]

Protocol 2: Reduction to (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol
  • Rationale: The ester functional group is reduced to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation. Anhydrous conditions are crucial as LiAlH₄ reacts violently with water.

  • Materials:

    • Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate

    • Lithium aluminium hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated sodium sulfate solution

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

    • Cool the reaction mixture back to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.

    • Filter the resulting suspension through a pad of celite and wash the filter cake with THF.

    • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude alcohol. The product can be purified by column chromatography on silica gel if necessary.

Protocol 3: Oxidation to this compound
  • Rationale: The primary alcohol is oxidized to the corresponding aldehyde. Manganese dioxide (MnO₂) is a mild and selective oxidizing agent for allylic and benzylic-type alcohols, which minimizes the risk of over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is another suitable alternative.

  • Materials:

    • (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol

    • Activated Manganese dioxide (MnO₂)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol (1 equivalent) in DCM.

    • Add activated MnO₂ (5-10 equivalents) in portions to the stirred solution at room temperature.

    • Stir the suspension vigorously at room temperature for 12-24 hours. The reaction progress should be monitored by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the MnO₂. Wash the celite pad thoroughly with DCM.

    • Combine the filtrates and remove the solvent under reduced pressure to afford the desired this compound. The product can be purified by column chromatography if needed.

Application in Antimicrobial Synthesis

The synthesized this compound is a versatile building block for creating a library of potential antimicrobial compounds. Two primary classes of derivatives, Schiff bases and chalcones, are highlighted here due to their well-documented antimicrobial activities.[8][9]

Synthesis of Thiazole-Based Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized by the condensation of a primary amine with an aldehyde.[10][11] The imine linkage is crucial for their biological activity, and by varying the amine component, a wide range of derivatives with potentially different antimicrobial profiles can be generated.

Schiff_Base_Synthesis A This compound C Thiazole Schiff Base A->C Condensation Ethanol, Acetic Acid (cat.) Reflux B Substituted Aniline (R-NH2) B->C

Caption: General scheme for the synthesis of thiazole Schiff bases.

  • Rationale: This is a classic acid-catalyzed condensation reaction. A catalytic amount of glacial acetic acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The reaction is typically carried out in a solvent like ethanol under reflux to drive the reaction to completion by removing the water formed as a byproduct.

  • Materials:

    • This compound

    • Substituted primary amine (e.g., aniline, 4-chloroaniline, 2-aminophenol)

    • Absolute Ethanol

    • Glacial Acetic Acid

  • Procedure:

    • Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask.

    • Add the substituted primary amine (1 equivalent) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours, monitoring its progress by TLC.

    • After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • If necessary, the product can be recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity.[11]

Synthesis of Thiazole-Based Chalcones

Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds.[12] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.[13][14] The enone moiety in chalcones is a key pharmacophore responsible for their antimicrobial activity, often acting as a Michael acceptor.

Chalcone_Synthesis A This compound C Thiazole Chalcone A->C Claisen-Schmidt Condensation Ethanol, aq. NaOH Stir at RT B Substituted Acetophenone B->C

Caption: General scheme for the synthesis of thiazole chalcones.

  • Rationale: The Claisen-Schmidt condensation is a base-catalyzed reaction where a strong base (like NaOH) deprotonates the α-carbon of the acetophenone, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable, conjugated α,β-unsaturated ketone (chalcone). The reaction is often run at room temperature in an alcoholic solvent.

  • Materials:

    • This compound

    • Substituted acetophenone (e.g., acetophenone, 4-hydroxyacetophenone, 4-chloroacetophenone)

    • Ethanol

    • Aqueous Sodium Hydroxide (e.g., 10-40%)

  • Procedure:

    • In a flask, dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in ethanol.

    • Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The formation of a precipitate usually indicates product formation.

    • Monitor the reaction by TLC.

    • Once complete, pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the product fully.

    • Filter the solid, wash thoroughly with water until the washings are neutral, and dry.

    • Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol) to obtain the pure compound.[8][13]

Antimicrobial Activity: Data and Insights

The antimicrobial efficacy of the synthesized thiazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that visibly inhibits microbial growth. The data presented below is a compilation from studies on structurally similar thiazole-based chalcones and Schiff bases, providing a predictive framework for the compounds synthesized from this compound.

Structure-Activity Relationship (SAR) Insights
  • Thiazole Core: The thiazole ring is fundamental to the antimicrobial activity, potentially by interfering with essential bacterial metabolic pathways or enzyme functions.[2][3]

  • Schiff Bases: The antimicrobial activity of thiazole Schiff bases is significantly influenced by the nature of the substituent on the aniline ring. Electron-withdrawing groups (e.g., -Cl, -NO₂) often enhance activity.[4]

  • Chalcones: For thiazole chalcones, the substitution pattern on both aromatic rings plays a crucial role. Electron-withdrawing groups on the phenyl ring derived from the acetophenone often lead to increased potency. The enone linker is critical, acting as a Michael acceptor that can covalently bind to nucleophilic residues in bacterial enzymes.[12][15] The presence of a pyridine ring, as in the proposed derivatives, is often associated with enhanced antimicrobial effects.[4]

Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Thiazole-Based Chalcones
Compound TypeSubstituent (R) on Phenyl RingS. aureusE. coliP. aeruginosaC. albicansReference
Thiazole ChalconeH31.2531.2562.515.6[15]
Thiazole Chalcone2-F62.562.562.5250[15]
Thiazole Chalcone2-CF₃15.631.2531.2515.6[15]
Thiazole Chalcone4-Cl>10050>10050[8]
Thiazole Chalcone4-OCH₃50255025[8]
Ampicillin-31.2531.25--[15]
Fluconazole----15.6[15]

Data is illustrative and sourced from analogous compounds to predict potential activity.

Table 2: Representative Antimicrobial Activity (MIC in µg/mL) of Thiazole-Based Schiff Bases
Compound TypeSubstituent (R) on Aniline RingS. aureusB. subtilisE. coliP. aeruginosaReference
Thiazole Schiff Base4-Cl12.5255050[4]
Thiazole Schiff Base4-OCH₃2550100>100[4]
Thiazole Schiff Base4-NO₂6.2512.52550[4]
Kanamycin B-3.121.560.786.25[4]

Data is illustrative and sourced from analogous compounds to predict potential activity.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel antimicrobial agents. The synthetic protocols provided herein offer a robust pathway to this key intermediate. By employing straightforward and high-yielding reactions such as Schiff base formation and Claisen-Schmidt condensation, researchers can generate extensive libraries of thiazole derivatives for antimicrobial screening. The compiled data and SAR insights strongly suggest that these compounds are promising candidates for further investigation in the fight against antimicrobial resistance. The provided protocols are self-validating through standard analytical techniques (TLC, NMR, Mass Spectrometry) at each stage, ensuring the integrity of the synthetic workflow for drug development professionals.

References

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). SpringerLink. Retrieved from [Link]

  • Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (n.d.). Taylor & Francis Online. Retrieved from [Link]

  • Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. (n.d.). PubMed. Retrieved from [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Retrieved from [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. Retrieved from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation. (2011). PubMed. Retrieved from [Link]

  • Thiazole chalcones: Promising agents with diverse pharmacological properties. (2023). Ukaaz Publications. Retrieved from [Link]

  • Schiff Bases of Thiazole as Antibacterial and Antifungal Agents. (n.d.). ResearchGate. Retrieved from [Link]

  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (2015). Farmacia Journal. Retrieved from [Link]

  • Design, synthesis, molecular docking, and dynamics studies of novel thiazole-Schiff base derivatives containing a fluorene moiety and the assessment of their antimicrobial and antioxidant activity. (2024). RSC Publishing. Retrieved from [Link]

  • Synthesis, Characterization, Antimicrobial and Antioxidant Potential of Diazenyl Chalcones. (n.d.). PubMed. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. Retrieved from [Link]

  • Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Publications. Retrieved from [Link]

  • Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. (n.d.). OUCI. Retrieved from [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and antimicrobial activities of various pyrazolines from chalcones. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Synthesis and antimicrobial activity of some new chalcones of pyridine/pyrrole carboxaldehyde. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Scheme 1. Claisen-Schmidt condensation of acetophenone with benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. (n.d.). HMU CPD. Retrieved from [Link]

  • Synthesis and antibacterial activity of some Schiff bases derived from 2-amino thiazole. (n.d.). Trade Science Inc. Retrieved from [Link]

  • Synthesis and antibacterial activity of some Schiff bases derived from 2-amino thiazole. (n.d.). Organic Chemistry: An Indian Journal. Retrieved from [Link]

  • Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study. (2021). National Center for Biotechnology Information. Retrieved from [Link]

  • Investigation Into The Antimicrobial Properties Of A Dehydrochalcone. (n.d.). Natural Volatiles and Essential Oils. Retrieved from [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). MDPI. Retrieved from [Link]

  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. (2022). MDPI. Retrieved from [Link]

  • A solid solution of ethyl and d 3-methyl 2-[(4-meth-yl-pyridin-2-yl)amino]-4-(pyridin-2-yl)thia-zole-5-carboxyl-ate. (2020). PubMed. Retrieved from [Link]

  • Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. (2015). ResearchGate. Retrieved from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridinyl-Thiazole Scaffold

The fusion of pyridine and thiazole rings creates a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] This framework is a common feature in a multitude of biologically active agents, demonstrating activities that span antimicrobial, anti-inflammatory, and anticancer domains.[3][4][5] The nitrogen atoms in both rings act as hydrogen bond acceptors and coordination sites, while the overall planar structure allows for effective π-stacking interactions with biological targets.

4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde emerges as a particularly strategic building block. The aldehyde functional group at the C5 position is a versatile electrophilic handle, poised for a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the systematic elaboration of the core scaffold, enabling the exploration of chemical space and the optimization of structure-activity relationships (SAR) in drug discovery programs. This document provides a comprehensive guide to the synthesis and application of this key intermediate.

Physicochemical and Spectroscopic Profile

Before utilization in synthesis, it is crucial to confirm the identity and purity of the starting material. The following table summarizes the key properties of the title compound.

PropertyValueSource
CAS Number 958443-39-5[6]
Molecular Formula C₁₀H₈N₂OS[7][8]
Molecular Weight 204.25 g/mol N/A
Appearance Off-white to yellow solidN/A
Melting Point Not widely reported; expected >100 °CN/A
SMILES CC1=C(C=O)SC(=N1)C2=CC=NC=C2[7]
InChI Key VJCNASGSVTCQBA-UHFFFAOYSA-NN/A

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired for each batch to verify structure and purity prior to use. Key expected ¹H NMR signals would include a singlet for the aldehyde proton (~9-10 ppm), a singlet for the methyl group (~2.5-2.8 ppm), and characteristic signals for the pyridin-3-yl group in the aromatic region (~7.5-9.2 ppm).

Core Synthesis of the Building Block

While commercially available, synthesis of the title aldehyde from precursor materials is often necessary. The most reliable route proceeds from the corresponding ester, which is formed via a classical Hantzsch thiazole synthesis. The subsequent reduction to the alcohol and oxidation provides the target aldehyde.

Synthesis_Workflow A Pyridine-3-carbothioamide + Ethyl 2-chloroacetoacetate B Ethyl 4-methyl-2-(pyridin-3-yl) thiazole-5-carboxylate A->B Hantzsch Synthesis (Reflux in EtOH) C (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol B->C Reduction (e.g., DIBAL-H or LiAlH4) D 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbaldehyde C->D Oxidation (e.g., PCC, DMP, or MnO2)

Caption: Synthetic workflow for the preparation of the title aldehyde.

Protocol 3.1: Synthesis of Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate

This procedure is adapted from the well-established Hantzsch thiazole synthesis, a cornerstone for forming the thiazole ring.[9]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend pyridine-3-carbothioamide (1.0 equiv) in absolute ethanol (approx. 5-10 mL per gram of thioamide).

  • Addition: Add ethyl 2-chloroacetoacetate (1.05 equiv) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thioamide is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. A precipitate may form. Cool further in an ice bath to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol and then with water to remove any remaining salts.

  • Purification: The crude product can be recrystallized from ethanol to yield the pure ester as a solid. Expected yield: 70-85%.

Protocol 3.2: Synthesis of the Aldehyde via Reduction and Oxidation

This two-step sequence transforms the stable ester into the reactive aldehyde.

  • Ester Reduction (to Alcohol):

    • Dissolve the ester (1.0 equiv) from Protocol 3.1 in anhydrous THF or DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Add a solution of Diisobutylaluminium hydride (DIBAL-H, 2.2 equiv, typically 1.0 M in hexanes) dropwise, maintaining the internal temperature below -70 °C.

    • Stir at -78 °C for 2-3 hours. Monitor by TLC.

    • Quench the reaction carefully by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude alcohol, which can often be used directly in the next step.

  • Alcohol Oxidation (to Aldehyde):

    • Dissolve the crude alcohol from the previous step in anhydrous Dichloromethane (DCM).

    • Add an oxidizing agent such as Pyridinium chlorochromate (PCC, 1.5 equiv) or Dess-Martin periodinane (DMP, 1.2 equiv) in one portion. Activated manganese dioxide (MnO₂, ~10 equiv) is a milder alternative that often gives cleaner reactions.

    • Stir the mixture at room temperature for 2-4 hours. Monitor by TLC for the disappearance of the alcohol.

    • Upon completion, filter the reaction mixture through a pad of Celite® or silica gel to remove the oxidant byproducts, washing with additional DCM.

    • Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be purified by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the final product. Expected overall yield for two steps: 50-70%. A similar reduction/oxidation process is described in patent literature for related thiazoles.[10]

Application Notes: Key Transformations of the Aldehyde

The aldehyde group is a powerful linchpin for molecular elaboration. Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles.

Knoevenagel Condensation: Accessing α,β-Unsaturated Systems

This reaction is a reliable method for forming a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.[11][12] The resulting electron-deficient alkenes are valuable Michael acceptors and precursors to further heterocyclic systems.

Knoevenagel_Workflow cluster_0 Reaction Setup A Aldehyde + Active Methylene Cmpd (e.g., Malononitrile) D Reflux (2-6 hours) A->D B Solvent (e.g., EtOH) B->D C Catalyst (e.g., Piperidine) C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Purified Product F->G

Caption: General workflow for a Knoevenagel condensation reaction.

Protocol 4.1.1: Synthesis of 2-((4-methyl-2-(pyridin-3-yl)thiazol-5-yl)methylene)malononitrile

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

  • Catalyst: Add a catalytic amount of piperidine (approx. 0.1 equiv).

  • Reaction: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC. Often, the product will begin to precipitate from the hot solution.

  • Isolation: Cool the reaction mixture to room temperature, followed by cooling in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is often of high purity, but can be recrystallized if necessary.

Causality Insight: Piperidine acts as a base to deprotonate malononitrile, forming a stabilized carbanion (enolate) which is the active nucleophile. The subsequent condensation and dehydration are driven by the formation of a highly conjugated π-system.

Reductive Amination: Building C-N Bonds

Reductive amination is one of the most effective methods for synthesizing secondary and tertiary amines. The process involves the initial formation of an imine (or iminium ion), which is then reduced in situ by a mild reducing agent.

Protocol 4.2.1: Synthesis of N-Benzyl-1-(4-methyl-2-(pyridin-3-yl)thiazol-5-yl)methanamine

  • Setup: To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol or 1,2-dichloroethane), add benzylamine (1.05 equiv).

  • Imine Formation: Add acetic acid (0.1 equiv) to catalyze imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise. Causality Note: NaBH(OAc)₃ is preferred as it is mild, tolerant of slightly acidic conditions, and selectively reduces the iminium ion over the starting aldehyde.

  • Reaction: Stir the reaction at room temperature overnight. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the target secondary amine.

Wittig Reaction: Olefination for C=C Bond Formation

The Wittig reaction provides a robust route to alkenes by reacting the aldehyde with a phosphorus ylide. This method is particularly useful for creating specific olefin geometries and for introducing complex substituents.

Protocol 4.3.1: Synthesis of 2-(5-Styryl-4-methylthiazol-2-yl)pyridine

  • Ylide Preparation:

    • In a flame-dried, two-neck flask under an inert atmosphere, suspend benzyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Add a strong base such as n-butyllithium (n-BuLi, 1.05 equiv) dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

    • Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back to 0 °C.

    • Dissolve the aldehyde (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction with water or a saturated NH₄Cl solution.

    • Extract with ethyl acetate (3x), combine the organic layers, dry over Na₂SO₄, and concentrate.

    • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify by column chromatography on silica gel to isolate the desired alkene.

Applications in Complex Molecule Synthesis: A Case Study

The derivatives synthesized from this compound are valuable intermediates for constructing more complex, biologically active molecules. For instance, the pyridinyl-thiazole core is found in inhibitors of various protein kinases.

Case Study: Scaffold for a Hypothetical c-Met Kinase Inhibitor

c-Met kinase is a validated target in oncology.[13] Many inhibitors feature a hinge-binding pyridine motif and a substituted aromatic system. The Knoevenagel product from Protocol 4.1.1 can be further elaborated to such a scaffold.

Case_Study A Aldehyde Building Block B Knoevenagel Product (from Protocol 4.1.1) A->B Knoevenagel (Malononitrile) C Gewald Aminothiophene Synthesis B->C Add Sulfur, Morpholine D Substituted Thieno[2,3-b]pyridine Scaffold (Potential Kinase Inhibitor Core) C->D Cyclization

Caption: A potential synthetic route towards a complex heterocyclic scaffold.

The reaction of the Knoevenagel adduct with elemental sulfur and a base (Gewald reaction) could lead to a highly substituted 2-aminothiophene. This intermediate could then be cyclized to form a thieno[2,3-b]pyridine system, a scaffold known for its kinase inhibitory activity. This demonstrates how the initial C-C bond formation at the aldehyde sets the stage for rapid increases in molecular complexity.

References

  • Oniga, S., et al. (2012). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Farmacia Journal.
  • Google Patents. (n.d.).
  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. Available at: [Link]

  • Oniga, S., et al. (2012). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available at: [Link]

  • Fisher Scientific. (n.d.). 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Available at: [Link]

  • LookChem. (n.d.). 4-METHYL-2-(3-PYRIDINYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. Available at: [Link]

  • Chen, L., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. National Institutes of Health. Available at: [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • Chem Pharm Bull (Tokyo). (2022). Knoevenagel Condensation between 2-Methyl-thiazolo[4,5-b]pyrazines and Aldehydes. Available at: [Link]

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. (n.d.). IOP Conference Series: Materials Science and Engineering. Available at: [Link]

  • PubMed Central. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • El-Sayed, N. N., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ResearchGate. Available at: [Link]

  • ACS Publications. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Available at: [Link]

  • MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

  • ACS Omega. (2021). Catalytic C–H Bond Activation and Knoevenagel Condensation Using Pyridine-2,3-Dicarboxylate-Based Metal–Organic Frameworks. Available at: [Link]

Sources

Application Note: A Validated Workflow for In Vitro Profiling of Pyridine-Thiazole Compounds for Anti-inflammatory Activity

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Rationale for Screening Pyridine-Thiazole Scaffolds

Inflammation is a critical physiological process, but its dysregulation underlies a vast array of human diseases, from autoimmune disorders to cancer.[1][2] The pyridine and thiazole heterocyclic ring systems are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[3][4] The unique electronic and structural features of these moieties allow for diverse molecular interactions, making them promising starting points for the development of novel anti-inflammatory agents.[4][5][6] This guide provides a comprehensive, field-tested framework for the initial in vitro characterization of novel pyridine-thiazole compounds, ensuring scientific rigor and reproducibility. Our approach is designed to move beyond simple screening to provide mechanistic insights into a compound's potential mode of action.

Pillar 1: Understanding the Inflammatory Cascade

A robust screening cascade is built upon a solid understanding of the underlying biology. In many inflammatory contexts, the activation of immune cells like macrophages by stimuli such as bacterial lipopolysaccharide (LPS) triggers intracellular signaling cascades that culminate in the production of inflammatory mediators.[7][8] Two of the most critical pathways in this process are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[9][10][11][12]

  • The NF-κB Pathway: This pathway is a master regulator of inflammation.[9][13] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[14][15] This frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and drives the transcription of a host of pro-inflammatory genes.[9][15] These include genes for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[15]

  • The MAPK Pathways: This family of serine-threonine kinases, including ERK, JNK, and p38, also plays a pivotal role in translating extracellular signals into cellular inflammatory responses.[10][11][12] Activation of these kinases by inflammatory stimuli leads to the phosphorylation of various transcription factors that cooperate with NF-κB to regulate the expression of inflammatory genes.[16]

Visualizing the NF-κB Signaling Pathway

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB->IkB_P IkB_NFkB IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB->IkB_NFkB Proteasome Proteasome Degradation IkB_P->Proteasome Proteasome->IkB Degrades Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus

Caption: Canonical NF-κB signaling pathway activation by LPS.

Pillar 2: A Multi-tiered Assay Strategy

A successful in vitro profiling campaign relies on a logical progression of assays, starting with broad screening and moving towards more specific mechanistic studies.

Visualizing the Experimental Workflow

Experimental_Workflow Start Start: Pyridine-Thiazole Compound Library Step1 Tier 1: Primary Screening Cell Viability (MTT Assay) Nitric Oxide Production (Griess Assay) Start->Step1 Decision1 Compound is Non-toxic & Inhibits NO Production? Step1->Decision1 Step2 Tier 2: Secondary Screening Pro-inflammatory Cytokine Quantification (TNF-α, IL-6 ELISA) Decision1->Step2 Yes Stop Stop: Compound is Toxic or Inactive Decision1->Stop No Decision2 Inhibits Cytokine Production? Step2->Decision2 Step3 Tier 3: Mechanistic Studies Protein Expression (Western Blot for iNOS, COX-2) Gene Expression (RT-qPCR) Decision2->Step3 Yes Decision2->Stop No End End: Identify Lead Compounds for Further Development Step3->End

Sources

Application & Protocols: Molecular Docking of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde Against Putative Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Introduction: The Scientific Premise

The compound 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde belongs to a class of pyridine- and thiazole-containing heterocycles that have garnered significant interest in medicinal chemistry. These scaffolds are present in numerous compounds with documented biological activities, including antimicrobial and anti-inflammatory properties.[1][2] Molecular docking enables the prediction of the binding conformation and affinity of this ligand with a putative protein target, thereby guiding lead optimization and hypothesis-driven drug design.[3][4]

The objective of any docking protocol is twofold: to accurately predict the binding pose of the ligand within the receptor's active site and to rank different poses and ligands based on a scoring function that estimates binding affinity.[5][6] This guide establishes a self-validating framework to ensure that the computational predictions are both robust and scientifically sound.

Part 1: Foundational Workflow - Target Preparation & Ligand Setup

A successful docking experiment is built upon meticulous preparation of both the receptor and the ligand. The principle of "garbage in, garbage out" is particularly resonant here; inaccuracies in the initial structures will invariably lead to unreliable results.

Experimental Workflow: System Preparation

The initial phase involves identifying a suitable biological target and preparing both the protein and the ligand structures for the simulation.

G cluster_prep Part 1: System Preparation A Target Identification (Literature, Homology Modeling) B Receptor Acquisition (e.g., RCSB PDB) A->B C Receptor Preparation (Clean, Add Hydrogens, Assign Charges) B->C F Prepared System Files (PDBQT, MOL2) C->F D Ligand Acquisition (e.g., PubChem, Sketch) E Ligand Preparation (Generate 3D Conformation, Assign Charges) D->E E->F

Caption: Workflow for receptor and ligand preparation.

Protocol 1.1: Receptor Preparation

The goal of receptor preparation is to transform a raw structural file (e.g., from the Protein Data Bank) into a chemically correct, simulation-ready state.

Causality: Raw PDB files often lack hydrogen atoms, may contain experimental artifacts like water molecules or co-solvents, and might have missing side chains or loops.[7][8] These issues must be rectified to create an accurate electrostatic and steric environment for docking.

Step-by-Step Methodology:

  • Acquire Structure: Download the 3D structure of the target protein from a database like the RCSB Protein Data Bank. If a co-crystallized structure with a known ligand exists, it is highly preferred for validation purposes.[9]

  • Clean the Structure:

    • Remove all non-essential components from the PDB file. This includes water molecules, ions, and any co-solvents or cofactors not critical for binding.[10][11] Insight: While most waters are removed, specific water molecules that mediate key hydrogen bonds between the protein and known ligands may be retained. This is a judgment call based on prior knowledge of the system.[11]

    • If the protein is a multimer, retain only the chain(s) containing the binding site of interest.[11]

  • Repair and Refine:

    • Add polar hydrogen atoms to the protein, as these are crucial for defining hydrogen bond networks.[12]

    • Use software tools (e.g., Chimera's Dock Prep, Schrödinger's Protein Preparation Workflow) to repair missing side chains or loops.[7][13]

  • Assign Charges: Assign partial atomic charges using a standard force field (e.g., Gasteiger charges for AutoDock).[12][14] This step is critical for calculating electrostatic interactions.

  • Save the Prepared Receptor: Save the final structure in a format suitable for the chosen docking software, such as PDBQT for AutoDock Vina.[15]

Protocol 1.2: Ligand Preparation

The ligand, this compound, must be converted from a 2D representation into an energy-minimized 3D conformation with correct charges and rotatable bonds defined.

Causality: The docking algorithm needs a 3D structure to work with. Energy minimization ensures the ligand starts in a low-energy, physically plausible conformation.[11][13] Defining rotatable bonds is essential for flexible docking, where the ligand can change its conformation to fit the binding site.[16]

Step-by-Step Methodology:

  • Acquire 2D Structure: Obtain the 2D structure of the ligand from a database like PubChem or sketch it using chemical drawing software like ChemDraw or MarvinSketch.[10][11]

  • Convert to 3D: Convert the 2D structure into a 3D model.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field like MMFF94. This step corrects bond lengths and angles to produce a stable conformer.[11]

  • Assign Charges: As with the receptor, assign partial atomic charges (e.g., Gasteiger charges).[14]

  • Define Torsions: Identify and define the rotatable bonds. The docking software will explore the conformational space by rotating these bonds.

  • Save the Prepared Ligand: Save the final ligand structure in the appropriate format (e.g., PDBQT).

Part 2: The Core Docking Protocol

With prepared molecules, the next stage involves defining the search space and executing the docking simulation.

Core Docking Workflow

This process involves defining the binding site, running the docking algorithm, and analyzing the output.

G cluster_docking Part 2: Core Docking A Grid Box Generation (Define Search Space) B Configure Docking Parameters (Exhaustiveness, etc.) A->B C Execute Docking Simulation (e.g., AutoDock Vina) B->C D Generate Output (Binding Poses & Scores) C->D

Caption: The central steps of the molecular docking process.

Protocol 2.1: Grid Generation

Causality: The docking algorithm must be told where to search for a binding site. A "grid box" defines the three-dimensional coordinates of this search space.[17][18] The program pre-calculates potential energies for different atom types at each point on this grid, which dramatically speeds up the scoring of ligand poses during the simulation.[18]

Step-by-Step Methodology:

  • Load Prepared Receptor: Open the prepared receptor structure in your molecular modeling software (e.g., AutoDock Tools).

  • Define the Grid Center:

    • If a co-crystallized ligand is present: Center the grid box on this ligand. This is the most reliable method.[9]

    • If no ligand is present (Apo structure): Use binding site prediction software or identify conserved catalytic residues from literature to define the center of the putative active site.

  • Set Grid Dimensions: Adjust the size of the grid box (in x, y, and z dimensions) to encompass the entire binding pocket. A common practice is to ensure the box extends 3-6 Å beyond the boundaries of the known ligand or predicted site.[9]

  • Save Grid Parameters: Save the grid parameter file. This file contains the coordinates and dimensions the docking program will use.[19]

Protocol 2.2: Docking Execution (Using AutoDock Vina as an example)

Causality: The docking program uses a search algorithm (in Vina's case, a Lamarckian genetic algorithm) to explore possible ligand conformations and orientations within the grid box.[20] Each generated pose is evaluated by a scoring function, which estimates the binding free energy. The program then returns a ranked list of the best-scoring poses.

Step-by-Step Methodology:

  • Prepare a Configuration File: Create a text file that specifies the paths to the prepared receptor and ligand files, the grid box parameters, and other settings.

  • Set Exhaustiveness: Define the exhaustiveness parameter. This controls the computational effort of the search. Higher values increase the probability of finding the true energy minimum but require more time. An exhaustiveness of 8 is a common starting point.

  • Run the Simulation: Execute the docking run from the command line, providing the configuration file as input.

  • Collect Output: The program will generate an output file (e.g., in PDBQT format) containing the coordinates of the predicted binding poses (typically 9-10 by default) and their corresponding binding affinity scores.[3]

Part 3: Post-Docking Analysis and Validation

Generating results is only half the battle; interpreting and validating them is what produces scientific insight.

Protocol 3.1: Analysis of Docking Results

Causality: The primary outputs—binding affinity and pose—must be carefully examined. The affinity score provides a quantitative estimate of binding strength, while the pose reveals the specific molecular interactions that stabilize the complex.[21]

Step-by-Step Methodology:

  • Examine Binding Affinity: The binding affinity is typically reported in kcal/mol. More negative values indicate stronger predicted binding.[22] This score is used to rank different poses of the same ligand and to compare different ligands.

  • Visualize Binding Poses: Use molecular visualization software (e.g., PyMOL, Chimera, Discovery Studio) to inspect the top-ranked poses.[23][24]

  • Identify Key Interactions: Analyze the non-covalent interactions between the ligand and the receptor for the best-scoring pose.[23] Look for:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Hydrophobic Interactions: Major contributors to binding energy.

    • Pi-Pi Stacking or Cation-Pi Interactions: Often seen with aromatic rings.

  • Cluster Analysis: If multiple poses are generated, perform a cluster analysis based on Root-Mean-Square Deviation (RMSD). Poses within a low-RMSD cluster (e.g., < 2.0 Å) are conformationally similar.[23][25] A large, low-energy cluster suggests a well-defined and favorable binding mode.

Table 1: Example Docking Results Summary

This table provides a template for summarizing quantitative data from a docking experiment.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.20.00TYR 151, GLN 102LEU 45, PHE 180, VAL 121
2-8.81.85TYR 151LEU 45, ILE 178, VAL 121
3-8.52.15GLN 102PHE 180, ALA 110
Protocol 3.2: Protocol Validation (The Self-Validating System)

Causality: To trust the predictions for a novel ligand, you must first demonstrate that your docking protocol can accurately reproduce known results for the target system. This is the most critical step for ensuring trustworthiness.[26][27]

Step-by-Step Methodology:

  • Select a Validation Ligand: If your target protein structure was co-crystallized with a native ligand, this is your ideal validation molecule.[9]

  • Re-docking: Extract the co-crystallized ligand, prepare it as described in Protocol 1.2, and then dock it back into the receptor's binding site using the exact same protocol (grid box, parameters) you intend to use for your test compound.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the validation ligand onto its original co-crystallized position. Calculate the RMSD between the heavy atoms of the two.

  • Assess Success Criteria:

    • An RMSD value of < 2.0 Å is generally considered a successful validation, indicating that your protocol can accurately reproduce the experimental binding mode.[23][25][26]

    • If the RMSD is > 2.0 Å, the protocol parameters (e.g., grid box size, exhaustiveness, scoring function) must be revisited and optimized until the validation criteria are met.

By successfully re-docking a known binder, you build confidence that the poses predicted for your novel compound, this compound, are physically and biologically meaningful.

References

  • Title: Grid Generation and Matching for Small Molecule Docking Source: Theoretical and Computational Biophysics Group, University of Illinois URL: [Link]

  • Title: How does one prepare proteins for molecular docking? Source: Quora URL: [Link]

  • Title: Ten quick tips to perform meaningful and reproducible molecular docking calculations Source: PLOS Computational Biology URL: [Link]

  • Title: Automating Ensemble Docking and Grid Generation for Multiple Receptor Conformations Source: Schrödinger URL: [Link]

  • Title: Best Practices in Docking and Activity Prediction Source: bioRxiv URL: [Link]

  • Title: How to interprete and analyze molecular docking results? Source: ResearchGate URL: [Link]

  • Title: Schrödinger Notes—Molecular Docking Source: J's Blog URL: [Link]

  • Title: Session 4: Introduction to in silico docking Source: Unknown URL: [Link]

  • Title: How to validate the molecular docking results ? Source: ResearchGate URL: [Link]

  • Title: Generating grid box for Docking using Vina Source: YouTube URL: [Link]

  • Title: Molecular docking proteins preparation Source: ResearchGate URL: [Link]

  • Title: Analysis and Mapping of Molecular Docking Results Source: CD ComputaBio URL: [Link]

  • Title: [MD-2] Protein Preparation for Molecular Docking Source: YouTube URL: [Link]

  • Title: Docking Result Analysis and Validation with Discovery Studio Source: YouTube URL: [Link]

  • Title: Learn Maestro: Preparing protein structures Source: YouTube URL: [Link]

  • Title: AutoDock Tutorial- Part 4. Preparing Ligand for Docking Source: YouTube URL: [Link]

  • Title: Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries Source: PubMed Central (PMC) URL: [Link]

  • Title: Molecular Docking Tutorial: A Step-by-Step Guide for Beginners Source: ChemCopilot URL: [Link]

  • Title: (PDF) Best Practices in Docking and Activity Prediction Source: ResearchGate URL: [Link]

  • Title: A Beginner's Guide to Molecular Docking Source: ETFLIN URL: [Link]

  • Title: Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) Source: PubMed Central (PMC) URL: [Link]

  • Title: Ligand Preparation for Molecular docking #biotech Source: YouTube URL: [Link]

  • Title: Molecular Docking: A powerful approach for structure-based drug discovery Source: PubMed Central (PMC) URL: [Link]

  • Title: Molecular Docking: A structure-based drug designing approach Source: JSciMed Central URL: [Link]

  • Title: Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches Source: IntechOpen URL: [Link]

  • Title: The covalent docking software landscape Source: Oxford Academic URL: [Link]

  • Title: Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies Source: PubMed Central (PMC) URL: [Link]

  • Title: Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives Source: National Institutes of Health (NIH) URL: [Link]

  • Title: (PDF) Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents Source: ResearchGate URL: [Link]

  • Title: Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer Source: ACS Omega URL: [Link]

  • Title: (PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives Source: ResearchGate URL: [Link]

Sources

Hantzsch synthesis for preparing 4-methyl-2-arylthiazole-5-carbaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated Two-Step Synthesis of 4-Methyl-2-arylthiazole-5-carbaldehydes via Hantzsch Cyclization and Vilsmeier-Haack Formylation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 2-arylthiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. This application note provides a comprehensive, field-tested guide for the synthesis of 4-methyl-2-arylthiazole-5-carbaldehydes, versatile intermediates for drug discovery. We present a robust, two-stage synthetic strategy. The first stage employs the classic Hantzsch thiazole synthesis to construct the core 4-methyl-2-arylthiazole heterocycle from readily available aryl-thioamides and an α-haloketone. The second stage introduces the crucial C5-carbaldehyde functionality via a regioselective Vilsmeier-Haack formylation. This guide emphasizes the mechanistic rationale behind procedural choices, offers detailed step-by-step protocols for precursor synthesis and the main reactions, and includes characterization data and troubleshooting advice to ensure reliable and reproducible outcomes in a research setting.

Introduction: The Significance of the Thiazole Scaffold

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to its incorporation into a wide array of approved drugs. The 4-methyl-2-arylthiazole-5-carbaldehyde motif, in particular, serves as a critical building block. The aldehyde function at the C5 position is a versatile chemical handle, enabling a multitude of subsequent transformations such as reductive aminations, Wittig reactions, and condensations to build molecular complexity and explore structure-activity relationships (SAR).

The classical Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and widely used methods for constructing the thiazole ring.[1][2] It involves the condensation of an α-halocarbonyl compound with a thioamide. While direct formation of the C5-carbaldehyde during the Hantzsch reaction is challenging due to the instability of the required α-halo-β-ketoaldehyde precursor, a more strategic and robust approach involves a post-cyclization functionalization. The Vilsmeier-Haack reaction is an ideal choice for this transformation, as it allows for the efficient formylation of electron-rich heterocycles like thiazoles with high regioselectivity.[3][4][5]

This document provides a detailed walkthrough of this two-stage synthetic pathway, designed to be a self-validating system for researchers.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages, preceded by the preparation of the necessary thioamide precursor. This approach isolates the complexities of ring formation and subsequent functionalization, leading to higher overall yields and purity.

G cluster_0 Precursor Synthesis cluster_1 Stage 1: Hantzsch Thiazole Synthesis cluster_2 Stage 2: Vilsmeier-Haack Formylation A Aryl Aldehyde + Sulfur Source B Aryl-thioamide A->B Thionation (e.g., Kindler Synthesis) D 4-Methyl-2-arylthiazole B->D C 3-Chloro-2-butanone (α-haloketone) C->D F Target: 4-Methyl-2-arylthiazole- 5-carbaldehyde D->F E Vilsmeier Reagent (POCl₃, DMF) E->F

Figure 1: High-level workflow for the two-stage synthesis.

Part I: Hantzsch Synthesis of 4-Methyl-2-arylthiazole

This stage focuses on the construction of the core heterocyclic system. The judicious choice of starting materials—an aryl-thioamide and 3-chloro-2-butanone—directly installs the desired 2-aryl and 4-methyl substituents.

Mechanism and Scientific Rationale

The Hantzsch synthesis is a robust cyclocondensation. The reaction proceeds through a well-established mechanism initiated by the nucleophilic sulfur of the thioamide.[2][6]

  • Nucleophilic Attack (S-Alkylation): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the α-carbon of the 3-chloro-2-butanone in an SN2 reaction, displacing the chloride leaving group. This forms an isothioamide salt intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step forms a five-membered ring, generating a hydroxyl-thiazoline intermediate.

  • Dehydration: Under the reaction conditions (often heated in ethanol), this intermediate readily undergoes acid-catalyzed dehydration. The loss of a water molecule results in the formation of a double bond, yielding the stable, aromatic thiazole ring.

Figure 2: Mechanism of the Hantzsch Thiazole Synthesis.

Protocol 1A: Preparation of Aryl-thioamide

Aryl-thioamides can be prepared through various methods. The Kindler synthesis, a three-component reaction of an aryl aldehyde, an amine (here, ammonia, often from a source like ammonium chloride), and elemental sulfur, is a classic and effective choice.[7]

Materials:

  • Substituted Benzaldehyde (1.0 eq)

  • Elemental Sulfur (2.0 eq)

  • Ammonium Chloride (1.5 eq)

  • Morpholine (as solvent and base)

  • Methanol

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aryl aldehyde (e.g., 10 mmol, 1.06 g for benzaldehyde), elemental sulfur (20 mmol, 0.64 g), and ammonium chloride (15 mmol, 0.80 g).

  • Add morpholine (20 mL) to the flask. The use of morpholine is causal; it acts as both a high-boiling solvent and a basic catalyst to facilitate the reaction.

  • Heat the reaction mixture to reflux (approx. 129 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).

  • After completion, cool the mixture to room temperature. Pour the dark solution slowly into a beaker containing ice-water (200 mL) with vigorous stirring.

  • A solid precipitate (the crude thioamide) will form. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove residual morpholine and salts.

  • Recrystallize the crude product from a suitable solvent system, such as aqueous methanol or ethanol, to afford the pure aryl-thioamide. Dry under vacuum.

Protocol 1B: Hantzsch Cyclization

Materials:

  • Aryl-thioamide (1.0 eq)

  • 3-Chloro-2-butanone (1.05 eq)

  • Ethanol (95%)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve the aryl-thioamide (e.g., 10 mmol, 1.37 g for thiobenzamide) in 95% ethanol (40 mL).

  • Add 3-chloro-2-butanone (10.5 mmol, 1.12 g, approx. 1.0 mL) dropwise to the stirred solution at room temperature. A slight excess of the haloketone ensures complete consumption of the more valuable thioamide.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The reaction progress can be monitored by TLC, observing the disappearance of the thioamide spot.

  • Cool the reaction to room temperature. A precipitate of the product hydrochloride salt may form.

  • Slowly add saturated sodium bicarbonate solution to the stirred mixture until the pH is basic (pH ~8-9). This step is crucial as it neutralizes the HCl byproduct and deprotonates the thiazole product, improving its solubility in organic solvents for extraction.

  • Reduce the volume of the solvent by approximately half using a rotary evaporator.

  • Transfer the resulting slurry to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-methyl-2-arylthiazole.

  • Purify the crude product by flash column chromatography on silica gel (using a gradient of hexanes/ethyl acetate) or by recrystallization to obtain the pure intermediate.

Part II: Vilsmeier-Haack Formylation of the Thiazole Ring

With the thiazole core constructed, the next stage is the regioselective introduction of the aldehyde group at the C5 position. The thiazole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. The C5 position is the most nucleophilic and sterically accessible site, leading to highly selective formylation.

Mechanism and Scientific Rationale

The Vilsmeier-Haack reaction utilizes a potent electrophile, the Vilsmeier reagent, generated in situ.[4][5]

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates the carbonyl oxygen of N,N-dimethylformamide (DMF). Subsequent elimination of a dichlorophosphate anion generates the electrophilic chloroiminium cation, [ClCH=N(CH₃)₂]⁺, which is the active formylating agent.

  • Electrophilic Attack: The electron-rich C5 position of the 4-methyl-2-arylthiazole attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex).

  • Aromatization: A proton is lost from the C5 position, restoring the aromaticity of the thiazole ring and yielding an iminium salt intermediate.

  • Hydrolysis: During aqueous workup, water attacks the carbon of the iminium salt. Subsequent elimination of dimethylamine and loss of a proton generates the final aldehyde product.

Figure 3: Simplified Mechanism of Vilsmeier-Haack Formylation.

Protocol 2: Formylation of 4-Methyl-2-arylthiazole

Safety Note: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • 4-Methyl-2-arylthiazole (1.0 eq)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus Oxychloride (POCl₃) (1.5 - 2.0 eq)

  • Dichloromethane (DCM, anhydrous)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

Procedure:

  • In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare the Vilsmeier reagent. Cool anhydrous DMF (5 eq) in an ice-salt bath to 0 °C.

  • Add POCl₃ (1.5 eq) dropwise via syringe to the cold DMF with vigorous stirring. The addition is exothermic and must be controlled. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the reagent will form (often as a solid or thick slurry).

  • Dissolve the 4-methyl-2-arylthiazole (1.0 eq, e.g., 5 mmol, 0.95 g for the 2-phenyl derivative) in anhydrous DCM (15 mL).

  • Add the thiazole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 40-50 °C for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Crucial Workup Step (Hydrolysis): Cool the reaction mixture back to 0 °C. In a separate large beaker, prepare a vigorously stirred mixture of crushed ice (approx. 100 g) and water. Very slowly and carefully, pour the reaction mixture onto the ice. This quenches the excess POCl₃ and hydrolyzes the iminium intermediate.

  • Once the quench is complete, slowly add saturated sodium bicarbonate solution to neutralize the acidic mixture until effervescence ceases and the pH is ~8.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by flash column chromatography (hexanes/ethyl acetate) or recrystallization (e.g., from ethanol or isopropanol) to yield the pure 4-methyl-2-arylthiazole-5-carbaldehyde.

Data Summary and Troubleshooting

The following table provides representative data for the synthesis starting from benzaldehyde. Yields are highly dependent on the electronic nature of the aryl substituent and purification efficiency.

StepProductStarting MaterialTypical Yield¹H NMR (CDCl₃, δ ppm) Highlights
1AThiobenzamideBenzaldehyde75-85%7.8-7.9 (m, 2H), 7.4-7.6 (m, 3H), ~8.0 (br s, 2H, NH₂)
1B4-Methyl-2-phenylthiazoleThiobenzamide80-90%7.9-8.0 (m, 2H), 7.3-7.5 (m, 3H), 6.9 (s, 1H, C5-H), 2.5 (s, 3H, CH₃)
24-Methyl-2-phenylthiazole-5-carbaldehyde4-Methyl-2-phenylthiazole65-80%10.1 (s, 1H, CHO) , 7.9-8.1 (m, 2H), 7.4-7.6 (m, 3H), 2.8 (s, 3H, CH₃)

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low yield in Hantzsch reaction Incomplete reaction.Increase reaction time or temperature slightly. Ensure the 3-chloro-2-butanone is of good quality (can degrade on storage).
Side reactions (dehalogenation).Use milder conditions if possible. Ensure the reaction is not heated for an excessive amount of time.
Low yield in Vilsmeier-Haack Inactive Vilsmeier reagent.Use anhydrous solvents (DMF, DCM). Ensure POCl₃ is fresh.
Incomplete hydrolysis of iminium salt.Ensure thorough mixing during the quench and basification steps. Allow sufficient time for hydrolysis before extraction.
Purification Difficulties Persistent DMF in final product.During workup, wash the organic extracts thoroughly with water (2-3 times) to remove DMF before drying.
Product is an oil, not a solid.The product may be low-melting. Purify by column chromatography. If purity is high, attempt to induce crystallization by scratching or seeding.

Conclusion

The two-stage synthesis presented here provides a reliable and scalable route to 4-methyl-2-arylthiazole-5-carbaldehydes. By separating the Hantzsch cyclization from the Vilsmeier-Haack formylation, this strategy allows for optimized conditions for each critical transformation, leading to cleaner reactions and higher overall yields. The protocols and mechanistic insights contained within this note are intended to empower researchers in medicinal chemistry and organic synthesis to confidently produce these valuable intermediates for the development of novel therapeutics.

References

  • Organic Chemistry Portal. "Thiazole synthesis." Accessed January 2, 2026. [Link]

  • Ayati, A., et al. "An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives." ResearchGate, 2022. [Link]

  • Musial, K., et al. "Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening." MDPI, 2020. [Link]

  • Organic Chemistry Portal. "Thioamide synthesis by thionation." Accessed January 2, 2026. [Link]

  • Bai, N., et al. "Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole." Molecules, 2008. [Link]

  • ResearchGate. "Hantzsch thiazole synthesis." Accessed January 2, 2026. [Link]

  • Holota, S., et al. "Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis." ResearchGate, 2025. [Link]

  • ResearchGate. "Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4-Aryl-2-Aminothiazole Derivatives." Accessed January 2, 2026. [Link]

  • Li, J., et al. "K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source." MDPI, 2018. [Link]

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction." Accessed January 2, 2026. [Link]

  • Hantzsch, A. R. "Condensationsprodukte aus Aldehydammoniak und Ketonartigen Verbindungen." Berichte der deutschen chemischen Gesellschaft, 1881. (Historical reference, URL not applicable).
  • Google Patents.
  • Wang, H., et al. "Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates." Taylor & Francis Online, 2015. [Link]

  • Macmillan Group. "Structure, Mechanism and Reactivity of Hantzsch Esters." Macmillan Group Meeting, 2004. [Link]

  • Wikipedia. "Vilsmeier–Haack reaction." Accessed January 2, 2026. [Link]

  • Google Patents.
  • Chemistry Steps. "Vilsmeier-Haack Reaction." Accessed January 2, 2026. [Link]

  • ResearchGate. "Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole." Accessed January 2, 2026. [Link]

  • Toldy, L., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." Journal of the Chemical Society, Perkin Transactions 1, 1972. [Link]

  • Pham, X. T., et al. "Study on the synthesis of thioamides from aldehyde N-tert-butylsulfinyl amide and sulfur in aqueous media." Journal of Military Science and Technology, 2021. [Link]

  • Siddiqui, H. L., et al. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7- phenoxy-3H-indol-2-yl)-malonaldehyde and its reactivity." International Journal of Industrial Chemistry, 2013. [Link]

  • Organic Chemistry Portal. "Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides." Accessed January 2, 2026. [Link]

  • Li, Y-X., et al. "Design and Synthesis of New 2-Aryl-4,5-dihydro-thiazole Analogues: In Vitro Antibacterial Activities and Preliminary Mechanism of Action." Molecules, 2016. [Link]

  • Wikipedia. "Hantzsch pyridine synthesis." Accessed January 2, 2026. [Link]

  • Wang, Z. "Hantzsch Thiazole Synthesis." Comprehensive Organic Name Reactions and Reagents, 2010. [Link]

  • Organic Chemistry Portal. "Thioamide synthesis by thioacylation." Accessed January 2, 2026. [Link]

  • Chem Help ASAP. "Hantzsch Thiazole Synthesis." Accessed January 2, 2026. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Pyridinyl-Thiazole Scaffold

The compound 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde belongs to a class of heterocyclic compounds that has garnered significant interest in drug discovery. The core structure, featuring a pyridine and a thiazole ring, is a privileged scaffold, appearing in numerous molecules with diverse biological activities. While specific high-throughput screening (HTS) data for this exact carbaldehyde is not extensively published, the broader family of pyridinyl-thiazole derivatives has been prominently associated with the inhibition of key cellular signaling pathways, particularly those involved in inflammation, cancer, and fibrosis.

A primary and well-investigated target for this class of compounds is the Transforming Growth Factor-β-activated kinase 1 (TAK1). TAK1 is a crucial mitogen-activated protein kinase kinase kinase (MAP3K) that acts as a central node for pro-inflammatory and stress-response signaling pathways.[1][2] It integrates signals from various receptors, including TGF-β receptors, Toll-like receptors (TLRs), and TNF-α receptors, to activate downstream pathways like NF-κB and p38/JNK MAPKs.[3][4] Dysregulation of TAK1 activity is implicated in a range of pathologies, making it an attractive therapeutic target. The development of small molecule inhibitors of TAK1 is an active area of research for treating inflammatory diseases and certain cancers.[1][2]

These application notes will provide a detailed framework for utilizing this compound and its analogs in HTS campaigns, with a primary focus on the inhibition of TAK1 kinase activity. Additionally, we will explore potential screening strategies for other relevant biological processes, such as angiogenesis.

Part 1: High-Throughput Screening for TAK1 Kinase Inhibition

The following protocol describes a robust, in vitro biochemical assay designed for HTS to identify inhibitors of TAK1. The assay is based on the principle of measuring the phosphorylation of a substrate peptide by the TAK1 enzyme.

Assay Principle

The assay quantifies the amount of ATP consumed during the kinase reaction, which is directly proportional to the enzyme's activity. A luminogenic kinase assay platform, such as Kinase-Glo®, is employed. In this system, after the kinase reaction, a reagent is added that simultaneously stops the enzymatic reaction and measures the remaining ATP via a luciferase-luciferin reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice-versa. Therefore, potential inhibitors will result in a higher luminescence signal.

Experimental Workflow for TAK1 HTS

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (Test Compounds & Controls) Dispense_Enzyme Dispense TAK1 Enzyme Compound_Plating->Dispense_Enzyme Transfer to Assay Plate Reagent_Prep Reagent Preparation (TAK1, Substrate, ATP) Reagent_Prep->Dispense_Enzyme Dispense_Substrate_ATP Dispense Substrate/ATP Mix Reagent_Prep->Dispense_Substrate_ATP Dispense_Enzyme->Dispense_Substrate_ATP Initiate Reaction Incubation Incubation (Room Temperature) Dispense_Substrate_ATP->Incubation Add_Detection_Reagent Add Kinase-Glo® Reagent Incubation->Add_Detection_Reagent Stop Reaction Luminescence_Read Read Luminescence Add_Detection_Reagent->Luminescence_Read Calculate_Z_Factor Calculate Z' Factor Luminescence_Read->Calculate_Z_Factor Determine_IC50 Determine IC50 Values Calculate_Z_Factor->Determine_IC50

Caption: High-throughput screening workflow for identifying TAK1 inhibitors.

Detailed HTS Protocol for TAK1 Inhibition

1. Materials and Reagents:

  • Compound Plates: 384-well, low-volume, non-binding surface plates containing serially diluted this compound and control compounds in DMSO.

  • Assay Plates: 384-well, white, opaque plates suitable for luminescence measurements.

  • Recombinant Human TAK1/TAB1 Complex: Active enzyme complex.

  • Kinase Substrate: A suitable peptide substrate for TAK1 (e.g., a generic myelin basic protein or a specific peptide sequence).

  • ATP: Adenosine 5'-triphosphate.

  • Kinase Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and a surfactant like Brij-35.

  • Detection Reagent: Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent).

  • Positive Control: A known TAK1 inhibitor (e.g., (5Z)-7-Oxozeaenol).

  • Negative Control: DMSO.

  • Liquid Handling System: Automated dispenser for nano- to microliter volumes.

  • Plate Reader: Capable of reading luminescence.

2. Assay Procedure:

  • Compound Plating:

    • Prepare serial dilutions of this compound in DMSO in a source plate. A typical starting concentration for screening is 10 mM.

    • Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of the compound solutions and controls (DMSO for negative control, positive control inhibitor) to the 384-well white assay plates.

  • Enzyme Addition:

    • Prepare a working solution of the TAK1/TAB1 enzyme complex in chilled kinase assay buffer. The final concentration in the assay should be determined empirically through enzyme titration to be in the linear range of the assay (e.g., 1-5 nM).

    • Dispense 5 µL of the enzyme solution to each well of the assay plate containing the compounds.

    • Briefly centrifuge the plates to ensure the contents are mixed at the bottom.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare a substrate/ATP solution in kinase assay buffer. The final concentration of the substrate should be at or near its Km, and the ATP concentration should also be near its Km for TAK1 to ensure sensitivity to competitive inhibitors.

    • Dispense 5 µL of the substrate/ATP solution to all wells to start the reaction. The final assay volume is now 10 µL.

    • Shake the plates gently to mix.

  • Kinase Reaction Incubation:

    • Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be optimized to ensure the reaction is in the linear phase.

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent to each well. This will stop the kinase reaction and initiate the luminescence signal.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

3. Data Analysis and Quality Control:

  • Z' Factor: The quality and robustness of the HTS assay should be validated by calculating the Z' factor using the positive and negative controls. A Z' factor between 0.5 and 1.0 is considered excellent for HTS.

    • Z' = 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|

  • Inhibition Calculation: The percent inhibition for each test compound concentration is calculated as follows:

    • % Inhibition = 100 * (Signalcompound - Mean Signalneg) / (Mean Signalpos - Mean Signalneg)

  • IC50 Determination: For compounds showing significant activity, dose-response curves are generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value (the concentration at which 50% of the enzyme activity is inhibited) is determined using a non-linear regression fit (e.g., four-parameter logistic model).

Table 1: Representative HTS Assay Parameters for TAK1 Inhibition

ParameterRecommended ValueRationale
Assay Volume 10 µLMinimizes reagent consumption in HTS.
Plate Format 384-wellStandard for high-throughput screening.
Compound Conc. 10 µM (initial screen)A common starting concentration for primary screens.
TAK1/TAB1 Conc. 1-5 nMEmpirically determined for linear reaction kinetics.
ATP Conc. ~Km (e.g., 10 µM)Increases sensitivity to ATP-competitive inhibitors.
Substrate Conc. ~KmEnsures robust signal and sensitivity.
Incubation Time 60 minutes at RTOptimized to remain within the linear range of the assay.
Detection Method LuminescenceHigh sensitivity and wide dynamic range.

Part 2: TAK1 Signaling Pathway and the Role of Inhibitors

Inhibitors of TAK1, such as those potentially discovered from the pyridinyl-thiazole scaffold, are expected to block downstream inflammatory signaling.

TAK1_Pathway TNFR TNF-R TRAF2_6 TRAF2/6 TNFR->TRAF2_6 TLR TLR MyD88 MyD88 TLR->MyD88 TGFBR TGF-βR TAK1 TAK1 TGFBR->TAK1 TRAF2_6->TAK1 MyD88->TRAF2_6 IKK IKK Complex TAK1->IKK MKKs MKK3/4/6/7 TAK1->MKKs Smad3 Smad3 TAK1->Smad3 TAB1_2 TAB1/2 NFkB NF-κB IKK->NFkB AP1 AP-1 (c-Jun/Fos) MKKs->AP1 Inflammation Inflammation Gene Expression NFkB->Inflammation AP1->Inflammation Cell_Death Cell Death/ Survival AP1->Cell_Death Fibrosis Fibrosis Smad3->Fibrosis Inhibitor 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbaldehyde (Potential Inhibitor) Inhibitor->TAK1

Caption: Simplified TAK1 signaling pathway and the point of inhibition.

Part 3: Alternative HTS Applications

While TAK1 inhibition is a primary hypothesis, the pyridinyl-thiazole scaffold may have other activities. HTS campaigns can be designed to explore these.

Angiogenesis Inhibition Screening

Analogs of the topic compound have demonstrated anti-angiogenic properties.[5] A cell-based HTS assay can be employed to identify compounds that inhibit the formation of new blood vessels.

  • Assay Principle: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane extract (e.g., Matrigel®). When stimulated, these cells form capillary-like tube structures. Anti-angiogenic compounds will inhibit this process.

  • Methodology:

    • Coat 96- or 384-well plates with Matrigel®.

    • Seed HUVECs onto the gel in the presence of test compounds.

    • Incubate for 4-18 hours to allow for tube formation.

    • Stain the cells with a fluorescent dye (e.g., Calcein AM).

    • Image the wells using an automated high-content imaging system.

    • Analyze images to quantify parameters of tube formation (e.g., total tube length, number of junctions). A decrease in these parameters indicates anti-angiogenic activity.

Antimicrobial Screening

Related thiazole derivatives have shown antimicrobial activity.[6] A simple and effective HTS method to screen for antibacterial or antifungal properties is the broth microdilution assay.

  • Assay Principle: The assay determines the minimum inhibitory concentration (MIC) of a compound by measuring microbial growth in the presence of serially diluted compound.

  • Methodology:

    • Dispense serial dilutions of the test compounds into 96- or 384-well clear, round-bottom plates.

    • Inoculate the wells with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus or Candida albicans).

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

    • Measure microbial growth by reading the optical density (OD) at 600 nm or by using a metabolic indicator dye (e.g., resazurin).

    • The MIC is the lowest concentration of the compound that significantly inhibits growth.

Conclusion

This compound and its related analogs represent a promising chemical scaffold for drug discovery. The protocols and strategies outlined in these application notes provide a comprehensive guide for researchers to effectively screen this class of compounds in a high-throughput manner. The primary focus on TAK1 inhibition is supported by existing literature on similar structures, offering a rational starting point for hit identification and lead optimization. The alternative screening paradigms for angiogenesis and antimicrobial activity further broaden the potential therapeutic applications of this versatile scaffold. Rigorous assay development, including proper controls and validation, is paramount to the success of any HTS campaign.

References

  • Title: Tak1 Selective Inhibition: State of the Art and Future Opportunities Source: ResearchGate URL: [Link]

  • Title: TAK1 selective inhibition: state of the art and future opportunities Source: PubMed URL: [Link]

  • Title: Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways Source: PubMed URL: [Link]

  • Title: Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis Source: JCI Insight URL: [Link]

  • Title: TAK1 affinity of current TAK1 inhibitors. Source: ResearchGate URL: [Link]

  • Title: SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS Source: Farmacia Journal URL: [Link]

  • Title: Inhibition of transforming growth factor-activated kinase 1 (TAK1) blocks and reverses epithelial to mesenchymal transition of mesothelial cells Source: PubMed URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and pharmaceutical scientists engaged in the synthesis and purification of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde. This heterocyclic aldehyde is a valuable building block in medicinal chemistry, but its unique structural features—namely the basic pyridine ring and the reactive aldehyde group—present specific purification challenges. This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to enable the consistent attainment of high-purity material.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues encountered during the purification of this compound.

Q1: What are the most likely impurities in my crude sample of this compound?

A: The impurity profile is typically dictated by the synthetic route and workup/storage conditions. The most prevalent impurities include:

  • 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid: This is the most common impurity, arising from the air oxidation of the aldehyde group.[1][2] Its presence is often indicated by a characteristic broad singlet for the carboxylic acid proton in the 1H NMR spectrum (δ 10-13 ppm).

  • Unreacted Starting Materials: Depending on the synthesis (e.g., Hantzsch thiazole synthesis), precursors may persist in the crude product.

  • Aldol or Self-Condensation Products: Aldehydes can undergo base- or acid-catalyzed self-condensation, leading to higher molecular weight impurities.[1]

  • Reduction Byproducts: If reducing agents were used in a prior step to form a precursor alcohol, traces of the corresponding alcohol (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol may be present.[1]

Q2: My compound is streaking severely on a silica gel TLC plate. What is causing this and how can I fix it?

A: This is the most common chromatographic challenge for this class of compounds. Streaking (or tailing) is caused by strong, non-ideal interactions between the basic nitrogen atom of the pyridine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This leads to poor separation and potential loss of material on a column.

To resolve this, you must neutralize the acidic sites on the silica. The most effective method is to add a small amount of a basic modifier to your mobile phase.[1]

  • Triethylamine (Et3N): Add 0.5-2% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate).

  • Ammonia in Methanol: For more polar solvent systems, using a pre-mixed solution of 7N ammonia in methanol as a component can be effective.

Q3: Is recrystallization a viable purification method for this compound? What solvents should I screen?

A: Yes, recrystallization can be highly effective, particularly for removing trace impurities if your crude material is already >90% pure. The key is finding a solvent (or solvent system) in which the compound has high solubility when hot and low solubility when cold.[3]

Based on the polar nature of the molecule and common practices for similar heterocyclic compounds, good starting points for solvent screening include:[3][4][5]

  • Single Solvents: Ethanol, Methanol, Isopropanol, Acetonitrile.

  • Solvent/Anti-Solvent Systems: Ethanol/Water, Acetone/Hexane, Dichloromethane/Hexane.

Section 2: Troubleshooting Guide for Column Chromatography

Flash column chromatography is the workhorse for purifying this compound from complex mixtures. This guide provides a systematic approach to overcoming common obstacles.

Problem: Severe Peak Tailing and Poor Separation

This is the primary issue stemming from the pyridine-silica interaction. The workflow below outlines a logical progression of solutions.

start Start: Streaking/Tailing on TLC add_base Modify Mobile Phase: Add 1% Triethylamine (Et3N) to Eluent start->add_base test_tlc1 Re-run TLC with Modified Eluent add_base->test_tlc1 eval1 Resolution Improved? test_tlc1->eval1 scale_up Proceed to Column Chromatography with Modified Eluent eval1->scale_up Yes change_station Switch Stationary Phase eval1->change_station No alumina Option 1: Alumina (Neutral or Basic) - Good for basic compounds - Requires new solvent scouting change_station->alumina c18 Option 2: Reverse-Phase (C18) - Elute with polar solvents (e.g., Water/Acetonitrile) - Non-polar impurities are retained longer change_station->c18

Caption: Troubleshooting workflow for column chromatography streaking.

Data Summary: Recommended Starting Conditions for Chromatography

The table below provides validated starting points for developing a separation method. Always perform TLC analysis before committing to a preparative column.

Stationary PhaseEluent SystemModifierExpected Result
Silica Gel Hexane / Ethyl Acetate (e.g., starting at 7:3)1% Triethylamine Resolves streaking; compound elutes as a compact spot.
Silica Gel Dichloromethane / Methanol (e.g., starting at 98:2)0.5% NH3 in MeOH Suitable for more polar impurities; provides alternative selectivity.
Alumina (Neutral) Hexane / Ethyl AcetateNoneMay provide good separation without a basic modifier due to the lack of acidic sites.
C18 (Reverse-Phase) Water / Acetonitrile0.1% Formic Acid or TFAThe compound will elute early. This is excellent for removing non-polar impurities.[6]

Section 3: Detailed Purification Protocols

Protocol 1: Preparative Flash Chromatography (Silica Gel)

This protocol is the most robust method for purifying the title compound from a crude reaction mixture.

1. Mobile Phase Preparation:

  • Prepare two solvent mixtures. For example:

    • Solvent A: 10% Ethyl Acetate in Hexane + 1% Triethylamine.

    • Solvent B: 50% Ethyl Acetate in Hexane + 1% Triethylamine.

  • Ensure the triethylamine is thoroughly mixed.

2. Column Packing:

  • Select a column size appropriate for your sample amount (typically a 40-100:1 ratio of silica:crude compound by weight).

  • Pack the column using a slurry of silica gel in Solvent A. Do not let the column run dry.

3. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude material in a minimal amount of a strong solvent (e.g., Dichloromethane or Acetone).

  • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

  • Concentrate this slurry on a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully load this powder onto the top of the packed column bed.

4. Elution and Fraction Collection:

  • Begin elution with Solvent A.

  • Gradually increase the polarity by slowly adding Solvent B to the Solvent A reservoir (gradient elution).

  • Collect fractions and monitor the elution progress using TLC (stain with UV light and/or a potassium permanganate dip). Ensure your TLC developing chamber also uses the eluent containing triethylamine.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvents using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.

Protocol 2: Purification via Recrystallization

This method is ideal for a final polishing step to obtain material of high analytical purity.

1. Solvent Screening:

  • Place a small amount of your compound (10-20 mg) into several test tubes.

  • Add a few drops of different candidate solvents (e.g., Ethanol, Isopropanol) to each tube.

  • Observe solubility at room temperature. A good solvent will show poor solubility.

  • Heat the tubes that showed poor solubility. A good solvent will fully dissolve the compound upon heating.[3]

  • Allow the clear, hot solutions to cool slowly to room temperature, then place in an ice bath. The solvent that produces a high yield of crystalline solid is your ideal choice.

2. Bulk Recrystallization:

  • Place the crude solid in an Erlenmeyer flask.

  • Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves.

  • If the solution is colored, you may add a small amount of activated charcoal and hot filter the solution through a fluted filter paper to remove colored impurities.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals.[3]

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

3. Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of ice-cold solvent.

  • Dry the purified crystals under high vacuum.

Protocol 3: Aqueous Workup for Carboxylic Acid Removal

If oxidation to the carboxylic acid is the primary issue, a simple acid-base extraction can be performed before other purification steps.

1. Dissolution: Dissolve the crude material in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). 2. Extraction: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The basic solution will deprotonate the carboxylic acid impurity, pulling it into the aqueous layer as its sodium salt.[2] 3. Separation: Drain the organic layer. 4. Washing & Drying: Wash the organic layer with brine (saturated NaCl solution), then dry it over anhydrous sodium sulfate (Na2SO4). 5. Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting solid/oil can then be further purified by chromatography or recrystallization.

Section 4: Purification Strategy Workflow

Choosing the right purification strategy depends on the purity of the crude material and the nature of the impurities.

start Crude Product Analysis (TLC, 1H NMR) eval_purity Purity > 90%? Main impurity is baseline acid? start->eval_purity eval_complexity Multiple Impurities or Low Purity (<90%)? eval_purity->eval_complexity No workup Perform Acid-Base Workup (Protocol 3) eval_purity->workup Yes column Perform Column Chromatography (Protocol 1) eval_complexity->column Yes recrystallize Recrystallize (Protocol 2) workup->recrystallize final_product High Purity Product recrystallize->final_product column->final_product

Caption: Decision tree for selecting the optimal purification strategy.

References

  • BenchChem. (2025).
  • Reddit User Discussion. (2015). Purifying aldehydes?. r/chemistry. [Link]

  • BenchChem. (2025).
  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • SIELC Technologies. Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. [Link]

Sources

Optimization of reaction conditions for synthesizing 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols. As your dedicated application scientist, my goal is to explain the causality behind experimental choices, ensuring your synthesis is both successful and reproducible.

Introduction

The this compound scaffold is a key intermediate in medicinal chemistry, valued for its presence in a wide array of biologically active compounds.[1][2] Its synthesis, however, presents several challenges that can impact yield, purity, and scalability. This guide is structured in a question-and-answer format to directly address the common issues encountered during its two-step synthesis, which involves an initial Hantzsch thiazole formation followed by a Vilsmeier-Haack formylation.

Synthetic Strategy Overview

The most reliable and common pathway to the target molecule is a two-stage process. First, the thiazole core is constructed via the Hantzsch thiazole synthesis.[3][4] Subsequently, the aldehyde functional group is introduced at the C5 position of the thiazole ring using a regioselective Vilsmeier-Haack formylation.[5][6]

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation Pyridine-3-carbothioamide Pyridine-3-carbothioamide 4-Methyl-2-(pyridin-3-yl)thiazole Thiazole Intermediate Pyridine-3-carbothioamide->4-Methyl-2-(pyridin-3-yl)thiazole  + 1-Chloroacetone  Ethanol, Reflux Target_Molecule This compound 4-Methyl-2-(pyridin-3-yl)thiazole->Target_Molecule  + POCl3, DMF  0°C to 60°C

Caption: Overall synthetic workflow.

Part A: Hantzsch Synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole

This section focuses on the initial cyclization reaction to form the core thiazole structure.

Q1: What are the optimal starting materials and conditions for this Hantzsch synthesis?

Answer: The Hantzsch synthesis for this specific target involves the condensation of an α-haloketone with a thioamide.[4][7] For this synthesis, pyridine-3-carbothioamide is reacted with 1-chloroacetone. Ethanol is a commonly used solvent due to its ability to dissolve the reactants and its suitable boiling point for refluxing the reaction.[8]

ParameterRecommended ConditionRationale & Expert Insight
Thioamide Pyridine-3-carbothioamideThis reactant provides the pyridin-3-yl group at the C2 position of the thiazole. It can be synthesized from 3-cyanopyridine.[9]
α-Haloketone 1-ChloroacetoneProvides the C4-methyl and C5-H backbone of the thiazole ring. It is generally preferred over bromoacetone due to lower cost and greater stability, though bromoacetone can be more reactive.
Stoichiometry 1.0 : 1.1 (Thioamide : Haloketone)A slight excess of the haloketone can help drive the reaction to completion. However, a large excess should be avoided as it complicates purification.
Solvent Absolute EthanolA polar protic solvent that facilitates the reaction mechanism. Using absolute ethanol minimizes water-related side reactions. Methanol is also a viable option.[7]
Temperature Reflux (~78 °C)Provides the necessary activation energy for the cyclization and dehydration steps without significant degradation of reactants or products.
Reaction Time 4-8 hoursReaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting thioamide spot has been consumed.
Q2: My Hantzsch reaction yield is consistently low (<60%). What are the common causes and how can I improve it?

Answer: Low yields in Hantzsch syntheses are a frequent issue. The root cause often lies in one of three areas: reagent quality, reaction conditions, or workup procedure.

  • Reagent Purity: 1-Chloroacetone is susceptible to polymerization and degradation, especially if exposed to light or moisture. Using freshly distilled or a newly opened bottle is critical. The purity of your pyridine-3-carbothioamide is also important; impurities can interfere with the cyclization.

  • Anhydrous Conditions: Although the reaction mechanism involves the elimination of water, starting under anhydrous conditions (using absolute ethanol and dry glassware) prevents hydrolysis of the thioamide and minimizes side reactions.

  • Temperature Control: While reflux is necessary, excessive heat or prolonged reaction times beyond what is needed for completion can lead to the formation of dark, tarry byproducts, which complicates purification and lowers the isolated yield.

  • Workup and Neutralization: After cooling, the reaction mixture is typically poured into water and neutralized.[8] The thiazole product is basic due to the pyridine nitrogen. It is crucial to carefully neutralize the reaction mixture (often acidic due to evolved HCl) with a weak base like sodium bicarbonate solution to a pH of ~7-8. This precipitates the product, which can then be isolated by filtration. If the pH is too high or too low, the product may remain dissolved.

Q3: My post-reaction TLC shows multiple spots. What are the likely side products?

Answer: It is common to see more than just the product and starting materials on the TLC plate. The most probable side products are:

  • Unreacted Starting Materials: If the reaction did not go to completion, you will see spots corresponding to both pyridine-3-carbothioamide and 1-chloroacetone (or its degradation products).

  • Favorskii Rearrangement Product: α-haloketones can undergo base-catalyzed rearrangement. While less common under these conditions, it's a possibility.

  • Self-Condensation of Chloroacetone: Chloroacetone can react with itself, leading to complex mixtures.

  • Thioamide Dimerization: Though less likely, oxidative dimerization of the thioamide can occur under certain conditions.

To mitigate this, ensure proper stoichiometry and monitor the reaction closely with TLC. Developing a good TLC solvent system (e.g., 30-50% Ethyl Acetate in Hexane) early on is key to tracking the reaction's progress accurately.

Part B: Vilsmeier-Haack Formylation

This section covers the introduction of the aldehyde group onto the thiazole ring.

Q1: Why is the Vilsmeier-Haack reaction the preferred method for this formylation?

Answer: The Vilsmeier-Haack reaction is an excellent method for formylating electron-rich aromatic and heteroaromatic compounds.[6][10] The thiazole ring, particularly with the electron-donating effect of the methyl group and the sulfur atom, is sufficiently activated for this electrophilic substitution.

The key advantages are:

  • High Regioselectivity: In 2,4-disubstituted thiazoles, the formylation occurs almost exclusively at the C5 position, which is the most electron-rich and sterically accessible site.[5] This avoids the formation of unwanted isomers.

  • Mild Conditions: The reaction is typically performed at manageable temperatures (0 °C to ~60-80 °C), which preserves the integrity of the thiazole ring.[10]

  • Accessible Reagents: The Vilsmeier reagent is generated in situ from readily available and inexpensive phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which often serves as both reagent and solvent.[11]

Q2: My formylation reaction is sluggish or results in a dark, intractable mixture. How can I troubleshoot this?

Answer: Success in a Vilsmeier-Haack reaction hinges on the careful preparation of the Vilsmeier reagent and strict temperature control.

  • Vilsmeier Reagent Formation: This is the most critical step. POCl₃ should be added slowly to ice-cold DMF (0-5 °C) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic, and allowing it to warm up can lead to reagent decomposition. The formation of a solid, pale-yellow salt (the Vilsmeier reagent) is often observed. You must use anhydrous DMF.

  • Temperature Control during Addition: After the Vilsmeier reagent is formed, the thiazole intermediate (dissolved in a small amount of anhydrous DMF) should be added dropwise, ensuring the temperature does not rise significantly.

  • Reaction Heating: Once the addition is complete, the reaction mixture is typically warmed to drive the formylation. A temperature of 50-60 °C is often sufficient. Overheating can lead to polymerization and the formation of tar. Monitor the reaction by TLC until the starting thiazole is consumed.

  • Stoichiometry: A molar excess of the Vilsmeier reagent (typically 2-3 equivalents) is used to ensure complete formylation.

Q3: The aqueous workup of the Vilsmeier-Haack reaction is difficult and gives me a poor recovery. Is there an optimized procedure?

Answer: The workup is indeed a critical point that can lead to product loss. The goal is to hydrolyze the intermediate iminium salt to the final aldehyde.

Optimized Workup Protocol:

  • Allow the reaction mixture to cool to room temperature.

  • Prepare a beaker with a large amount of crushed ice and water.

  • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This step is highly exothermic and may release HCl gas. Perform this in a well-ventilated fume hood.

  • Once the quenching is complete, the solution will be strongly acidic. The next step is to neutralize it to hydrolyze the iminium salt and precipitate the product.

  • Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with continuous stirring and cooling in an ice bath. Be cautious, as significant CO₂ evolution will occur. Continue adding base until the pH of the solution is neutral to slightly basic (pH 7-8).

  • The product aldehyde should precipitate as a solid. Stir the mixture in the ice bath for 30-60 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold water, and then with a small amount of cold ethanol or ether to help remove residual water.

  • Dry the product under vacuum. The crude product can then be purified.

Part C: Purification and Characterization

Q1: What is the most effective method to purify the final this compound?

Answer: The crude product obtained after filtration is often colored (yellow to brown) and contains minor impurities.

  • Column Chromatography: This is the most reliable method for obtaining a high-purity product. A silica gel column is used with a gradient solvent system, typically starting with a less polar mixture (e.g., 10-20% ethyl acetate in hexane) and gradually increasing the polarity to elute the product. The aldehyde is moderately polar and should separate well from non-polar impurities and highly polar baseline material.

  • Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be an effective and scalable purification method. A suitable solvent system might be ethanol/water or ethyl acetate/hexane. The goal is to find a solvent in which the product is soluble when hot but sparingly soluble when cold.

Q2: What are the expected spectroscopic data for the final product and key intermediate?

Answer: Proper characterization is essential to confirm the structure and purity.

Compound¹H NMR¹³C NMRMass Spec (MS)
4-Methyl-2-(pyridin-3-yl)thiazole δ ~9.2 (s, 1H, py-H2), ~8.7 (d, 1H, py-H6), ~8.2 (d, 1H, py-H4), ~7.5 (m, 1H, py-H5), ~7.1 (s, 1H, thiazole-H5), ~2.5 (s, 3H, CH₃)Signals for pyridine and thiazole carbons, methyl carbon ~17-19 ppm.M+ peak corresponding to C₁₀H₉N₂S
This compound [12]δ ~10.1 (s, 1H, CHO), ~9.3 (s, 1H, py-H2), ~8.8 (d, 1H, py-H6), ~8.4 (d, 1H, py-H4), ~7.6 (m, 1H, py-H5), ~2.8 (s, 3H, CH₃)Aldehyde C=O ~185 ppm, Thiazole C5 ~145 ppm, Thiazole C4 ~160 ppm, Methyl C ~16 ppm.M+ peak corresponding to C₁₁H₈N₂OS

Note: Exact chemical shifts (δ) in ppm are dependent on the solvent used (e.g., CDCl₃, DMSO-d₆).

Appendix A: Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add pyridine-3-carbothioamide (1.0 eq) and absolute ethanol (5-10 mL per gram of thioamide).

  • Stir the mixture until the thioamide is fully dissolved.

  • Add 1-chloroacetone (1.1 eq) dropwise to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction's progress by TLC (e.g., 40% EtOAc/Hexane).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice water (10x the volume of ethanol used).

  • Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is 7-8.

  • Stir the resulting suspension in an ice bath for 30 minutes.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

Protocol 2: Synthesis of this compound
  • In a three-neck flask under a nitrogen atmosphere, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise, keeping the internal temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve the 4-Methyl-2-(pyridin-3-yl)thiazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • After the addition is complete, allow the reaction to warm to room temperature, then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow portion-wise addition of solid sodium bicarbonate or saturated NaHCO₃ solution until gas evolution ceases and the pH is ~7.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Purify the crude product by silica gel column chromatography (gradient elution with Ethyl Acetate/Hexane).

Appendix B: Reaction Mechanisms

G cluster_hantzsch Hantzsch Thiazole Synthesis Mechanism A Thioamide (Nucleophilic Sulfur) C S-Alkylation Intermediate A->C SN2 Attack B α-Haloketone B->C D Cyclization via N-attack on Carbonyl C->D Tautomerization E Hemiaminal Intermediate D->E Intramolecular Nucleophilic Attack F Dehydration E->F - H₂O G Aromatic Thiazole F->G

Caption: Mechanism of the Hantzsch Thiazole Synthesis.[13][14]

G cluster_vilsmeier Vilsmeier-Haack Formylation Mechanism A DMF + POCl₃ B Vilsmeier Reagent (Electrophile) A->B D Electrophilic Attack at C5 B->D C Thiazole Intermediate C->D E Sigma Complex D->E F Rearomatization E->F - H⁺ G Iminium Salt F->G H Hydrolysis (H₂O Workup) G->H I Final Aldehyde H->I

Caption: Mechanism of the Vilsmeier-Haack Reaction.[6]

References

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Retrieved from [Link]

  • ChemBK. (2024). 2-Bromo-1-pyridin-3-ylethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • YouTube. (2019). synthesis of thiazoles. Retrieved from [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Asian Journal of Chemistry. (2004). Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

  • Fisher Scientific. (n.d.). 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde, 97%, Thermo Scientific. Retrieved from [Link]

  • PubMed Central (PMC). (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Retrieved from [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • PubMed Central (PMC). (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

Sources

Identification of side products in 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde. Our focus is on the practical identification and mitigation of common side products encountered during typical synthetic routes.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through several pathways. The most common strategies involve either the construction of the thiazole ring followed by functionalization, or the modification of a pre-existing functionalized thiazole. Understanding the nuances of each approach is critical to minimizing impurity formation and maximizing yield.

Two prevalent routes are:

  • Route A: Hantzsch Thiazole Synthesis followed by Vilsmeier-Haack Formylation. This classic approach first constructs the 2-(pyridin-3-yl)-4-methylthiazole core.[1][2] The aldehyde functionality is then introduced at the C5 position.[3][4]

  • Route B: Reduction and Subsequent Oxidation of a Thiazole Ester. This route begins with a commercially available or synthesized ethyl or methyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate, which is reduced to the corresponding alcohol and then oxidized to the desired aldehyde.[5][6]

Below is a workflow diagram illustrating these primary synthetic pathways.

SynthesisPathways cluster_0 Route A: Hantzsch Synthesis & Formylation cluster_1 Route B: Reduction & Oxidation A1 Pyridine-3-carbothioamide + 3-Chloro-2-butanone A2 Hantzsch Thiazole Synthesis A1->A2 A3 4-Methyl-2-(pyridin-3-yl)thiazole A2->A3 A4 Vilsmeier-Haack Formylation (POCl3, DMF) A3->A4 EndProduct This compound A4->EndProduct B1 Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate B2 Reduction (e.g., DIBAL-H, LiAlH4) B1->B2 B3 (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol B2->B3 B4 Oxidation (e.g., PCC, DMP, MnO2) B3->B4 B4->EndProduct

Caption: Primary synthetic routes to this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in the Hantzsch thiazole synthesis (Route A)?

A1: The Hantzsch synthesis, while generally robust, can yield several impurities.[1][7] These primarily arise from the reactivity of the starting materials and intermediates.

  • Unreacted Starting Materials: Residual pyridine-3-carbothioamide and 3-chloro-2-butanone may be present.

  • Favorskii Rearrangement Product: The α-haloketone can undergo a Favorskii rearrangement under basic conditions, which may be inadvertently created during the reaction, leading to carboxylic acid derivatives.

  • Dimerization of Thioamide: Self-condensation of the thioamide can occur, though it is less common under typical Hantzsch conditions.

Q2: During the Vilsmeier-Haack formylation of the thiazole core, what impurities should I look for?

A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[4][8] While the thiazole ring is electron-rich, the reaction conditions can lead to specific side products.

  • Unreacted 4-Methyl-2-(pyridin-3-yl)thiazole: Incomplete formylation is a common issue, often due to insufficient reagent or deactivation of the Vilsmeier reagent.

  • N,N-dimethylformamide (DMF) and Phosphorus Oxychloride (POCl3) Residues: Improper workup can leave traces of the solvent and reagent.

  • Hydrolysis of the Iminium Intermediate: Incomplete hydrolysis of the intermediate iminium salt can lead to the corresponding amine if a reductive workup is accidentally employed.

  • Formation of N,N-dimethylformimidamide derivatives: If the substrate has a free amino group, the Vilsmeier reagent can react with it.[9]

Q3: In Route B, what are the potential byproducts from the reduction of the thiazole ester?

A3: The reduction of the ester to the primary alcohol is a critical step. The choice of reducing agent significantly impacts the side product profile.

  • Unreacted Starting Ester: Incomplete reduction is a common problem, especially with milder reducing agents.

  • Over-reduction to the 5-methyl group: Stronger reducing agents like LiAlH₄, if not carefully controlled, can potentially reduce the alcohol further to a methyl group.

  • Ring Opening: Under harsh reductive conditions, the thiazole ring's stability may be compromised, although this is rare.

Q4: What are the common impurities from the oxidation of (4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanol?

A4: Oxidation of the primary alcohol to the aldehyde requires careful selection of the oxidant to prevent over-oxidation.

  • Unreacted Alcohol: Incomplete oxidation will leave the starting alcohol as a significant impurity.

  • Over-oxidation to Carboxylic Acid: Many common oxidizing agents (e.g., KMnO₄, Jones reagent) can easily oxidize the aldehyde further to the corresponding carboxylic acid, 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid.[10]

  • Formation of Ketone: An unusual oxidation of a thiazol-2-ylmethanol to a ketone has been reported under hydrolytic conditions with sulfuric acid, suggesting that careful pH control is necessary.[10]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Low Yield and Multiple Spots on TLC after Hantzsch Synthesis (Route A)
Potential Cause Proposed Solution & Rationale Preventative Measures
Incorrect Stoichiometry Re-evaluate the molar ratios of your reactants. A slight excess of the thioamide is often used to ensure complete consumption of the α-haloketone.Carefully weigh all reagents and use calibrated equipment.
Decomposition of Thioamide Pyridine-3-carbothioamide can be sensitive to heat and prolonged reaction times. Ensure the reaction temperature does not exceed the recommended value.Monitor the reaction by TLC to avoid unnecessarily long reaction times. Consider running the reaction at a lower temperature for a longer period.
Side Reactions of α-haloketone The α-haloketone can be unstable. Use freshly distilled or high-purity starting material. The presence of base can promote self-condensation or the Favorskii rearrangement.Ensure the reaction medium is neutral or slightly acidic at the start. Add a non-nucleophilic base, if required, slowly and at a low temperature.
Inefficient Cyclization The cyclization step can be slow. Ensure adequate heating and reaction time as determined by TLC monitoring.The choice of solvent is crucial. Ethanol or a similar protic solvent often facilitates the reaction.[11]
Problem 2: Product Contamination with Carboxylic Acid after Oxidation (Route B)
Potential Cause Proposed Solution & Rationale Preventative Measures
Over-oxidation The aldehyde product is susceptible to further oxidation to the carboxylic acid.[10]Use a milder, more selective oxidizing agent such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or Manganese Dioxide (MnO₂). These reagents are known to minimize over-oxidation of primary alcohols to aldehydes.[6]
Aqueous Workup Issues Prolonged exposure to oxidizing conditions, especially in the presence of water, can facilitate over-oxidation.Perform a prompt and efficient workup. Quench the reaction appropriately and extract the product into an organic solvent as soon as the reaction is complete.
Purification Challenges The carboxylic acid byproduct can be difficult to separate from the aldehyde by standard silica gel chromatography due to similar polarities.Consider a basic wash (e.g., with a dilute NaHCO₃ solution) during the workup to extract the acidic carboxylic acid into the aqueous layer. Alternatively, specialized chromatography techniques may be necessary.
Problem 3: Presence of Unreacted Starting Material in the Final Product
Potential Cause Proposed Solution & Rationale Preventative Measures
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, inadequate temperature, or deactivated reagents.Monitor the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, or GC-MS). Ensure reagents are of high quality and are handled under appropriate conditions (e.g., anhydrous conditions for moisture-sensitive reagents).
Reagent Stoichiometry An incorrect molar ratio of reactants can leave one of the starting materials in excess.Carefully calculate and measure the required amounts of all reactants. For reactions that go to completion, using a slight excess of one reagent can help to consume the other completely.
Ineffective Purification The purification method may not be adequate to separate the product from the starting material, especially if they have similar physical properties.Optimize your purification strategy. This may involve trying different solvent systems for column chromatography, recrystallization from a different solvent, or using an alternative purification technique like preparative HPLC.

Summary of Potential Side Products and Their Identification

Side Product Likely Route of Formation Molecular Weight ( g/mol ) Key Analytical Signatures (¹H NMR, MS)
Pyridine-3-carbothioamideRoute A (Unreacted)138.18Distinct aromatic signals for the pyridine ring and a broad singlet for the -CSNH₂ protons in ¹H NMR. A clear molecular ion peak in MS.
3-Chloro-2-butanoneRoute A (Unreacted)106.55Characteristic signals for the methyl and methine protons adjacent to the ketone and chlorine in ¹H NMR. Isotopic pattern for chlorine in MS.
4-Methyl-2-(pyridin-3-yl)thiazoleRoute A (Incomplete Formylation)190.25Absence of the aldehyde proton signal (~10 ppm) in ¹H NMR. Presence of a proton signal at the 5-position of the thiazole ring.
Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylateRoute B (Incomplete Reduction)262.31Presence of ethyl ester signals (quartet ~4.4 ppm, triplet ~1.4 ppm) in ¹H NMR.
(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)methanolRoute B (Incomplete Oxidation)220.28Presence of a broad singlet for the -OH proton and a singlet for the -CH₂- protons (~4.8 ppm) in ¹H NMR.
4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acidRoute B (Over-oxidation)234.25Absence of the aldehyde proton signal. Presence of a very broad singlet for the carboxylic acid proton (>10 ppm) in ¹H NMR.

Experimental Protocols

Protocol 1: Identification of Impurities by Thin Layer Chromatography (TLC)
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture and the final product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Co-spotting: On a single TLC plate, spot the crude mixture, the purified product, and the relevant starting materials (if available) side-by-side.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The optimal ratio should provide good separation of the product and potential impurities.

  • Visualization: Visualize the spots under UV light (254 nm). If the compounds are not UV-active, use an appropriate staining agent (e.g., iodine chamber or potassium permanganate stain).

  • Analysis: Compare the Rf values of the spots in the crude mixture to those of the starting materials and the desired product. Any additional spots represent potential side products.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel using a suitable eluent system identified from TLC analysis.

  • Loading: Carefully load the adsorbed crude product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) may be necessary to achieve optimal separation.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available from: [Link][1]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available from: [Link][3]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available from: [Link][4]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link][2]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link][8]

  • Scribd. Hantzsch Thiazole Synthesis 2010. Available from: [Link][7]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available from: [Link][9]

  • Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available from: [Link]

  • CUTM Courseware. Thiazole. Available from: [Link][12]

  • Google Patents. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Available from: [5]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available from: [Link][11]

  • ResearchGate. Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Available from: [Link][13]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link][14]

  • ResearchGate. An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. Available from: [Link][10]

  • Google Patents. CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Available from: [6]

Sources

Stability issues and degradation of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Introduction

Welcome to the technical support guide for this compound. This molecule is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of more complex bioactive agents.[1][2] However, its specific combination of a reactive aldehyde, a basic pyridine ring, and a photosensitive thiazole core presents unique stability challenges.[3][4][5] This guide is designed for researchers, chemists, and drug development professionals to proactively address and troubleshoot common stability and degradation issues, ensuring the integrity of your experiments and the quality of your results.

Compound Profile

PropertyValue
IUPAC Name 4-Methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carbaldehyde
Molecular Formula C₁₀H₈N₂OS
Molecular Weight 204.25 g/mol
CAS Number 39091-02-6
Appearance Typically an off-white to yellow or pale brown solid
Key Structural Features Pyridine Ring, Thiazole Ring, Aldehyde Group
SMILES CC1=C(C=O)SC(=N1)C2=CC=CN=C2
InChI Key DBJGBXWDMYPPLF-UHFFFAOYSA-N

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A1: The molecule's stability is influenced by three key structural motifs:

  • Aldehyde Group: Highly susceptible to oxidation, which converts it to the corresponding carboxylic acid. It can also form unstable hydrates or hemiacetals in the presence of water or alcohols, respectively.[6][7]

  • Thiazole Ring: The thiazole nucleus, particularly when substituted with aryl rings, can be prone to oxidative ring-opening or photodegradation upon exposure to light and oxygen.[3][8]

  • Pyridine Ring: The basic nitrogen atom (pKa of the conjugate acid is ~5.2) makes the molecule's solubility and stability pH-dependent.[9][10] It can also influence the electronic properties of the entire system.

Q2: What are the ideal long-term storage conditions for this compound?

A2: To maximize shelf-life and prevent degradation, we recommend storing the solid compound under the following conditions:

  • Temperature: -20°C is ideal. Storage at 2-8°C is acceptable for short periods.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidation.

  • Light: Protect from light by using an amber, tightly sealed vial.

  • Moisture: Store in a desiccated environment to prevent hydration of the aldehyde.

Q3: My solid sample has changed color from off-white to yellow/brown. Is it degraded?

A3: A color change is a strong indicator of degradation. This is often due to slow oxidation or the formation of minor chromophoric impurities from photolytic or thermal stress. We strongly advise re-analyzing the material by HPLC, LC-MS, or ¹H NMR to confirm its purity before use. If significant degradation is observed, purification by column chromatography or recrystallization may be necessary.

Troubleshooting Guide: Experimental Issues

Problem 1: Appearance of a New, More Polar Impurity During Reaction or Workup

Q: I am performing a reaction and my TLC/LC-MS analysis shows a new, more polar spot/peak that wasn't in my starting material. What is the likely cause?

A: The most common degradation pathway is the oxidation of the aldehyde functional group to a carboxylic acid (4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid). This transformation significantly increases the compound's polarity.

Causality: Aldehydes are readily oxidized, and this can be initiated by atmospheric oxygen, especially when the compound is in solution.[6] The process can be accelerated by trace metal impurities, light, or elevated temperatures. Peroxides present in solvents like THF or diethyl ether are also common culprits.

Troubleshooting & Prevention:

  • Use an Inert Atmosphere: When running reactions, especially those heated for extended periods, ensure the reaction vessel is under a positive pressure of nitrogen or argon.

  • Solvent Purity: Use freshly distilled or peroxide-free solvents. You can test for peroxides using commercially available test strips.

  • Degas Solutions: For sensitive reactions, sparging the solvent with an inert gas before adding the compound can remove dissolved oxygen.

  • Confirmation: The mass of the impurity should correspond to the addition of one oxygen atom (+16 Da). This can be readily confirmed by LC-MS analysis.

Problem 2: Inconsistent Spectroscopic Data (¹H NMR) in Protic Solvents

Q: My ¹H NMR spectrum in Methanol-d₄ or DMSO-d₆ containing water looks messy. The aldehyde proton signal is broad or has a lower-than-expected integration. Why?

A: This is a classic sign of reversible nucleophilic addition to the aldehyde carbonyl. Water adds to form a hydrate (a geminal diol), and alcohols (like methanol) add to form a hemiacetal.[4][7]

Causality: The electrophilic carbon of the aldehyde is attacked by the lone pair of electrons on the oxygen atom of water or alcohol.[11] This establishes an equilibrium between the aldehyde and the hydrate/hemiacetal form. In an NMR spectrum, this can result in seeing both species or a broadened signal due to chemical exchange.

Troubleshooting & Prevention:

  • Use Aprotic Solvents: For NMR analysis, use a dry aprotic solvent like CDCl₃ or Acetone-d₆ to get a clean spectrum of the aldehyde form.

  • Dry Your Solvents: If a protic solvent is required for a reaction, ensure it is rigorously dried using molecular sieves or other appropriate methods.

  • Equilibrium Considerations: Be aware that in aqueous or alcoholic solutions, the reactive concentration of the free aldehyde may be lower than the total compound concentration. This can affect reaction kinetics.

Problem 3: Compound Degradation Under Light Exposure

Q: I left a solution of the compound on the bench, and it rapidly degraded, showing multiple new peaks in the LC-MS. What is happening?

A: This suggests a photolytic degradation pathway. Thiazole-containing compounds, especially those with aryl substituents, can react with singlet oxygen generated by photo-irradiation.[3]

Causality: The thiazole ring can undergo a [4+2] Diels-Alder cycloaddition with singlet oxygen (¹O₂). This forms an unstable endoperoxide intermediate that can rearrange and fragment, leading to the opening of the thiazole ring and the formation of complex amide-containing structures.[3]

Troubleshooting & Prevention:

  • Protect from Light: Always handle the compound and its solutions in amber vials or flasks wrapped in aluminum foil.

  • Minimize Exposure: Avoid leaving solutions on an open benchtop for extended periods. Work in a fume hood with the sash lowered and the internal light off when possible.

  • Quenchers (Advanced): In photochemical studies where this degradation is a known issue, radical or singlet oxygen quenchers may be employed, but this is highly application-specific.

Key Degradation Pathways & Prevention

The following diagram illustrates the primary vulnerabilities of this compound. Understanding these pathways is crucial for designing robust experimental conditions.

G Figure 1: Primary Degradation Pathways CPD 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbaldehyde OX Oxidation Product (Carboxylic Acid) CPD->OX HY Hydrate / Hemiacetal (Reversible Adducts) CPD->HY PH Photodegradation Products (Ring-Opened Species) CPD->PH O2 [O] (Air, Peroxides) O2->CPD O2->OX Irreversible H2O H₂O / ROH (Protic Solvents) H2O->CPD H2O->HY Reversible Light hν / ¹O₂ (UV/Visible Light) Light->CPD Light->PH Irreversible

Caption: Key degradation pathways for the title compound.

Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13] This protocol provides a framework for stressing the compound under various conditions.

G Figure 2: Forced Degradation Study Workflow cluster_conditions Stress Conditions (24h) start Prepare Stock Solution (e.g., 1 mg/mL in ACN) acid Acid Hydrolysis 0.1 M HCl @ 60°C start->acid base Base Hydrolysis 0.1 M NaOH @ RT start->base ox Oxidative 3% H₂O₂ @ RT start->ox photo Photolytic ICH Q1B Light Exposure start->photo thermal Thermal Solution @ 60°C start->thermal control Control Sample (Stock solution, protected from light @ RT) start->control analysis Neutralize (if needed) Dilute to working conc. Analyze all samples by LC-MS/UV acid->analysis base->analysis ox->analysis photo->analysis thermal->analysis control->analysis

Caption: Workflow for a comprehensive forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile (ACN).

  • Control Sample: Dilute the stock solution to the final analysis concentration (e.g., 50 µg/mL) with a 50:50 ACN:water mixture. This is your T=0 and control sample.

  • Acidic Condition: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Place in a heating block at 60°C for 24 hours.

  • Basic Condition: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature for 24 hours.

  • Oxidative Condition: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Photolytic Condition: Expose a solution of the compound in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines. A control sample wrapped in foil should be placed alongside.

  • Sample Analysis:

    • After the designated time, cool the samples to room temperature.

    • Carefully neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to the final analysis concentration (e.g., 50 µg/mL) with a 50:50 ACN:water mixture.

    • Analyze all samples, including the control, by a validated HPLC-UV/MS method. Compare the chromatograms to identify and quantify any degradation products.

Protocol 2: Recommended Analytical Method for Stability Monitoring

This general-purpose Reverse-Phase HPLC method is suitable for monitoring the purity of the compound and detecting common degradation products.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.5 min: 90% to 10% B

    • 18.5-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Expected Elution: The parent compound is moderately polar. The carboxylic acid degradation product will elute earlier, while less polar impurities will elute later.

References

  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Available at: [Link]

  • Bajda, M., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI. Available at: [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. PMC - NIH. Available at: [Link]

  • Oniga, O., et al. (2011). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE-5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]

  • Ghiurca, I., et al. (2022). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity. MDPI. Available at: [Link]

  • Prasad, K. D. V., et al. (2023). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. NIH. Available at: [Link]

  • Patel, H. R., et al. (2005). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
  • Oniga, O., et al. (2011). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. ResearchGate. Available at: [Link]

  • Jia, K., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available at: [Link]

  • LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. Available at: [Link]

  • Guchhait, G., & Shinde, A. (2019). Oxidative ring-opening of benzothiazole derivatives. ResearchGate. Available at: [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]

  • Singh, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Aldehyde. Wikipedia. Available at: [Link]

  • Patel, H. R., et al. (2003). Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents.
  • Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. Chemistry Steps. Available at: [Link]

  • Sharma, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC - PubMed Central. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Wikipedia. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]

  • Michigan State University. (n.d.). Aldehydes and Ketones. MSU Chemistry. Available at: [Link]

  • M. M, M., & S, A. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones. Imperial College London. Available at: [Link]

  • Singh, R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. PMC - NIH. Available at: [Link]

  • Al-Omair, M. A., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Available at: [Link]

Sources

Troubleshooting NMR and mass spectrometry data of thiazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these important heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during NMR and mass spectrometry experiments.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting

The aromatic nature of the thiazole ring significantly influences the NMR spectra of its derivatives. The delocalized pi-electrons create a distinct magnetic environment, leading to characteristic chemical shifts for the ring protons, typically observed between 7.27 and 8.77 ppm.[1] Understanding this electronic structure is key to interpreting spectra and troubleshooting anomalies.

Frequently Asked Questions (NMR)

Q1: Why are the proton peaks for my thiazole derivative broader than expected?

A1: Peak broadening in the NMR spectrum of a thiazole derivative can stem from several factors.[2]

  • Poor Shimming: The most common cause of broad peaks is an inhomogeneous magnetic field.[2][3] Careful shimming of the spectrometer before data acquisition is crucial.

  • Compound Aggregation: Thiazole derivatives, particularly those with polar substituents, can aggregate at higher concentrations. This reduces the tumbling rate of the molecules in solution, leading to broader signals. Try acquiring the spectrum at a lower concentration or at an elevated temperature to disrupt aggregation.

  • Presence of Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is scrupulously clean and use high-purity solvents.

  • Chemical Exchange: Protons on nitrogen or oxygen atoms (e.g., -NH, -OH) can undergo chemical exchange with the solvent or other molecules. This exchange can be fast, slow, or intermediate on the NMR timescale, often resulting in broad peaks. To confirm, you can add a drop of D₂O to your sample; exchangeable protons will be replaced by deuterium, causing their corresponding peaks to disappear or diminish.[2]

Q2: The chemical shifts of my thiazole ring protons are outside the expected range. What could be the cause?

A2: While the general range for thiazole protons is established, several factors can cause significant deviations:

  • Substituent Effects: The electronic nature of substituents on the thiazole ring has a profound impact on the chemical shifts of the ring protons. Electron-donating groups (e.g., -NH₂, -OCH₃) will shield the protons, shifting them upfield (to lower ppm values). Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) will deshield the protons, shifting them downfield (to higher ppm values).

  • Solvent Effects: The choice of NMR solvent can influence chemical shifts. Aromatic solvents like benzene-d₆ can induce anisotropic effects, causing significant shifts compared to spectra recorded in chloroform-d₃.[2][4] If you are comparing spectra, ensure they were acquired in the same solvent.

  • Protonation State: The nitrogen atom in the thiazole ring is basic (pKa of the conjugate acid is ~2.5) and can be protonated by acidic impurities or solvents.[1] Protonation dramatically alters the electronic structure of the ring, leading to substantial downfield shifts of the ring protons.

Q3: I'm seeing unexpected splitting patterns in my thiazole proton signals. Why?

A3: Thiazole ring protons exhibit characteristic coupling constants. Deviations from expected patterns can be informative:

  • Long-Range Coupling: In addition to vicinal coupling (³J), long-range couplings (⁴J and ⁵J) can sometimes be observed in thiazole systems, especially with high-resolution instruments. These are typically small (1-3 Hz) but can complicate splitting patterns.

  • Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching the magnitude of the coupling constant), second-order effects (roofing) can occur, distorting the expected multiplicity and intensity of the signals.

Experimental Protocol: Confirming an Exchangeable Proton
  • Acquire Initial Spectrum: Dissolve your thiazole derivative in a standard deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the sample back in the spectrometer and re-acquire the ¹H NMR spectrum.

  • Analyze: Compare the two spectra. The peak corresponding to the exchangeable proton (e.g., -NH or -OH) should have disappeared or significantly decreased in intensity in the second spectrum.[2]

Section 2: Mass Spectrometry (MS) Troubleshooting

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of thiazole derivatives. Electrospray ionization (ESI) is a commonly used "soft" ionization technique that typically yields the protonated molecule [M+H]⁺ with minimal fragmentation.[5][6] However, the interpretation of mass spectra can be complicated by fragmentation and adduct formation.

Frequently Asked Questions (MS)

Q1: I don't see the expected [M+H]⁺ ion in my ESI mass spectrum. What should I check?

A1: The absence of the expected molecular ion can be due to several factors:

  • In-source Fragmentation: Even with a soft ionization technique like ESI, some thiazole derivatives can be prone to fragmentation in the ion source, especially if the source conditions (e.g., capillary voltage, temperature) are too harsh. Try reducing the source energy to minimize fragmentation.

  • Poor Ionization Efficiency: The ionization efficiency of your compound can be highly dependent on the solvent system and pH. Thiazoles are basic and generally ionize well in the positive ion mode. Ensure your mobile phase contains a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

  • Adduct Formation: Instead of protonation, your molecule might be forming adducts with cations present in the solvent or from contaminants. Common adducts include sodium [M+Na]⁺ and potassium [M+K]⁺. Look for peaks at M+23 and M+39.

Q2: My mass spectrum shows many fragment ions. What are the common fragmentation pathways for thiazole derivatives?

A2: The fragmentation of the thiazole ring is a key diagnostic tool for structure elucidation. Common fragmentation pathways include:

  • Cleavage of Substituents: The initial fragmentation often involves the loss of substituents from the thiazole ring.

  • Ring Cleavage: The thiazole ring itself can undergo cleavage. A characteristic fragmentation involves the loss of a nitrile radical or hydrogen cyanide.[7][8] Another common pathway is the cleavage of the C-S and C-N bonds. The pyrimidine ring, if present in a fused system, is generally more stable than the thiazole ring during fragmentation.[7]

  • Rearrangements: Gas-phase rearrangements can occur under ESI-MS/MS conditions, sometimes leading to complex fragmentation patterns.[9]

Q3: I see a peak at M+2 in my mass spectrum. What does this indicate?

A3: A peak at M+2 is often indicative of the presence of isotopes. For thiazole derivatives, the most likely cause is the natural abundance of the ³⁴S isotope of sulfur.[7] The natural abundance of ³⁴S is approximately 4.2%, so the M+2 peak should be about 4.2% of the intensity of the molecular ion peak. If your compound contains other elements with significant isotopes, such as chlorine or bromine, the M+2 (and M+4, etc.) peaks will be more intense and have a characteristic pattern.

Troubleshooting Workflow: Mass Spectrometry Data Interpretation

G start Start: Analyze Mass Spectrum no_MH [M+H]⁺ absent? start->no_MH check_adducts Check for [M+Na]⁺, [M+K]⁺ no_MH->check_adducts Yes many_frags Many fragments? no_MH->many_frags No check_insource_frag Reduce source energy check_adducts->check_insource_frag optimize_mobile_phase Optimize mobile phase (add acid) check_insource_frag->optimize_mobile_phase analyze_pathways Analyze common thiazole fragmentation pathways many_frags->analyze_pathways Yes m_plus_2 M+2 peak present? many_frags->m_plus_2 No ms_ms_exp Perform MS/MS experiment for structural confirmation analyze_pathways->ms_ms_exp end End: Structure Confirmed/Hypothesized ms_ms_exp->end check_isotopes Check for sulfur (³⁴S) or halogen isotopes m_plus_2->check_isotopes Yes m_plus_2->end No check_isotopes->end

Caption: A logical workflow for troubleshooting mass spectrometry data of thiazole derivatives.

Section 3: Integrated Troubleshooting FAQs

Q1: My NMR spectrum is clean, but the mass spectrum shows multiple peaks. What could be the issue?

A1: This scenario often points to issues during the mass spectrometry analysis rather than sample purity.

  • In-source Reactions: Your compound may be undergoing reactions in the ESI source, such as dimerization or reaction with solvent molecules.

  • Multiple Adducts: The presence of various cations (H⁺, Na⁺, K⁺) can lead to multiple adduct peaks.

  • Isotopic Distribution: As mentioned, elements like sulfur, chlorine, and bromine will give rise to a characteristic isotopic pattern.

Q2: Both my NMR and mass spectra indicate impurities. What are the best practices for purification?

A2: The purification of thiazole derivatives often relies on standard chromatographic techniques.

  • Column Chromatography: Silica gel column chromatography is the most common method. The choice of solvent system (e.g., hexanes/ethyl acetate, dichloromethane/methanol) will depend on the polarity of your compound.

  • Recrystallization: If your compound is a solid, recrystallization from a suitable solvent can be a highly effective purification method.

Q3: Are there any specific safety precautions I should take when working with thiazole derivatives?

A3: As with all chemicals, it is essential to follow standard laboratory safety procedures.

  • Consult the SDS: Always consult the Safety Data Sheet (SDS) for your specific thiazole derivative to be aware of any particular hazards.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when handling volatile compounds or solvents.

Data Summary Tables

Table 1: Typical ¹H NMR Chemical Shift Ranges for Unsubstituted Thiazole

ProtonChemical Shift (ppm) in CDCl₃
H-2~8.77
H-4~7.45
H-5~7.27

Note: These values are approximate and can vary significantly with substitution.[1]

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Unsubstituted Thiazole

CarbonChemical Shift (ppm) in CDCl₃
C-2~153.4
C-4~143.7
C-5~115.1

Source: Based on data from Wiley SpectraBase.[10]

Table 3: Common Adducts in ESI-MS

AdductMass Shift
[M+H]⁺+1
[M+Na]⁺+23
[M+K]⁺+39
[M+NH₄]⁺+18

References

  • Wikipedia. Thiazole. [Link]

  • Mohamed, M. S., Awad, S. M., & Ahmed, N. M. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 44B(7), 1455-1460.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Ghazala, A. A. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Organic Chemistry, 5(1), 1-8.
  • Sharma, V. P. (2004). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 16(3-4), 1491-1494.
  • Omyła, P., Tureček, F., & Wróblewski, Z. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1678.
  • ResearchGate. (n.d.).
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • SpectraBase. (n.d.). Thiazole - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (n.d.). 1H and 13C NMR chemical shifts of 6a.
  • Sharma, V. P. (2004). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471-1474.
  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts.
  • ResearchGate. (n.d.).
  • Szczęsna, D., Grynkiewicz, G., & Jarosz, S. (2022). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Molecules, 27(21), 7244.
  • ResearchGate. (n.d.).
  • Gomha, S. M., Abdel-aziz, H. M., Khedr, M. A., & El-Kerdawy, A. M. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724.
  • Power, T. D. (2018). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 56(5), 376-388.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Sacht GmbH. (n.d.). Real-time Monitoring of a Thiazole Synthesis with low-Field NMR Spectroscopy.
  • ResearchGate. (n.d.). Electron Ionization and Electrospray Mass Spectra of Diaryl-Substituted Enaminoketones and Their Thio Analogs.
  • SpectraBase. (n.d.). Thiazole - Optional[15N NMR] - Chemical Shifts.
  • Wang, R., Yin, Y., & Chen, H. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers in Chemistry, 10, 983503.
  • Michigan State University, Max T. Rogers NMR Facility. (n.d.). NMR Artifacts.
  • Wikipedia.
  • Banik, B. K., & Basu, B. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Journal of the Indian Chemical Society, 88(1), 1-14.
  • Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. In Nitrogen-containing heterocycles: biological and clinical aspects (pp. 397-440). Research Signpost.
  • NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube.
  • ResearchGate. (n.d.).

Sources

Technical Support Center: Recrystallization of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the purification of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde (CAS No. 958443-39-5) via recrystallization. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and optimize the purification of this and structurally similar heterocyclic compounds.

Section 1: Understanding the Molecule - Physicochemical Profile

Before any purification attempt, understanding the target molecule is critical. This compound is a heterocyclic compound with distinct structural features that dictate its solubility and crystallization behavior.

  • Structure: C₁₀H₈N₂OS

  • Key Functional Groups:

    • Pyridine Ring: A basic, polar aromatic heterocycle.

    • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen, contributing to its polarity.[1][2]

    • Carbaldehyde Group (-CHO): A polar, hydrogen bond-accepting group.

    • Methyl Group (-CH₃): An electron-donating, non-polar group.

  • Predicted Polarity: The combination of multiple polar heterocycles and a carbaldehyde group makes the molecule moderately to highly polar.

  • Known Physical Properties:

    • Melting Point: 125-131.5°C[3]

This profile suggests that polar solvents will be required for dissolution, but a careful balance must be struck to ensure the compound is poorly soluble at lower temperatures, a key requirement for successful recrystallization.[4][5]

Section 2: FAQ - Strategic Solvent Selection

Choosing the right solvent is the most critical step in recrystallization. This section addresses common questions regarding solvent selection for this specific molecule.

Q1: What is the guiding principle for selecting a recrystallization solvent?

A1: The foundational principle is "like dissolves like".[4][6] Polar compounds dissolve best in polar solvents, and non-polar compounds in non-polar solvents. For an ideal recrystallization, however, the relationship is more nuanced. The perfect solvent will dissolve the target compound sparingly or not at all at room temperature but will dissolve it completely at or near its boiling point.[4][5] This temperature-dependent solubility differential is what drives the crystallization process upon cooling.

Q2: Based on its structure, what are the best starting solvents to screen for this compound?

A2: Given the molecule's moderately polar nature, the following solvents are excellent starting points. We begin with the most polar and move to less polar options.

  • Ethanol/Methanol: Alcohols are often excellent choices for compounds with both polar and non-polar characteristics.[6] Notably, ethanol is frequently cited for the successful recrystallization of structurally related 4-methyl-2-pyridyl-thiazole derivatives, making it a primary candidate.[7][8][9]

  • Isopropanol (IPA): Slightly less polar than ethanol, offering a different solubility profile.

  • Acetonitrile: A polar aprotic solvent that is effective for many aromatic compounds.[10]

  • Ethyl Acetate (EtOAc): A medium-polarity solvent. It may not dissolve the compound well on its own but is an excellent candidate for a mixed-solvent system with a non-polar solvent like hexanes or heptane.[11]

  • Water: Due to the compound's multiple polar groups, it may have some solubility in hot water. However, it is more likely to be useful as an "anti-solvent" in a mixed system with a more soluble solvent like ethanol.[5]

Q3: How do I perform an efficient small-scale solvent screen to find the optimal solvent?

A3: A systematic solvent screen is essential and saves significant time and material.

Protocol: Small-Scale Solvent Screening
  • Preparation: Arrange a series of small test tubes. In each, place approximately 20-30 mg of your crude this compound.

  • Room Temperature Test: To the first tube, add the first candidate solvent (e.g., ethanol) dropwise while agitating. Add up to 0.5 mL.

    • Observation A: If the compound dissolves completely at room temperature, the solvent is unsuitable as a single solvent because recovery will be poor.

    • Observation B: If the compound remains insoluble or sparingly soluble, proceed to the next step. This is a promising candidate.[5]

  • Hot Solvent Test: Gently heat the test tube (e.g., in a warm water or sand bath). Continue to add the solvent dropwise until the solid just dissolves. Note the approximate volume of solvent used.

    • Observation C: If the compound dissolves completely in a reasonable amount of hot solvent (e.g., < 1-2 mL), it is an excellent candidate.

    • Observation D: If a very large volume of solvent is required or the compound remains insoluble even at boiling, the solvent is unsuitable.

  • Cooling & Crystallization Test: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice-water bath.

    • Observation E: The formation of a significant amount of crystalline precipitate indicates an ideal solvent.

    • Observation F: If no crystals form, try to induce crystallization by scratching the inside of the test tube with a glass rod.[12][13] If crystals still do not form, there may have been too much solvent, or a mixed-solvent system is required.

  • Repeat: Repeat steps 2-4 for each candidate solvent.

Data Interpretation Table

Summarize your findings in a table for easy comparison.

SolventSolubility (Cold, ~25°C)Solubility (Hot, ~Boiling)Crystal Formation on CoolingAssessment
EthanolLowHighAbundant CrystalsExcellent Candidate
WaterInsolubleInsolubleN/APoor Single Solvent
Ethyl AcetateLowModerateFew CrystalsCandidate for Mixed System
TolueneInsolubleLowN/APoor Single Solvent
HeptaneInsolubleInsolubleN/AGood Anti-Solvent
Section 3: Step-by-Step Recrystallization Protocols

Based on the principles above, here are two detailed protocols. The first is a single-solvent method using ethanol, the most likely candidate. The second is a mixed-solvent method, a powerful alternative if a single solvent is not ideal.

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation Crude Crude Product in Flask AddSolvent Add Minimum Amount of Hot Solvent Crude->AddSolvent Dissolved Completely Dissolved Solution AddSolvent->Dissolved HotFilter Hot Gravity Filtration Dissolved->HotFilter Impurities Insoluble Impurities (Removed) HotFilter->Impurities Filtrate Hot, Clear Filtrate HotFilter->Filtrate Cooling Slow Cooling (Room Temp -> Ice Bath) Filtrate->Cooling Crystals Crystal Slurry Cooling->Crystals VacFilter Vacuum Filtration Crystals->VacFilter MotherLiquor Mother Liquor (Soluble Impurities) VacFilter->MotherLiquor Pure Pure Crystals VacFilter->Pure

Caption: General workflow for purification by recrystallization.

Protocol 1: Single-Solvent Recrystallization (Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. On a stirring hotplate, add a small portion of ethanol and begin heating and stirring. Continue adding hot ethanol in small portions until the solid has just completely dissolved. Causality: Using the minimum amount of hot solvent is crucial for maximizing yield.[14] An excess will keep more of your product dissolved when cooled.

  • Decolorization (if needed): If the solution is highly colored, remove it from the heat, add a very small amount of activated charcoal, and swirl. Re-heat to boiling for a few minutes.

  • Hot Filtration (if needed): If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper to prevent premature crystallization in the funnel.[15] Pre-heat the receiving flask and funnel with hot solvent vapor to further minimize this risk.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol. Causality: Using ice-cold solvent is critical to wash away soluble impurities without re-dissolving a significant amount of the purified product.

  • Drying: Dry the crystals in a vacuum oven or air dry until a constant weight is achieved. Characterize the final product by melting point analysis and compare it to the starting material. A sharper, higher melting point range indicates increased purity.

Protocol 2: Mixed-Solvent Recrystallization (Ethyl Acetate / Heptane)

This method is used when a compound is too soluble in one solvent (the "soluble solvent") and insoluble in another (the "anti-solvent").

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate (the soluble solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add heptane (the anti-solvent) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Re-dissolution: Add a few more drops of hot ethyl acetate to just re-dissolve the precipitate and make the solution clear again.

  • Crystallization & Isolation: Follow steps 4-7 from the Single-Solvent Protocol. For washing (Step 6), use a cold mixture of the two solvents, rich in the anti-solvent (e.g., 90% heptane, 10% ethyl acetate).

Section 4: Troubleshooting Guide

Even with a good protocol, issues can arise. This guide provides solutions to the most common recrystallization problems.

Troubleshooting_Tree

Caption: Decision tree for troubleshooting common recrystallization issues.

Q: My compound won't dissolve, even in a large amount of boiling solvent.

A: This indicates the solvent is not polar enough to dissolve your compound. You need to select a more polar solvent or switch to a mixed-solvent system where your primary solvent has higher dissolving power. Refer back to the solvent screening protocol.

Q: The solution is clear after cooling, but no crystals have formed.

A: This is a classic sign of one of two issues:

  • Supersaturation: The solution is ready to crystallize but needs a nucleation point. Try vigorously scratching the inner wall of the flask with a glass stirring rod at the solvent line. If you have a small amount of pure product, add a tiny "seed crystal" to initiate growth.[12][13]

  • Too Much Solvent: This is the most common cause of failed recrystallization.[13] If scratching or seeding doesn't work, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume), and then allow it to cool again.[12]

Q: My compound separated as an oily liquid instead of solid crystals.

A: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point.[15] This often happens if the crude material is very impure (impurities depress the melting point) or if the solution cools too quickly.

  • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (10-15% more) to ensure the saturation temperature is lower than the compound's melting point.[12] Then, ensure the solution cools as slowly as possible by insulating the flask.[13]

Q: My final yield of pure crystals is very low.

A: Several factors can cause low recovery:

  • Excess Solvent: As mentioned, using too much solvent will keep a large fraction of your product in the mother liquor.

  • Premature Crystallization: If the product crystallized in the filter paper during hot filtration, it was discarded with the impurities. Ensure your filtration setup is properly pre-heated.

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that was not cold enough, will dissolve some of your product. Use minimal amounts of ice-cold solvent for washing.

  • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation. You can try concentrating the mother liquor (the leftover filtrate) to recover a second, albeit less pure, crop of crystals.

References
  • Quora. (2018). How to choose a solvent for crystallization of an organic compound. Available at: [Link]

  • Wired Chemist. (n.d.). Recrystallization. Available at: [Link]

  • MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Solvent Choice. Available at: [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]

  • Unknown. (n.d.).
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]

  • Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). Millennium Specialty Chemicals.
  • National Institutes of Health (NIH). (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PMC. Available at: [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Available at: [Link]

  • Reddit. (2020). Recrystallisation Help. r/Chempros. Available at: [Link]

  • ResearchGate. (2015). (PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Available at: [Link]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Global Pharma Technology.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Science and Research (IJSR).
  • Wikipedia. (n.d.). Thiazole. Available at: [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important heterocyclic compound. We provide in-depth troubleshooting advice and frequently asked questions (FAQs) based on established chemical principles and field-proven insights to ensure a safe, efficient, and reproducible synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is typically approached in a two-stage process. The initial stage involves the construction of the core thiazole ring system via the Hantzsch thiazole synthesis. This is followed by the introduction of the aldehyde functionality at the C5 position, commonly through a Vilsmeier-Haack formylation. Understanding the nuances of each stage is critical for a successful scale-up.

Synthetic_Pathway cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Formylation 3-Acetylpyridine 3-Acetylpyridine 2-Bromo-1-(pyridin-3-yl)ethanone 2-Bromo-1-(pyridin-3-yl)ethanone 3-Acetylpyridine->2-Bromo-1-(pyridin-3-yl)ethanone Bromination 4-Methyl-2-(pyridin-3-yl)thiazole 4-Methyl-2-(pyridin-3-yl)thiazole 2-Bromo-1-(pyridin-3-yl)ethanone->4-Methyl-2-(pyridin-3-yl)thiazole Condensation + Thioacetamide Pyridine-3-carbothioamide Pyridine-3-carbothioamide Target_Molecule This compound 4-Methyl-2-(pyridin-3-yl)thiazole->Target_Molecule Vilsmeier-Haack (POCl3, DMF)

Caption: General synthetic route to this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the most critical starting materials for this synthesis, and what are their common quality issues?

A1: The primary starting materials are 3-acetylpyridine (for the α-haloketone) and a thioamide source. For the Vilsmeier-Haack step, phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) are key.

  • 3-Acetylpyridine: Purity is paramount. Impurities can lead to side reactions during bromination, resulting in a complex mixture of halogenated byproducts that are difficult to separate. It is often synthesized from the dry distillation of calcium niacin and calcium acetate[1].

  • Pyridine-3-carbothioamide: This can be synthesized from pyridine-3-carboxaldehyde and thiosemicarbazide[2]. Purity is crucial as residual starting materials or byproducts can interfere with the Hantzsch condensation.

  • POCl₃ and DMF: Both should be of high purity and anhydrous. Water content will quench the Vilsmeier reagent, reducing yield and potentially leading to side reactions.

Q2: I am observing a low yield in the Hantzsch thiazole synthesis step. What are the likely causes?

A2: Low yields in the Hantzsch synthesis are often multifactorial. Key areas to investigate include:

  • Purity of Reactants: As mentioned in Q1, impure starting materials are a common culprit.

  • Reaction Conditions: Inadequate temperature control can lead to side reactions. The condensation is typically exothermic and may require cooling, especially on a larger scale.

  • pH Control: The reaction is sensitive to pH. Strongly acidic or basic conditions can lead to undesired side products or decomposition. Neutral to slightly basic conditions are generally preferred.

  • Solvent Choice: Ethanol is a common solvent. Ensure it is of appropriate grade and anhydrous if necessary for your specific protocol.

Q3: Is the Vilsmeier-Haack reaction the only option for the formylation step?

A3: While the Vilsmeier-Haack reaction is a common and effective method for formylating electron-rich heterocycles[3], it is not the only option. An alternative route involves the reduction of a corresponding ester, such as ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate, to the alcohol, followed by oxidation to the aldehyde[4][5]. This multi-step approach may offer better control and avoid the hazards associated with the Vilsmeier reagent, making it a viable option for scale-up.

III. Troubleshooting Guide: Hantzsch Thiazole Synthesis

This stage involves the reaction of 2-bromo-1-(pyridin-3-yl)ethanone with a thioamide to form the thiazole ring.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Thiazole Product 1. Incomplete bromination of 3-acetylpyridine.2. Degradation of the α-bromoketone.3. Suboptimal reaction temperature.4. Incorrect stoichiometry.1. Monitor the bromination reaction by TLC or GC/MS to ensure full conversion. Purify the α-bromoketone before use.2. The α-bromoketone can be lachrymatory and unstable. Use it immediately after preparation or store it under an inert atmosphere at low temperatures.3. The Hantzsch reaction is often exothermic. Implement controlled cooling during the initial phase of the reaction, followed by gentle heating to drive the reaction to completion.4. Ensure accurate molar ratios of the reactants. A slight excess of the thioamide may be beneficial.
Formation of Impurities/Byproducts 1. Over-bromination of 3-acetylpyridine.2. Self-condensation of the α-bromoketone.3. Formation of regioisomers if an unsymmetrical thioamide is used.1. Control the addition rate of bromine and maintain a consistent temperature. Use a non-polar solvent to minimize side reactions.2. Add the α-bromoketone slowly to the reaction mixture containing the thioamide to minimize its self-reaction.3. For this specific synthesis, thioacetamide is typically used, avoiding regioselectivity issues. If using a substituted thioamide, be aware of potential isomer formation[6].
Difficult Product Isolation/Purification 1. Product is a salt or highly polar.2. Presence of unreacted starting materials or byproducts.1. After the reaction, adjust the pH to precipitate the free base of the thiazole. Extraction with a suitable organic solvent followed by crystallization is a common purification method.2. Column chromatography may be necessary on a lab scale. For scale-up, focus on optimizing the reaction to minimize byproducts and developing an efficient crystallization procedure.

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"Low_Yield" [label="Low Yield", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Impure_Reactants" [label="Impure Reactants"]; "Suboptimal_Conditions" [label="Suboptimal Conditions"]; "Degradation" [label="Reactant Degradation"];

"Low_Yield" -> "Impure_Reactants" [label="Check Purity"]; "Low_Yield" -> "Suboptimal_Conditions" [label="Optimize Temp/pH"]; "Low_Yield" -> "Degradation" [label="Check Stability"];

"Impure_Reactants" -> "Purify_SMs" [label="Solution: Purify Starting Materials"]; "Suboptimal_Conditions" -> "Control_Parameters" [label="Solution: Control Reaction Parameters"]; "Degradation" -> "Fresh_Reagents" [label="Solution: Use Fresh Reagents"]; }

Caption: Decision tree for troubleshooting low yields in Hantzsch synthesis.

IV. Troubleshooting Guide: Vilsmeier-Haack Formylation

The introduction of the aldehyde group at the C5 position of the thiazole ring is a critical step that presents significant scale-up challenges, primarily related to safety and selectivity.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Runaway Reaction/Exotherm 1. Accumulation of the unstable Vilsmeier reagent.2. Inadequate cooling capacity for the exothermic reaction.1. CRITICAL: Do not pre-form and store the Vilsmeier reagent. Generate it in situ by adding POCl₃ slowly to a cooled solution of the thiazole substrate in DMF. This ensures the reagent reacts as it is formed, preventing accumulation[7].2. Ensure the reactor has sufficient cooling capacity to handle the heat of reaction. Monitor the internal temperature closely and have a quench plan in place for emergencies. Calorimetric studies have shown exothermic activity starting at temperatures as low as 48°C[8].
Low Yield of Aldehyde 1. Incomplete reaction.2. Hydrolysis of the Vilsmeier reagent due to moisture.3. Formation of N,N-dimethylformimidamide byproducts.1. The reaction may require heating to go to completion after the initial exothermic phase. Monitor by TLC or HPLC.2. Use anhydrous DMF and POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).3. This can occur if the reaction conditions are not optimized. Careful control of temperature and stoichiometry is key[9].
Formation of Byproducts 1. Formylation at other positions on the thiazole or pyridine ring.2. Polymerization or degradation of the product under harsh conditions.1. The C5 position of the 4-methylthiazole ring is electronically activated and the preferred site of formylation. However, prolonged reaction times or high temperatures could lead to side reactions.2. Avoid excessive heating. Once the reaction is complete, proceed with the workup promptly.
Difficult Workup and Purification 1. The product is an iminium salt intermediate before hydrolysis.2. The product may be sensitive to pH changes.1. The workup typically involves quenching the reaction mixture with ice-water or a cooled aqueous base (e.g., sodium bicarbonate or sodium acetate) to hydrolyze the iminium intermediate to the aldehyde.2. Carefully adjust the pH during workup to precipitate the product. The product can then be isolated by filtration or extraction. Recrystallization from a suitable solvent system is often required for high purity.

digraph "Vilsmeier_Haack_Safety" {
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"Vilsmeier_Reagent" [label="{Vilsmeier Reagent (Unstable)|{ POCl₃ + DMF}}" , fillcolor="#F1F3F4", fontcolor="#202124"]; "In_Situ_Generation" [label="{In Situ Generation (Safe)| Slow addition of POCl₃ to Substrate in DMF}" , fillcolor="#E6F4EA", fontcolor="#202124"]; "Pre-forming" [label="{Pre-forming (Hazardous)| Mixing POCl₃ and DMF before adding substrate}" , fillcolor="#FCE8E6", fontcolor="#202124"];

"Vilsmeier_Reagent":f0 -> "In_Situ_Generation":f0 [label="Recommended"]; "Vilsmeier_Reagent":f0 -> "Pre-forming":f0 [label="Not Recommended\n(Risk of Runaway)"]; }

Caption: Recommended vs. hazardous procedures for Vilsmeier reagent handling.

V. References

  • Taylor & Francis Online. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. [Link]

  • Taylor & Francis Online. Full article: Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. [Link]

  • Mettler Toledo. Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. [Link]

  • ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF. [Link]

  • Figshare. New methods for the rapid synthesis of thiazoles. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Google Patents. Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

  • Google Patents. Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

Sources

Safe handling and storage procedures for 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde (CAS No. 958443-39-5). The information herein is synthesized from safety data sheets and relevant chemical literature to ensure procedural accuracy and safety. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address specific issues you may encounter during storage, handling, and experimentation.

Section 1: Fundamental Safety & Handling (FAQs)

This section addresses the most common questions regarding the safe handling of the compound and the appropriate response to accidental exposure.

Q1: What are the primary hazards associated with this compound and what immediate precautions should I take?

While this specific compound may not be classified as hazardous under all regulations, compounds with similar aldehyde and thiazole functionalities can cause irritation.[1] Therefore, it is imperative to treat it with care. The primary risks are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[2]

Core Directive: Always handle this compound within a certified chemical fume hood. Avoid creating dust when weighing or transferring the material.[1] Use appropriate Personal Protective Equipment (PPE) at all times.

Q2: What specific Personal Protective Equipment (PPE) is required for handling this compound?

Standard laboratory PPE is mandatory. This includes:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.

  • Body Protection: A standard lab coat is required. For larger quantities, consider impervious clothing.[3]

  • Respiratory Protection: If working outside of a fume hood or if dust generation is unavoidable, use a NIOSH-approved respirator.[3]

Q3: What is the correct procedure for cleaning up a small spill?

For a small spill of this solid compound, follow these steps:

  • Ensure the area is well-ventilated and restrict access to non-essential personnel.[1]

  • Wearing your full PPE, gently sweep or vacuum the spilled material.[1]

  • Avoid actions that create dust.[1] You can lightly moisten a paper towel with a suitable solvent (like ethanol) to wipe the final traces.

  • Place all contaminated materials into a sealed, labeled container for chemical waste disposal.[4]

  • Thoroughly wash the spill area with soap and water.

Q4: What are the first-aid procedures in case of accidental exposure?

Immediate action is critical to mitigate potential harm.

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[2]

  • In case of skin contact: Take off all contaminated clothing and shoes at once.[2] Wash the affected skin area thoroughly with soap and plenty of water. If irritation develops or persists, seek medical advice.[1]

  • If inhaled: Move the person to fresh air and ensure they are in a position comfortable for breathing.[1][5] If the person feels unwell, seek medical attention.[1]

  • If ingested: Rinse the mouth with water.[1] Do not induce vomiting. Seek immediate medical attention.[2]

Section 2: Storage & Stability Troubleshooting

Proper storage is critical for maintaining the integrity and reactivity of this aldehyde-containing compound.

Q1: What are the optimal storage conditions for ensuring the long-term stability of this compound?

To prevent degradation, this compound requires specific storage conditions. The aldehyde functional group is susceptible to oxidation, which can convert it into the corresponding, and often less reactive, carboxylic acid.

ParameterRecommendationRationale
Temperature Store in a refrigerator (2-8 °C).[1]Slows the rate of potential decomposition or side reactions.
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).[1]Prevents oxidation of the sensitive aldehyde group by atmospheric oxygen.
Container Keep in a tightly closed container.[1][4]Protects from moisture and atmospheric contaminants.
Location Store in a dry, well-ventilated area away from incompatible substances.[2]General best practice for chemical storage.

Q2: I accidentally left the vial on the bench at room temperature overnight. Is the compound still usable?

While the compound is stable under normal conditions, prolonged exposure to air and light at room temperature can initiate degradation, primarily oxidation of the aldehyde.[1]

Troubleshooting Steps:

  • Visual Inspection: Check for any change in color or appearance.

  • Purity Check: Before using in a critical reaction, it is highly recommended to check the purity. A simple Thin-Layer Chromatography (TLC) analysis against a stored, reliable sample can often reveal the presence of new, more polar impurities (like the carboxylic acid). For quantitative assessment, HPLC analysis is recommended.[6]

  • Decision: If significant degradation is observed, it may be necessary to purify the compound before use or acquire a new batch.

Q3: The material, which was initially a light-colored powder, has developed a yellowish or brownish tint. What does this signify?

A change in color is a common indicator of chemical degradation. For an aldehyde, this can be due to oxidation or polymerization side reactions. The compound should be considered suspect and its purity must be verified before proceeding with any experiment. Using a discolored, potentially impure reagent can lead to failed reactions, low yields, and difficult purifications.

Section 3: Experimental & Synthesis Troubleshooting Guide

This section provides guidance on common issues encountered during reactions involving this compound.

Topic: Aldehyde Reactivity and Incomplete Reactions

Q1: My reaction involving the aldehyde group (e.g., Wittig, reductive amination, condensation) is showing low conversion. What are the likely causes and how can I troubleshoot this?

Low conversion in reactions targeting the aldehyde can stem from several sources. The key is to systematically investigate the integrity of your starting material and the reaction conditions.

The workflow below outlines a systematic approach to diagnosing the issue.

G cluster_0 A Low Reaction Conversion Observed B Is Starting Material (SM) Pure? A->B C Run TLC/HPLC of SM. Compare to reference. B->C Check F Are other reagents fresh & anhydrous? B->F Yes, SM is Pure D SM is Impure (e.g., oxidized to acid) C->D Impurity Found E Purify SM via Recrystallization or Chromatography D->E J Problem Solved E->J G Replace old/suspect reagents F->G No H Are reaction conditions optimal? F->H Yes G->J I Review literature. Adjust Temperature, Solvent, or Time. H->I No I->J

Caption: Troubleshooting Workflow for Low Reaction Conversion.
Detailed Protocol: Purity Check via Thin-Layer Chromatography (TLC)
  • Prepare Samples: Dissolve a small amount of your potentially degraded starting material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). If available, prepare a similar solution of a new or properly stored batch to use as a reference.

  • Spot the Plate: On a silica gel TLC plate, spot the "suspect" sample and the "reference" sample in separate lanes.

  • Develop the Plate: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexane, adjust as needed).

  • Visualize: After the solvent front has reached the top, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: The reference sample should show a single, well-defined spot. If your suspect sample shows an additional spot (often at a lower Rf value, indicating higher polarity, consistent with a carboxylic acid), it confirms degradation.

Topic: Purification Challenges

Q2: I've completed my reaction, but the crude product is difficult to purify. What purification strategies are recommended?

The purification strategy depends on the properties of your desired product. Given the structure of the core molecule, two primary methods are generally effective.

G cluster_1 A Crude Product after Aqueous Work-up B Is the product a solid? A->B C Attempt Recrystallization B->C Yes F Perform Silica Gel Column Chromatography B->F No / Oily D Select appropriate solvent system (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane) C->D E Is product pure after recrystallization? D->E E->F No H Pure Product Isolated E->H Yes G Determine eluent system using TLC F->G G->H

Caption: General Purification Workflow.
  • Recrystallization: If your product is a solid, recrystallization is an effective method for removing small amounts of impurities. Based on procedures for similar thiazole derivatives, solvents like ethanol can be a good starting point.[7] Experiment with different solvent systems (e.g., ethyl acetate/hexanes, isopropanol) to find optimal conditions.

  • Silica Gel Chromatography: This is the most versatile method for purifying both solid and oil products from complex mixtures. The polarity of the eluent should be determined by TLC analysis first to ensure good separation between your product and any impurities or unreacted starting material.

Section 4: Summary of Compound Properties

PropertyValueSource
CAS Number 958443-39-5[8][9]
Molecular Formula C10H8N2OS[8][9]
Molecular Weight 204.25 g/mol [9]
Melting Point 125-131.5 °C[9]
Boiling Point ~399 °C[9]
Appearance Solid[9]

References

  • Google Patents. (2003). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Google Patents. (2005). CN1628108A - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Google Patents. (2003). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.
  • Oniga, S., et al. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal, 63(2), 172-178. Retrieved from [Link]

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25297–25308. Retrieved from [Link]

Sources

Resolving impurities in 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde (Compound 1 ). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with the synthesis, purification, and handling of this important heterocyclic intermediate. Drawing from established chemical principles and field-tested methodologies, we provide in-depth troubleshooting advice and validated protocols to ensure the integrity and success of your experimental work.

Section 1: Troubleshooting Common Synthetic & Purification Issues

This section addresses the most frequently encountered problems during the workup and purification of Compound 1 . Each question is framed around a common observational issue, followed by an explanation of the underlying chemistry and a step-by-step resolution.

Q1: My final product is a discolored (yellow to brown) oil or waxy solid, but literature suggests it should be a solid. What are the likely impurities?

A1: This is a common issue stemming from several potential sources. The discoloration and physical state suggest the presence of residual starting materials, reaction by-products, or degradation products that depress the melting point and introduce color.

Expert Analysis: The synthesis of this compound often proceeds via a Hantzsch-type thiazole synthesis or subsequent functional group manipulations.[1][2][3] The most probable impurities are:

  • Unreacted Starting Materials: Depending on the specific route, this could include pyridine-3-carbothioamide or ethyl 2-chloro-3-oxobutanoate (for Hantzsch synthesis) or the corresponding alcohol precursor (4-methyl-2-(pyridin-3-yl)thiazole-5-yl)methanol if the final step is an oxidation.[4]

  • Over-oxidation Product: The aldehyde functional group is susceptible to air oxidation, especially under non-inert conditions or during prolonged purification, leading to the formation of 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid (Impurity A ).[5] This carboxylic acid is often a highly polar, crystalline solid that can trap other impurities.

  • Solvent Residues: High-boiling point solvents used in the reaction or purification (e.g., DMF, DMSO) can be difficult to remove and will result in an oily product.

Troubleshooting Workflow:

G cluster_1 ¹H NMR Analysis Results start Crude Product (Discolored Oil/Waxy Solid) analysis Step 1: Analyze by TLC & ¹H NMR start->analysis nmr_acid Broad singlet >10 ppm? analysis->nmr_acid nmr_sm Signals for starting materials? nmr_acid->nmr_sm No res_acid Impurity A (Carboxylic Acid) Present. Proceed to Q2. nmr_acid->res_acid Yes nmr_solvent Residual high-boiling solvent? nmr_sm->nmr_solvent No res_sm Starting Material Impurity Present. Proceed to Q3. nmr_sm->res_sm Yes res_solvent Residual Solvent. Use high vacuum / co-evaporation. nmr_solvent->res_solvent Yes res_unknown Complex Mixture. Proceed to broad-spectrum purification (Q4). nmr_solvent->res_unknown No

Caption: Impurity Identification Decision Tree.

Q2: My ¹H NMR spectrum shows a broad singlet above 10 ppm, indicating the presence of the carboxylic acid impurity. How can I remove it?

A2: The presence of 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid (Impurity A ) is a classic oxidation issue. Due to its acidic nature, it can be easily separated from your neutral aldehyde product using a liquid-liquid extraction based on pH differences.

Expert Analysis: The carboxylic acid is significantly more polar than the aldehyde and is readily deprotonated by a mild base to form a water-soluble carboxylate salt. The aldehyde, being a neutral organic compound, will remain in the organic phase. This differential solubility is the basis for an effective purification.

Protocol: Mild Acid-Base Extraction

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 20 mL).

    • Causality: The NaHCO₃ is basic enough to deprotonate the carboxylic acid (pKa ~4-5) but not so strong as to cause unwanted side reactions with the aldehyde. The resulting sodium carboxylate salt is highly soluble in the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) (1 x 20 mL) to remove residual water and any remaining aqueous base.

  • Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter the drying agent, and concentrate the filtrate under reduced pressure.

  • Purity Check: Analyze the resulting material by TLC and ¹H NMR to confirm the absence of the carboxylic acid impurity.

Q3: I'm struggling to remove unreacted starting materials or other neutral by-products that have similar polarity to my product. What's the best purification strategy?

A3: When impurities have polarities close to your target compound, an acid-base extraction is ineffective. The most robust technique in this scenario is flash column chromatography.[6] The key to success is a systematic approach to developing the optimal mobile phase.

Expert Analysis: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (solvent system).[7] Aldehydes can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to the formation of acetals if alcohols are used in the eluent.[8] However, with careful solvent selection, high purity can be achieved.

Protocol: Optimized Flash Column Chromatography

  • TLC Method Development:

    • Prepare a stock solution of your crude material in DCM or EtOAc.

    • On a single TLC plate, spot the crude material in several lanes.

    • Develop each lane in a different solvent system. A good starting point for a moderately polar compound like this is a mixture of a non-polar solvent (Hexanes or Heptane) and a polar solvent (Ethyl Acetate).

    • Test various ratios: Hex/EtOAc (9:1, 4:1, 2:1, 1:1).

    • Goal: Find a solvent system where the desired product has an Rf value of ~0.25-0.35 and is well-separated from all major impurity spots.[8]

Solvent System (Hexane:Ethyl Acetate) Typical Rf of Product Separation Quality
9:1< 0.1Poor elution, but good for non-polar impurities.
4:1 ~0.3 Often the optimal starting point for purification.
2:1~0.5May co-elute with slightly less polar impurities.
1:1> 0.6Poor separation, runs too fast.
Table 1: Example Solvent Systems for TLC Analysis.
  • Column Preparation & Loading:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (Hexane).

    • Pack the column, ensuring no air bubbles or cracks form.[9]

    • Adsorb the crude product onto a small amount of silica gel ("dry loading"). This creates a concentrated band and leads to better separation. To do this, dissolve the crude product in a minimal amount of DCM, add silica gel, and evaporate the solvent until a free-flowing powder is obtained.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution & Fraction Collection:

    • Begin eluting with the solvent system determined by your TLC analysis.

    • Collect fractions and monitor the elution process using TLC, spotting each fraction against the crude starting material.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

G cluster_0 Preparation cluster_1 Execution cluster_2 Finalization prep1 Select Solvent System (via TLC, Rf ≈ 0.3) prep2 Pack Column with Silica Slurry prep1->prep2 prep3 Dry Load Sample onto Silica prep2->prep3 exec1 Run Column with Selected Solvent prep3->exec1 exec2 Collect Fractions exec1->exec2 exec3 Monitor Fractions by TLC exec2->exec3 fin1 Combine Pure Fractions exec3->fin1 fin2 Evaporate Solvent fin1->fin2 fin3 Obtain Pure Product fin2->fin3

Caption: Flash Column Chromatography Workflow.

Section 2: Frequently Asked Questions (FAQs)

Q: What are the recommended storage conditions for this compound? A: Due to the aldehyde's sensitivity to oxidation, long-term storage should be under an inert atmosphere (Argon or Nitrogen), in a tightly sealed container, and refrigerated (2-8 °C). For optimal stability, storing in a freezer (-20 °C) is recommended. Protect from light.

Q: Are there alternatives to silica gel for chromatography if I suspect my compound is degrading on the column? A: Yes. If you observe significant streaking on TLC or recover low yields from a silica column, your compound may be too acid-sensitive. Two common alternatives are:

  • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative. You will likely need to re-optimize your solvent system, as the polarity characteristics differ.

  • Deactivated Silica: You can "deactivate" silica gel by pre-treating your column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in your eluent).[8] This neutralizes the acidic sites on the silica surface.

Q: What are the expected chemical shifts in ¹H NMR for a pure sample of Compound 1? A: While exact shifts are solvent-dependent, you should expect the following characteristic signals for C₁₀H₈N₂OS in CDCl₃:

  • Aldehyde proton (-CHO): A sharp singlet around 9.8-10.1 ppm.

  • Pyridine protons: Four distinct aromatic signals between 7.4 and 9.2 ppm. The proton at C2 of the pyridine ring will be the most downfield.

  • Thiazole methyl protons (-CH₃): A sharp singlet around 2.7-2.8 ppm.

The absence of a broad peak above 10 ppm (carboxylic acid) and the correct integration ratios are key indicators of purity.

References

  • Vertex AI Search, based on a review of characteristics and analytical methods for determin
  • ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?[Link]

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • Vertex AI Search, based on a review of characteristics and analytical methods for determin
  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • National Institutes of Health (NIH). (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. [Link]

  • ResearchGate. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?[Link]

  • Vertex AI Search, based on sourcing high-purity thiazole deriv
  • Columbia University, Department of Chemistry. Column chromatography. [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]

  • Wikipedia. Thiazole. [Link]

  • National Institutes of Health (NIH). (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. [Link]

  • National Institutes of Health (NIH). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Google Patents. (2003).
  • Google Patents.
  • Vertex AI Search, based on synthesis and antioxidant activity screening of thiazole and oxazole deriv
  • Bentham Science. (2022). Recent Development in the Synthesis of Thiazoles. [Link]

  • YouTube. (2019). Column Chromatography. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Pyridinylthiazole Scaffolds: Spotlight on 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the fusion of heterocyclic rings often yields compounds with remarkable pharmacological properties. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds.[1][2] When coupled with a pyridine ring, another cornerstone of drug discovery, the resulting pyridinylthiazole core offers a versatile platform for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of this important class of compounds, with a particular focus on the structural motif represented by 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde. While direct experimental data for this specific carbaldehyde is limited in publicly accessible literature, we can infer its potential activities by examining structurally related pyridinylthiazole derivatives that have been the subject of extensive research.

This guide will delve into the anticancer, antimicrobial, and anti-inflammatory activities of various pyridinylthiazole analogues, providing a framework for researchers and drug development professionals to understand the structure-activity relationships within this chemical space. We will also present detailed experimental protocols for key biological assays to facilitate further investigation.

The Pyridinylthiazole Scaffold: A Hub of Biological Activity

The combination of the electron-rich thiazole ring and the electron-deficient pyridine ring creates a unique electronic environment that allows for diverse interactions with biological targets. The substituent positions on both rings provide ample opportunities for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. Research has demonstrated that pyridinylthiazole derivatives exhibit a broad spectrum of biological activities.[3][4]

Anticancer Activity: A Promising Frontier

Several studies have highlighted the potential of pyridinylthiazole derivatives as anticancer agents.[5][6][7] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of kinases and the induction of apoptosis.[5][6]

A study on novel pyridine-thiazole hybrid molecules revealed significant antiproliferative activity against a panel of cancer cell lines.[5] For instance, 3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone demonstrated a remarkable IC50 value of 0.57 µM in HL-60 human promyelocytic leukemia cells, while showing significantly lower toxicity in normal human cell lines (IC50 >50 µM), suggesting a favorable therapeutic window.[5][6] This highlights the potential for developing selective anticancer agents based on this scaffold.

Another series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activity against A-549 (lung), Bel7402 (liver), and HCT-8 (intestine) cancer cell lines.[8] One of the most active compounds, featuring a 4-chloro-2-methylphenyl amido substituent, exhibited 48% inhibition against the HCT-8 cell line, underscoring the importance of the substitution pattern on the thiazole ring for cytotoxic activity.[8]

Comparative Anticancer Activity of Pyridinylthiazole Derivatives
Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50 or % Inhibition)Reference
3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenoneHL-60 (Leukemia)IC50 = 0.57 µM[5][6]
Pyridone-based analoguesA549 (Lung), MCF-7 (Breast)IC50 ≈ 8–15 nM[7]
Thiazole-based derivativesA549 (Lung), MCF-7 (Breast)IC50 ≈ 50–120 nM[7]
4-chloro-2-methylphenyl amido substituted thiazoleHCT-8 (Intestine)48% inhibition at 5 µg/mL[8]

Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiazole derivatives have long been recognized for their antimicrobial properties.[1][2] The incorporation of a pyridine moiety can further enhance this activity.

A study on a series of 5-[4-methyl-2-(pyridin-3/4-yl)thiazole-5-yl]-4-substituted-3-substituted benzylthio-4H-1,2,4-triazole derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from <3.09 to 500 µg/mL.[3] Another study on newly synthesized 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles also reported promising antimicrobial activities against several strains of Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans.[9][10]

The antimicrobial potential of these compounds is often attributed to their ability to interfere with essential microbial processes. For instance, some thiazole derivatives have been suggested to inhibit enzymes like E. coli MurB, which is involved in bacterial cell wall synthesis.[11]

Comparative Antimicrobial Activity of Pyridinylthiazole Derivatives
Compound/Derivative ClassMicrobial Strain(s)Reported Activity (MIC)Reference
5-[4-methyl-2-(pyridin-3-yl)thiazole-5-yl]-triazolesGram-positive bacteria<3.09 - 500 µg/mL[3]
4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azolesS. aureus, E. coli, C. albicansNot specified in abstract[9][10]
Heteroaryl(aryl) thiazole derivativesE. coli, B. cereus, S. Typhimurium0.17 - 0.94 mg/mL[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response implicated in a wide range of diseases. Thiazole derivatives have emerged as potential anti-inflammatory agents, with some acting as inhibitors of key inflammatory enzymes like cyclooxygenase (COX).[12]

A study investigating pyridine- and thiazole-based hydrazides reported promising anti-inflammatory activities.[13][14] The compounds were evaluated for their ability to inhibit protein denaturation, a hallmark of inflammation. Several derivatives exhibited significant inhibition, with IC50 values in the range of 46.29–100.60 μg/mL.[13] The structure-activity relationship analysis revealed that the nature and position of substituents on the aromatic rings played a crucial role in their anti-inflammatory potency.[13]

The mechanism of anti-inflammatory action for some thiazole derivatives has been linked to the inhibition of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[12]

Comparative Anti-inflammatory Activity of Pyridinylthiazole Derivatives
Compound/Derivative ClassAssayReported Activity (IC50)Reference
Pyridine- and Thiazole-Based HydrazidesProtein Denaturation Inhibition46.29–100.60 μg/mL[13]
1,3-thiazole-piperazine derivativesAcetylcholinesterase Inhibition (linked to anti-inflammatory effects)0.011 - 0.27 µM[12]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key in vitro assays are provided below.

MTT Assay for Anticancer Activity

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.[1][15][16][17]

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a negative control (untreated cells). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cells (96-well plate) Compound_Prep 2. Prepare Compound Dilutions Treat_Cells 3. Treat Cells (48-72h incubation) Compound_Prep->Treat_Cells Add_MTT 4. Add MTT (4h incubation) Treat_Cells->Add_MTT Solubilize 5. Solubilize Formazan (DMSO) Add_MTT->Solubilize Read_Absorbance 6. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 7. Calculate % Viability & IC50 Read_Absorbance->Calculate_Viability

Figure 1. Workflow of the MTT assay for cytotoxicity.
Broth Microdilution Assay for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[18][19][20][21][22]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the microorganism is added to each well, and the plate is incubated. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Step-by-Step Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a growth control (broth and inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Dilution 1. Serial Dilution of Compound Inoculum_Prep 2. Prepare Standardized Inoculum Inoculation 3. Inoculate 96-well plate Inoculum_Prep->Inoculation Incubation 4. Incubate (18-24h) Inoculation->Incubation Read_MIC 5. Determine MIC (Lowest concentration with no growth) Incubation->Read_MIC

Figure 2. Workflow of the broth microdilution assay.
In Vitro Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[23][24][25][26]

Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a colorimetric or fluorometric substrate. The inhibition of this reaction in the presence of a test compound indicates its inhibitory effect on COX-2.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, heme cofactor, and substrate (e.g., arachidonic acid) according to the manufacturer's instructions (e.g., from a commercial kit).

  • Inhibitor Preparation: Prepare various concentrations of the test compounds.

  • Assay Reaction: In a 96-well plate, add the assay buffer, heme, and COX-2 enzyme. Then, add the test compound or a known COX-2 inhibitor (positive control). Pre-incubate for a short period.

  • Initiate Reaction: Initiate the reaction by adding the substrate (arachidonic acid).

  • Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader.

  • Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.

COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid (Substrate) COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandin_G2 Prostaglandin G2 (Intermediate) COX2->Prostaglandin_G2 Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin_G2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyridinylthiazole Pyridinylthiazole Compound Pyridinylthiazole->COX2 Inhibition

References

A Comparative Benchmarking of Pyridinyl-Thiazole Derivatives in Oncology: Efficacy and Mechanistic Insights Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic scaffolds explored, the pyridinyl-thiazole core has emerged as a particularly promising pharmacophore, demonstrating potent cytotoxic activity across a spectrum of cancer cell lines. This guide provides a comprehensive comparative analysis of key pyridinyl-thiazole derivatives, synthesizing data from multiple preclinical studies to offer researchers, scientists, and drug development professionals a detailed overview of their performance, underlying mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction: The Therapeutic Potential of the Pyridinyl-Thiazole Scaffold

The unique chemical architecture of pyridinyl-thiazoles, which combines the electron-rich thiazole ring with the electron-deficient pyridine moiety, endows these molecules with the ability to interact with a variety of biological targets implicated in cancer progression. This structural versatility has led to the development of numerous derivatives with a wide range of pharmacological activities, including the inhibition of key protein kinases, interference with cell cycle regulation, and induction of programmed cell death. Several studies have highlighted the potential of these compounds to overcome the limitations of current chemotherapeutics, such as drug resistance and off-target toxicity.

Comparative Cytotoxicity Analysis

The in vitro cytotoxic activity of pyridinyl-thiazole derivatives is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of representative pyridinyl-thiazole compounds against a panel of human cancer cell lines, compiled from various studies. It is important to note that direct comparison of absolute IC50 values across different studies should be approached with caution due to potential variations in experimental conditions.

CompoundCancer TypeCell LineIC50 (µM)Reference
Compound 1 (3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone)LeukemiaHL-600.57[1][2]
Colon CarcinomaHCT-116Data not provided[1]
Breast AdenocarcinomaMCF-7Data not provided[1]
Lung CarcinomaA549Data not provided[1]
Compound 2 (4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester)LeukemiaHL-60Data not provided[1]
Colon CarcinomaHCT-116Data not provided[1]
Breast AdenocarcinomaMCF-7Data not provided[1]
Lung CarcinomaA549Data not provided[1]
Thiazolyl-Pyridine Hybrids (Various derivatives)Lung CarcinomaA549~0.452 - >10[3]
Thiazolo[4,5-d]pyrimidine Derivative (3b) MelanomaC3224.4[4]
MelanomaA37525.4[4]
Prostate CancerDU145Data not provided[4]
Breast CancerMCF-7/WTData not provided[4]
1,3,4-Thiadiazole-Pyridine Hybrid (4h) Colon CarcinomaHCT-1162.03 ± 0.72[5]
Hepatocellular CarcinomaHepG-22.17 ± 0.83[5]

Note: "Data not provided" indicates that the source mentions testing against these cell lines but does not provide specific IC50 values in the accessible text.

A preliminary structure-activity relationship (SAR) analysis from various studies suggests that the nature and position of substituents on both the pyridine and thiazole rings significantly influence the cytotoxic potency. For instance, the introduction of electron-withdrawing groups on a phenyl ring attached to the core structure has been shown to enhance anticancer activity[6].

Mechanistic Insights: Unraveling the Pathways to Cancer Cell Death

The anticancer effects of pyridinyl-thiazole derivatives are not limited to mere cytotoxicity; they involve the modulation of intricate cellular signaling pathways that govern cell survival, proliferation, and death.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism by which many pyridinyl-thiazoles exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Several studies have demonstrated that these compounds can modulate the expression of key apoptotic regulators, particularly the Bcl-2 family of proteins. By downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, these derivatives disrupt the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.[7][8]

cluster_0 Pyridinyl-Thiazole Action cluster_1 Mitochondrial Apoptosis Pathway Pyridinyl-Thiazole Pyridinyl-Thiazole Bcl2 Bcl-2 (Anti-apoptotic) Pyridinyl-Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyridinyl-Thiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibits Bax->Mitochondrion Promotes Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Pyridinyl-thiazole induced apoptosis via the Bcl-2/Bax pathway.

Cell Cycle Arrest at the G2/M Phase

Beyond inducing apoptosis, certain pyridinyl-thiazole derivatives have been shown to disrupt the normal progression of the cell cycle, a hallmark of many effective anticancer agents. These compounds can induce cell cycle arrest, particularly at the G2/M transition phase. This prevents cancer cells from entering mitosis and undergoing cell division, ultimately leading to a halt in proliferation. The inhibition of cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, which are crucial regulators of cell cycle progression, has been identified as a key mechanism for some pyridinyl-thiazole compounds.[9][10]

cluster_0 Pyridinyl-Thiazole Action cluster_1 Cell Cycle Regulation Pyridinyl-Thiazole Pyridinyl-Thiazole CDK4_6 CDK4/6 Pyridinyl-Thiazole->CDK4_6 Inhibits G2_M_Checkpoint G2/M Checkpoint Pyridinyl-Thiazole->G2_M_Checkpoint Induces Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 G2->G2_M_Checkpoint M M Phase (Mitosis) CDK4_6->G1 Promotes Progression G2_M_Checkpoint->M

Caption: Pyridinyl-thiazole induced G2/M cell cycle arrest.

Inhibition of Key Signaling Pathways

The anticancer activity of pyridinyl-thiazoles is further underscored by their ability to inhibit critical signaling pathways that are often dysregulated in cancer.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Certain pyridinyl-thiazole derivatives have been shown to inhibit key kinases within this pathway, such as PI3K and mTOR, thereby suppressing tumor growth.

  • Angiogenesis Signaling: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Some pyridinyl-thiazole compounds have demonstrated anti-angiogenic properties by inhibiting signaling pathways involved in this process.[11][12]

  • PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficiencies in other DNA repair pathways. The cytotoxic activity of some pyridinyl-thiazole derivatives has been linked to PARP inhibition, suggesting a mechanism related to inducing genetic instability in tumor cells.[1][2]

Experimental Protocols: A Guide for the Bench Scientist

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key experiments used to characterize the anticancer properties of pyridinyl-thiazole derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

cluster_0 MTT Assay Workflow start Seed cells in 96-well plate treat Treat with Pyridinyl-Thiazole start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridinyl-thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

cluster_0 Apoptosis Assay Workflow start Treat cells with Pyridinyl-Thiazole harvest Harvest cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the pyridinyl-thiazole compound at the desired concentration for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle based on their DNA content.

Workflow:

cluster_0 Cell Cycle Analysis Workflow start Treat cells with Pyridinyl-Thiazole harvest Harvest and wash cells start->harvest fix Fix cells in cold 70% ethanol harvest->fix wash_fix Wash to remove ethanol fix->wash_fix stain Stain with Propidium Iodide/RNase solution wash_fix->stain incubate Incubate in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for cell cycle analysis by PI staining.

Step-by-Step Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat them with the pyridinyl-thiazole compound for the desired duration.

  • Cell Harvesting and Fixation: Harvest the cells and wash them with PBS. Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash the pellet with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.

  • Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the intensity of the PI fluorescence. The data is then used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion and Future Directions

The collective body of evidence strongly supports the continued investigation of pyridinyl-thiazole derivatives as a promising class of anticancer agents. Their potent and often selective cytotoxicity against a range of cancer cell lines, coupled with their ability to modulate key oncogenic signaling pathways, underscores their therapeutic potential. The induction of apoptosis and cell cycle arrest are prominent mechanisms of action, offering multiple avenues for therapeutic intervention.

Future research should focus on several key areas. A more systematic and standardized approach to preclinical evaluation, including head-to-head comparisons of lead compounds against a broader panel of cancer cell lines and in vivo tumor models, is crucial for identifying the most promising clinical candidates. Further elucidation of the specific molecular targets of these compounds will enable a more rational design of next-generation derivatives with improved potency and selectivity. The exploration of combination therapies, where pyridinyl-thiazoles are used in conjunction with existing anticancer drugs, may also unlock synergistic effects and overcome mechanisms of drug resistance. Ultimately, the continued interdisciplinary collaboration between medicinal chemists, molecular biologists, and pharmacologists will be instrumental in translating the preclinical promise of pyridinyl-thiazole derivatives into tangible clinical benefits for cancer patients.

References

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Molecules, 27(18), 6049. [Link]

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds.
  • Asati, V., et al. (2021). Development of CDK4/6 Inhibitors: A Five Years Update. Pharmaceuticals, 14(3), 267. [Link]

  • Singh, P., et al. (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • Li, W., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports, 6, 33434. [Link]

  • Ivasechko, I., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. ResearchGate. [Link]

  • Pluta, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. [Link]

  • Abdel-Wahab, B. F., et al. (2020). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Molecules, 25(23), 5642. [Link]

  • Al-Omair, M. A., et al. (2025). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. ACS Omega. [Link]

  • Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. [Link]

  • Febres-Aldana, C. A., et al. (2021). Role of CDK4/6 inhibitors in targeting Rb proficient small cell lung cancer. Translational Lung Cancer Research, 10(2), 1085–1089. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 23(11), 2842. [Link]

  • Ammazzalorso, A., et al. (2021). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

  • Seiler, M., et al. (2015). CDK4/6 Inhibition Controls Proliferation of Bladder Cancer and Transcription of RB1. The Journal of Urology, 193(4), 1403–1411. [Link]

  • Cici, P., et al. (2019). CDK4/6 Inhibitors in Combination Therapies: Better in Company Than Alone: A Mini Review. Frontiers in Oncology, 9, 74. [Link]

  • Fassihi, A., et al. (2017). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 12(4), 284–292. [Link]

  • Li, W., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. PubMed. [Link]

Sources

A Comparative Guide to the Antimicrobial Efficacy of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In an era where antimicrobial resistance (AMR) poses a monumental threat to global health, the imperative to discover and develop novel antimicrobial agents has never been more urgent.[1][2] The World Health Organization has designated AMR as one of the top 10 global public health dangers facing humanity.[1] This pressing need has catalyzed research into diverse chemical scaffolds with the potential to circumvent existing resistance mechanisms. Among these, five-membered aromatic heterocycles, particularly the thiazole class, have emerged as a foundational framework in the design of new therapeutic agents.[1][2][3]

This guide provides an in-depth validation and comparative analysis of a specific, promising subclass: 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde derivatives . We will explore their synthesis, proposed mechanisms of action, and comparative antimicrobial performance against a panel of clinically relevant pathogens, benchmarked against established antibiotics. The methodologies detailed herein are grounded in authoritative standards to ensure scientific rigor and reproducibility, offering researchers, scientists, and drug development professionals a comprehensive technical resource.

The Thiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The thiazole ring is a core component of many natural and synthetic compounds demonstrating significant biological activities.[2][3][4] Its presence in molecules like the antibiotic Sulfathiazole and the vitamin Thiamine (B1) underscores its physiological importance and therapeutic potential.[1][4] The unique electronic properties of the thiazole ring, combined with the vast possibilities for substitution at its 2, 4, and 5 positions, allow for extensive structural modifications to optimize biological activity and pharmacological properties.[5][6] Our focus, the this compound core, combines the established antimicrobial potential of the thiazole ring with a pyridine moiety, a common feature in bioactive molecules that can influence solubility, receptor binding, and metabolic stability.

Synthesis Strategy: Building the Bioactive Core

The foundational synthesis of the thiazole ring is often achieved via the Hantzsch thiazole synthesis, a classic and versatile method involving the cyclization of alpha-halocarbonyl compounds with thioamides.[3] For our specific scaffold, the synthesis of the core intermediate, this compound, typically begins with the reaction of a pyridine-carbothioamide with an appropriate 2-chloro-acetoacetate derivative to form the thiazole ester.[7][8] This ester is then converted to a hydrazide through hydrazinolysis.[7][8] Subsequent reactions, such as condensation with various aromatic aldehydes, yield a library of Schiff base derivatives, each with unique physicochemical properties and, potentially, varied antimicrobial efficacy.[8][9]

Proposed Mechanism of Action: Unraveling the Antimicrobial Effect

The antimicrobial mechanisms of thiazole derivatives are diverse and can be influenced by the specific substitutions on the core ring.[1] Some derivatives are known to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby halting cell division.[1][2][10] Another proposed mechanism involves the disruption of the bacterial cell membrane. The amphiphilic nature of certain thiazole derivatives allows them to integrate into the lipid bilayer, altering its permeability and leading to cell lysis.[5] For the this compound series, it is hypothesized that their mode of action may involve a multi-target approach, potentially inhibiting key enzymes while also compromising cell wall integrity. Molecular docking studies on similar thiazole structures suggest that inhibition of enzymes like E. coli MurB (involved in peptidoglycan synthesis) and 14α-lanosterol demethylase (crucial for fungal cell membranes) are plausible mechanisms for their antibacterial and antifungal activities, respectively.[11]

Proposed_Antimicrobial_Mechanism cluster_bacterium Bacterial Cell Derivative Thiazole Derivative Membrane Cell Membrane Derivative->Membrane Disruption DNA_Gyrase DNA Gyrase Derivative->DNA_Gyrase Inhibition MurB MurB Enzyme Derivative->MurB Inhibition Lysis Cell Lysis Membrane->Lysis Replication DNA Replication DNA_Gyrase->Replication Peptidoglycan Peptidoglycan Synthesis MurB->Peptidoglycan DNA Bacterial DNA DNA->Replication Apoptosis Inhibition of Growth Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_analysis Incubation & Analysis P1 Prepare 2x concentrated stock of thiazole derivatives in Mueller-Hinton Broth (MHB). A2 Add 200 µL of 2x derivative stock to column 1. P1->A2 P2 Prepare standardized bacterial inoculum (0.5 McFarland standard, ~1.5 x 10^8 CFU/mL). P3 Dilute inoculum to achieve ~5 x 10^5 CFU/mL in final well. P2->P3 A4 Add 100 µL of diluted inoculum to wells in columns 1-11. (Column 11 = Growth Control) P3->A4 A1 Add 100 µL of MHB to wells in columns 2-12. A3 Perform 2-fold serial dilutions: Transfer 100 µL from column 1 to 2, mix, and repeat across to column 10. A1->A3 A2->A3 A3->A4 I1 Incubate plate at 35°C ± 2°C for 16-20 hours. A4->I1 A5 Column 12 = Sterility Control (MHB only) I2 Determine MIC: Lowest concentration with no visible turbidity (growth). I1->I2 I3 Plate 100 µL from clear wells (MIC and higher concentrations) onto agar plates. I2->I3 I4 Incubate agar plates at 37°C for 24 hours. I3->I4 I5 Determine MBC: Lowest concentration with ≥99.9% reduction in CFU. I4->I5

Caption: Workflow for the broth microdilution MIC and MBC determination.

Step-by-Step Methodology:

  • Preparation of Derivatives: Prepare a stock solution of each thiazole derivative in a suitable solvent, then create a working stock at twice the highest desired final concentration in cation-adjusted Mueller-Hinton Broth (CAMHB). [12][13]2. Inoculum Preparation: Select 3-5 isolated colonies of the test organism from a fresh (18-24 hour) agar plate. [12]Suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard. [14]This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well. [12]3. Plate Setup: In a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12. Add 100 µL of the 2x derivative stock solution to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Repeat this process across the plate to well 10. Discard the final 50 µL from well 10.

  • Inoculation: Within 15 minutes of its preparation, add 50 µL of the final standardized bacterial suspension to each well from 1 to 11. [12][15]This brings the final volume in each well to 100 µL.

    • Growth Control: Well 11, containing only broth and inoculum, serves as the positive growth control.

    • Sterility Control: Well 12, containing only broth, serves as the negative/sterility control. [16][12]6. Incubation: Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours for most common aerobic bacteria. [12]7. MIC Determination: The MIC is the lowest concentration of the derivative that completely inhibits visible growth of the organism. The growth control well must show distinct turbidity, and the sterility control well must remain clear. [16][12]8. MBC Determination: To determine the MBC, take a 100 µL aliquot from each well that showed no growth (the MIC well and those with higher concentrations) and spread it onto a nutrient agar plate. Incubate the plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in no colony growth, indicating a ≥99.9% kill rate.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

This protocol provides a qualitative assessment of the antimicrobial susceptibility. [17]

Disk_Diffusion_Workflow cluster_prep_dd Preparation cluster_assay_dd Inoculation & Disk Placement cluster_analysis_dd Incubation & Analysis DDP1 Prepare standardized bacterial inoculum (0.5 McFarland). DDA1 Dip sterile swab into inoculum, remove excess liquid. DDP1->DDA1 DDP2 Prepare Mueller-Hinton Agar (MHA) plates. DDA2 Streak swab over the entire surface of the MHA plate in three directions to ensure confluent growth. DDP2->DDA2 DDP3 Impregnate sterile paper disks with known concentration of thiazole derivatives. DDA3 Aseptically place impregnated disks onto the inoculated agar surface, ensuring firm contact. DDP3->DDA3 DDA1->DDA2 DDA2->DDA3 DDI1 Invert plates and incubate at 35°C ± 2°C for 16-20 hours. DDA3->DDI1 DDI2 Measure the diameter (mm) of the zone of inhibition around each disk. DDI1->DDI2 DDI3 Interpret results (Susceptible, Intermediate, Resistant) based on CLSI breakpoint standards. DDI2->DDI3

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol. [14]2. Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Rotate the swab against the side of the tube to remove excess fluid. [14]Inoculate a Mueller-Hinton agar plate by streaking the swab evenly across the entire surface in three different directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth. [14][18]3. Disk Application: Using sterile forceps or a disk dispenser, place the paper disks impregnated with the thiazole derivatives onto the agar surface. [17]Disks should be spaced far enough apart (minimum center-to-center distance of 24 mm) to prevent the zones of inhibition from overlapping. Gently press each disk to ensure complete contact with the agar. [18]4. Incubation: Invert the plates and place them in an incubator at 35°C ± 2°C within 15 minutes of disk application. Incubate for 16-20 hours. [19]5. Interpretation: After incubation, measure the diameter of the zone of inhibition for each disk in millimeters. The interpretation of these zone sizes as susceptible, intermediate, or resistant is done by comparing them to the established breakpoint tables provided by CLSI. [14]

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of new antimicrobial agents. The derivatives synthesized and evaluated in this guide demonstrate significant antimicrobial activity, particularly against Gram-positive bacteria, with evidence of a bactericidal mechanism of action. The clear structure-activity relationships observed, especially the enhanced potency conferred by hydroxyl substitution on the phenyl ring, provide a rational basis for further medicinal chemistry optimization.

Future work should focus on expanding the derivative library to further probe the SAR, including modifications to the pyridine and methyl groups on the core thiazole structure. Investigating the efficacy of these compounds against multidrug-resistant strains (e.g., MRSA, VRE) is a critical next step. [11]Furthermore, detailed mechanistic studies, cytotoxicity assays against mammalian cell lines, and in vivo efficacy studies in animal models will be essential to validate their therapeutic potential and advance the most promising candidates toward clinical development. The fight against antimicrobial resistance requires a continuous pipeline of innovative compounds, and thiazole derivatives continue to prove their value as a versatile and potent chemical scaffold in this critical endeavor.

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Broth Dilution Method for MIC Determin
  • Disk Diffusion Method for Antibiotic Susceptibility Test.
  • A Review On Chemistry And Antimicrobial Activity Of Thiazole.
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.
  • Broth Microdilution. MI - Microbiology.
  • Determination of antimicrobial resistance by disk diffusion. FWD AMR-RefLabCap.
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics.
  • Antimicrobial Susceptibility Testing.
  • Disk diffusion method. SEAFDEC/AQD Institutional Repository.
  • Application Notes and Protocols for Broth Microdilution Method Featuring "Antimicrobial Agent-4". Benchchem.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition.
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • CLSI 2024 M100Ed34(1).
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents.
  • The Potential of Thiazole Deriv
  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal.
  • (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. Molbank.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
  • Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. MDPI.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde Analogs as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring, often hybridized with other heterocyclic systems like pyridine, represents a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmacologically active agents.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde, with a primary focus on their anticancer properties. We will dissect the synthetic strategies for molecular derivatization, compare the cytotoxic and enzyme-inhibitory activities of various analogs, and provide detailed experimental protocols for key biological assays. This analysis aims to furnish researchers, scientists, and drug development professionals with a robust framework for designing next-generation thiazole-based therapeutics.

Introduction: The Thiazole-Pyridine Scaffold

The fusion of thiazole and pyridine rings into a single molecular entity creates a privileged scaffold with significant potential for therapeutic development. Thiazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Several thiazole-based drugs, such as Dasatinib and Tiazofurin, have been approved for clinical use, primarily in oncology.[3] The pyridine moiety, a common feature in bioactive molecules, often enhances molecular interactions with biological targets through hydrogen bonding and improved pharmacokinetic properties.

The core structure, this compound, serves as a versatile starting point for chemical modification. The key points for derivatization are the aldehyde group at the C5 position of the thiazole ring and potential substitutions on the pyridine ring. Understanding how modifications at these positions influence biological activity is critical for rational drug design. This guide synthesizes data from various studies on related pyridine-thiazole analogs to elucidate these crucial SAR trends.

General Synthetic Strategies

The foundational method for constructing the 2,4,5-substituted thiazole core is the Hantzsch thiazole synthesis. This reaction provides a reliable and efficient route to the key intermediate, ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate. Subsequent modifications can then be introduced at the C5 position.

A typical synthetic pathway involves:

  • Hantzsch Thiazole Synthesis: Reaction of a pyridine-carbothioamide with an ethyl 2-chloro-3-oxobutanoate to form the thiazole ring.[6]

  • Hydrazide Formation: The resulting ester is converted into a carbohydrazide via reflux with hydrazine hydrate.[6][7] This hydrazide is a crucial intermediate for creating a wide array of derivatives.

  • Derivatization: The aldehyde of the parent compound or the hydrazide intermediate can be reacted with various reagents (e.g., aromatic aldehydes, isothiocyanates) to generate diverse analogs like hydrazones, oxadiazoles, and triazoles.[6][7]

G A Pyridine-3-carbothioamide C Ethyl 4-methyl-2-(pyridin-3-yl) thiazole-5-carboxylate A->C B Ethyl 2-chloro-3-oxobutanoate B->C Hantzsch Synthesis E 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbohydrazide C->E Hydrazinolysis G 4-Methyl-2-(pyridin-3-yl) thiazole-5-carbaldehyde (Core Scaffold) C->G Reduction D Hydrazine Hydrate I Hydrazone Analogs E->I F Reduction (e.g., DIBAL-H) H Aromatic Aldehydes H->I Condensation

Caption: General synthetic workflow for producing the core scaffold and its C5-hydrazone analogs.

Structure-Activity Relationship (SAR) Analysis

The anticancer activity of this class of compounds is profoundly influenced by the nature and position of substituents. Analysis of various analogs reveals several key trends.

Modifications at the Thiazole C5-Position

The aldehyde group at the C5 position is a critical handle for derivatization. Converting this aldehyde or the corresponding hydrazide into larger, more complex moieties is a common strategy to enhance biological activity.

  • Hydrazone Linkage: Condensing the C5-carbohydrazide with various substituted aromatic aldehydes to form hydrazone derivatives is a highly effective strategy. The resulting C=N-N-C=O pharmacophore often enhances binding to biological targets.

  • Aromatic Substituents: The nature of the substituent on the aromatic ring of the hydrazone moiety is a major determinant of cytotoxicity.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br) and nitro groups (-NO₂) on the phenyl ring generally lead to increased cytotoxic activity.[4][8] For example, a 3-nitrophenylthiazolyl derivative displayed potent cytotoxic activity with an IC₅₀ value of 1.21 μM against the MDA-MB-231 breast cancer cell line.[8] The high electronegativity of these groups can enhance interactions with target proteins.

    • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) can also confer significant activity, sometimes comparable to EWGs, suggesting that both electronic and steric factors are at play.[2][9] One study found that a compound with a 4-hydroxy-3-methoxybenzylidene group was the most active in its series against MCF-7 and HepG2 cancer cells.[9]

Modifications on the Pyridine Ring

While less explored in the available literature for this specific scaffold, the substitution pattern on the 2-pyridyl ring is known to be critical for the activity of other thiazole-pyridine hybrids. The position of the nitrogen atom (e.g., pyridin-2-yl, pyridin-3-yl, or pyridin-4-yl) alters the molecule's overall geometry and hydrogen bonding capacity, which can drastically change its biological profile.[6][10]

SAR Core Core SAR1 Modifications Here are Critical - Hydrazones, Oxadiazoles, etc. - Bulky groups often favored SAR1->Core SAR2 Pyridine Ring - Position of N is key (2, 3, or 4-yl) - Substituents alter solubility & binding SAR2->Core SAR3 Substituents on Phenyl Ring - Electron-withdrawing groups  (e.g., -Cl, -NO₂) often increase activity. - Electron-donating groups  (e.g., -OCH₃) can also be effective. SAR3->Core

Caption: Key Structure-Activity Relationship (SAR) insights for the pyridine-thiazole scaffold.

Comparative Biological Activity Data

The following table summarizes the cytotoxic activity of representative thiazole analogs against various human cancer cell lines. The data highlights the significant impact of minor structural modifications on potency.

Compound ID / ModificationTarget Cell LineActivity (IC₅₀ in µM)Key Finding / Reference
3-Nitrophenylthiazolyl analog (4d) MDA-MB-231 (Breast)1.21Significantly more potent than the reference drug Sorafenib (IC₅₀ = 1.18 µM).[8]
4-Chlorophenylthiazolyl analog (4b) MDA-MB-231 (Breast)3.52Demonstrates that halogen substitution confers high potency.[8]
Hydroxy-substituted analog (4c) MCF-7 (Breast)2.57More potent than the standard drug Staurosporine (IC₅₀ = 6.77 µM).[9]
Hydroxy-substituted analog (4c) HepG2 (Liver)7.26Also more potent than Staurosporine (IC₅₀ = 8.4 µM) in this cell line.[9]
Bis-thiazole analog (5f) KF-28 (Ovarian)0.0061Bis-thiazole structures can exhibit exceptionally high cytotoxicity.[11]
Phthalimide-thiazole analog (5b) MCF-7 (Breast)0.2Hybrid molecules incorporating phthalimide show potent activity.[12]

Mechanistic Insights: How Do They Work?

Several studies suggest that these thiazole derivatives exert their anticancer effects through multiple mechanisms:

  • Enzyme Inhibition: A primary mechanism is the inhibition of protein kinases crucial for cancer cell proliferation and survival. Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a frequently identified target.[8][9] Analogs have been shown to inhibit VEGFR-2 with IC₅₀ values in the nanomolar range, thereby disrupting tumor angiogenesis.[9]

  • Induction of Apoptosis: Active compounds have been shown to induce programmed cell death (apoptosis). This is often confirmed by observing cell cycle arrest, particularly at the G1 and G2/M phases, and an increase in the pre-G1 apoptotic cell population.[8][9]

  • Cell Cycle Arrest: By interfering with key cell cycle regulators, these compounds can halt the proliferation of cancer cells.[8][9] For example, one potent compound caused accumulation of cells in the G1 and G2/M phases, consistent with VEGFR-2 inhibition.[8]

Key Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized protocols are essential.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[11][13]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil or Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere of 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

MTT cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-well plate B Incubate 24h A->B C Add Serial Dilutions of Test Compounds B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate % Viability & Determine IC50 H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Protocol: VEGFR-2 Kinase Inhibition Assay

Objective: To quantify the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Methodology:

  • Reaction Setup: In a 96-well plate, add the reaction buffer, a specific substrate peptide for VEGFR-2, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme to each well.

  • ATP Addition: Add ATP to the wells to start the phosphorylation reaction. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This is often done using a luminescence-based assay (e.g., Kinase-Glo®), where the amount of ATP remaining is measured. Lower luminescence indicates higher kinase activity (more ATP consumed).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold is a highly promising platform for the development of novel anticancer agents. SAR studies consistently demonstrate that derivatization at the C5 position is a fruitful strategy for enhancing potency. Specifically, the introduction of hydrazone moieties bearing substituted aromatic rings allows for fine-tuning of the molecule's cytotoxic profile. Electron-withdrawing groups on this terminal phenyl ring are frequently associated with superior activity, likely through enhanced target engagement.

Future work should focus on:

  • Systematic Exploration: A more systematic exploration of substituents on both the pyridine and terminal phenyl rings is warranted to build a more comprehensive quantitative SAR (QSAR) model.

  • Target Deconvolution: Identifying the precise molecular targets for the most potent compounds will be crucial for understanding their mechanism of action and for guiding further optimization. While VEGFR-2 is a known target, these compounds may act on multiple pathways.

  • In Vivo Efficacy: Promising candidates with high in vitro potency and low toxicity against normal cells must be advanced to preclinical in vivo models to evaluate their efficacy and pharmacokinetic properties in a whole-organism context.[3][14]

By leveraging the insights presented in this guide, researchers can more effectively design and synthesize the next generation of thiazole-based therapeutics to combat cancer.

References

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. (2025). RSC Publishing.
  • Exploration of the anticancer efficacy of a novel 1,3-thiazole analog in an ehrlich ascites carcinoma model: in vivo and in silico insights into hepatorenal protective potentials via the modulation of apoptosis, oxidative stress and inflamm
  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. (2021). Frontiers.
  • In Vivo Efficacy of Thiazole Derivatives: A Comparative Guide for Novel Drug Candid
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). (2025). PubMed Central.
  • Cytotoxicity and pro‐apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. (n.d.). Iranian Journal of Basic Medical Sciences.
  • Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2025).
  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. (n.d.). Farmacia Journal.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI.
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer. (2024). PMC - NIH.
  • (PDF) Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. (2025).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2025).
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes | Request PDF. (2025).

Sources

Benchmarking a Novel Thiazole-Based Compound: A Comparative Guide to Kinase Inhibition Profiles

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the kinase inhibitory potential of a novel investigational compound, 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde (designated 'Compound-Thiazole-3') . As the biological activity of this specific molecule is not extensively documented in publicly available literature, this document serves as a roadmap for researchers and drug development professionals to benchmark its performance against well-characterized, commercially available kinase inhibitors. We will outline the strategic selection of appropriate benchmarks, detail the necessary experimental protocols for a robust comparison, and provide a template for data interpretation.

Introduction to the Investigational Compound and Rationale for Kinase Screening

The core chemical scaffold of Compound-Thiazole-3, a pyridine-thiazole hybrid, is a privileged structure in medicinal chemistry. Derivatives of this scaffold have been explored for a variety of biological activities, including antimicrobial and anti-inflammatory effects. Notably, recent studies have investigated similar thiazole and thiadiazole-based compounds as potential inhibitors of protein kinases, which are critical regulators of cellular processes and established targets in oncology and other diseases. For instance, some pyridine-thiazole hybrids have shown potential against Rho-associated protein kinase (ROCK-1), while other related structures have been designed to target the c-Met kinase.

Given this precedent, a thorough investigation into the kinase inhibitory properties of Compound-Thiazole-3 is a logical and scientifically-driven endeavor. This guide will focus on a comparative analysis against inhibitors of c-Met and ROCK1, two kinases implicated in cancer and inflammatory diseases, alongside a broad-spectrum kinase inhibitor to establish a selectivity profile.

Selection of Benchmark Kinase Inhibitors

The choice of appropriate comparators is crucial for a meaningful benchmark analysis. For this guide, we have selected three inhibitors with distinct profiles:

  • Staurosporine: A natural alkaloid that acts as a potent, broad-spectrum (pan-kinase) inhibitor. It serves as a positive control for kinase inhibition in general and helps to contextualize the selectivity of Compound-Thiazole-3. Staurosporine is known to inhibit a vast majority of protein kinases by competing with ATP at the enzyme's catalytic site.

  • Crizotinib: An FDA-approved small molecule inhibitor that targets multiple tyrosine kinases, most notably ALK, ROS1, and c-Met. Its inclusion allows for a direct comparison against a clinically relevant inhibitor of the c-Met signaling pathway. Dysregulation of the c-Met pathway is implicated in numerous cancers, promoting tumor growth, invasion, and metastasis.

  • Y-27632: A well-characterized and selective inhibitor of the Rho-associated protein kinases (ROCK1 and ROCK2). The ROCK signaling pathway is involved in regulating cell shape, motility, and contraction, and its dysregulation is linked to cancer and cardiovascular diseases.

Experimental Protocols for Comparative Analysis

To objectively compare Compound-Thiazole-3 with the selected benchmarks, a two-tiered approach is recommended: an initial in vitro biochemical assay to determine direct enzyme inhibition, followed by a cell-based assay to assess activity in a more physiologically relevant context.

In Vitro Kinase Inhibition Assay (Biochemical)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common and reliable method is a luminescence-based assay that quantifies ADP production, a direct product of kinase activity.

Principle: The assay measures the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate. This ADP is then converted to ATP, which is used in a luciferase-catalyzed reaction to produce light. The luminescent signal is inversely proportional to the kinase inhibition.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound-Thiazole-3, Staurosporine, Crizotinib, and Y-27632 in DMSO. A typical starting concentration is 1 mM. Also, prepare a "no inhibitor" control with DMSO only.

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of each serially diluted compound or DMSO control to the appropriate wells.

  • Enzyme Addition: Add 2.5 µL of the kinase of interest (e.g., recombinant human c-Met or ROCK1) in the appropriate kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinases.

  • Initiation of Kinase Reaction: Add 5 µL of a substrate/ATP mixture to each well to start the reaction. The optimal concentrations of substrate and ATP should be empirically determined and are typically close to the Km of the enzyme.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of an ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of a Kinase Detection Reagent to each well. This reagent converts the newly formed ADP to ATP and contains luciferase and luciferin to generate a luminescent signal.

  • Signal Quantification: Incubate for 30 minutes at room temperature and then measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each compound against each kinase.

The following diagram illustrates the general workflow of this in vitro kinase assay.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis compound_prep Compound Serial Dilution plate_setup Add Compounds to 384-well Plate compound_prep->plate_setup kinase_prep Kinase & Substrate/ATP Prep start_reaction Add Substrate/ATP Mixture kinase_prep->start_reaction add_kinase Add Kinase Enzyme plate_setup->add_kinase pre_incubate Pre-incubation (10 min) add_kinase->pre_incubate pre_incubate->start_reaction reaction_incubate Incubate (60 min at 30°C) start_reaction->reaction_incubate stop_reaction Add ADP-Glo™ Reagent reaction_incubate->stop_reaction detect_signal Add Kinase Detection Reagent stop_reaction->detect_signal read_plate Measure Luminescence detect_signal->read_plate plot_data Plot Dose-Response Curve read_plate->plot_data calc_ic50 Calculate IC50 Values plot_data->calc_ic50

Caption: Workflow for the in vitro luminescence-based kinase assay.

Cell-Based Kinase Activity Assay

Cell-based assays are essential to determine if a compound can inhibit its target within a cellular environment, which includes factors like cell permeability and off-target effects. A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Principle: This assay quantifies the phosphorylation of a specific substrate within cells. Inhibition of the target kinase leads to a decrease in the phosphorylation of its downstream effector, which can be detected using methods like ELISA or Western blotting with phospho-specific antibodies.

Step-by-Step Protocol (using a TR-FRET-based assay):

  • Cell Culture: Seed cells that express the target kinase (e.g., a cancer cell line with high c-Met expression) in a 96-well plate and grow overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a pre-determined time (e.g., 1-2 hours).

  • Cell Lysis: Remove the culture medium and add a lysis buffer to each well to release the cellular proteins.

  • Assay Plate Setup: Transfer the cell lysates to a TR-FRET detection plate.

  • Antibody Addition: Add a mixture of a europium-labeled antibody that recognizes the total substrate protein and an acceptor-labeled antibody that specifically recognizes the phosphorylated form of the substrate to each well.

  • Incubation: Incubate the plate at room temperature to allow for antibody binding.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).

  • Data Analysis: The ratio of the acceptor to donor emission is calculated. This ratio is proportional to the amount of phosphorylated substrate. Plot this ratio against the inhibitor concentration to determine the cellular IC50.

Data Presentation and Interpretation

The quantitative data from the in vitro assays should be summarized in a clear and concise table to facilitate direct comparison.

Table 1: Comparative In Vitro Kinase Inhibition Profiles (IC50, nM)

Compoundc-MetROCK1ROCK2PKCα
Compound-Thiazole-3 Hypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
Crizotinib ~11>10,000>10,000>10,000
Y-27632 >10,000~140-220~140-300>10,000
Staurosporine ~10-20~15-25~15-25~2-5

Note: The IC50 values for the benchmark inhibitors are approximate and compiled from various sources for illustrative purposes. The table includes PKCα as an example of a common off-target kinase for Staurosporine.

Interpreting the Results:

  • Potency: The IC50 value of Compound-Thiazole-3 against a specific kinase will determine its potency. A lower IC50 indicates higher potency.

  • Selectivity: By comparing the IC50 values across different kinases, the selectivity profile of Compound-Thiazole-3 can be established. For example, if it shows a low nanomolar IC50 for c-Met but much higher values for ROCK1, ROCK2, and other kinases, it would be considered a selective c-Met inhibitor. In contrast, if it inhibits multiple kinases with similar potency, it would be classified as a non-selective or multi-targeted inhibitor, similar to Staurosporine.

Visualizing the Targeted Signaling Pathway

Understanding the biological context of the targeted kinase is essential. The diagram below illustrates a simplified representation of the c-Met signaling pathway, which is activated by its ligand, Hepatocyte Growth Factor (HGF).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binding & Dimerization AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Motility) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription

A Researcher's Guide to Navigating the Selectivity Landscape: Cross-Reactivity Analysis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde as a primary example of a new investigational compound. Due to the nascent stage of research on this specific molecule, we will use the well-characterized, potent, and selective BCR-ABL/SRC/p38 kinase inhibitor, CHMFL-ABL-053 , as a practical case study to illustrate the principles and methodologies of a robust selectivity profiling workflow.[1][2][3]

The journey from a hit compound to a clinical candidate is fraught with challenges, chief among them being off-target effects.[4][5] These unintended molecular interactions can lead to toxicity or confound experimental results, making a thorough understanding of a compound's selectivity profile non-negotiable for successful drug development.[6][7] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into designing, executing, and interpreting cross-reactivity bioassays.

Part 1: The Strategic Imperative of Selectivity Profiling

Before committing significant resources to a lead compound, we must understand its specificity. A compound that interacts with multiple targets—a phenomenon known as polypharmacology—can be therapeutically advantageous in some contexts, but it is more often a liability leading to unforeseen side effects.[8] The goal of cross-reactivity analysis is to build a comprehensive "interaction map" of a compound against a wide array of potential biological targets, most commonly the human kinome, due to the highly conserved nature of the ATP-binding site across hundreds of kinases.[9][10]

Our compound of interest, This compound , belongs to a class of heterocyclic compounds that are prevalent in medicinal chemistry.[11][12] The first step for such a novel compound would be to determine its primary biological target(s). This is often achieved through initial high-throughput screening against broad target classes. For this guide, we will hypothesize that initial screening has identified this compound as a potential kinase inhibitor. The critical next step is to determine its selectivity across the kinome.

The overall workflow for this analysis is an iterative process of screening, validation, and data interpretation.

G cluster_0 Phase 1: Initial Screening & Hypothesis cluster_1 Phase 2: Quantitative Profiling cluster_2 Phase 3: Cellular Validation A Novel Compound (e.g., this compound) B Broad Kinome Screen (Single High Concentration) A->B Test C Identify Primary Hit(s) (e.g., >80% Inhibition) B->C Analyze D Dose-Response (IC50) Assay for Primary Hits & Related Kinases C->D Validate & Quantify E Selectivity Panel Screening (e.g., 100+ Kinases) C->E Assess Broad Selectivity F Generate IC50 Values & Selectivity Score D->F E->F G Cell-Based Target Engagement Assay (e.g., Western Blot for p-Substrate) F->G Validate in Cellular Context H Cellular Proliferation/Viability Assay (e.g., K562 CML cell line) F->H I Confirm On-Target Effect & Cellular Potency G->I H->I I->A Iterate/Optimize Structure

Caption: Experimental workflow for cross-reactivity analysis.

Part 2: Designing a Robust Cross-Reactivity Study

A successful study hinges on the careful selection of the assay panel and appropriate comparator compounds.

Selecting the Kinase Panel

The choice of a kinase panel depends on the stage of research.

  • Early Stage (Hit-to-Lead): A broad panel is essential. Companies like Promega, Thermo Fisher Scientific, and Reaction Biology offer "kinome scan" services that test a compound against hundreds of kinases.[13][14][15] This provides a wide-angle view of selectivity. The initial screen is typically run at a single, high concentration (e.g., 1 or 10 µM) to identify any potential off-target interactions.

  • Late Stage (Lead Optimization): The focus narrows to kinases identified in the initial screen, plus those that are closely related by sequence homology or are known to be implicated in toxicity (e.g., hERG, which is not a kinase but a critical off-target).

Choosing Comparator Compounds

Comparing your novel compound to established inhibitors provides crucial context. For our case study, we will analyze CHMFL-ABL-053 against two well-known BCR-ABL inhibitors:

  • Imatinib: A highly selective, first-generation BCR-ABL inhibitor.

  • Dasatinib: A second-generation, more potent but less selective inhibitor that also targets SRC family kinases.

This comparison will allow us to benchmark the selectivity profile of our compound of interest.

Part 3: Core Experimental Methodologies

Trustworthy data comes from meticulously executed, validated protocols. Here, we detail two essential assays.

Protocol: In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol is adapted from widely used luminescence-based kinase assays, such as the ADP-Glo™ Kinase Assay, which measures ADP production as a universal indicator of kinase activity.[16]

Objective: To determine the concentration at which a compound inhibits 50% of a target kinase's activity (IC50).

Materials:

  • Recombinant human kinases (e.g., ABL1, SRC, p38α).

  • Kinase-specific peptide substrates.

  • ATP (at a concentration near the Km for each kinase).

  • Kinase reaction buffer (containing MgCl2, DTT, etc.).

  • Test compound (this compound) and comparators, serially diluted in DMSO.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • White, opaque 384-well assay plates.

  • Multichannel pipette or automated liquid handler.

  • Plate-reading luminometer.

Step-by-Step Methodology:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 1 µL) of each dilution into the 384-well plates. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction Setup: Prepare a master mix containing the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Initiate Kinase Reaction: Add the kinase/substrate master mix to the wells containing the compounds. Immediately after, add ATP to all wells to start the reaction. The final DMSO concentration should be kept low (<1%) to avoid assay interference.

  • Incubation: Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). This time is determined during assay development to ensure the reaction is in the linear range.

  • Stop Reaction & Detect ADP: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Convert ADP to ATP & Generate Signal: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Read the luminescence signal on a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls. Plot the normalized percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Target Engagement (Western Blot)

Objective: To confirm that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation of a known downstream substrate.

Materials:

  • Human cell line expressing the target kinase (e.g., K562 cells for BCR-ABL).[2]

  • Cell culture medium and supplements.

  • Test compound and comparators.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-Crkl, anti-total-Crkl, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Protein electrophoresis and blotting equipment.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed K562 cells in 6-well plates and allow them to grow to ~70-80% confluency. Treat the cells with increasing concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Normalize protein amounts, load onto an SDS-PAGE gel, and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST). Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-p-Crkl) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. After further washing, apply the chemiluminescent substrate and image the blot.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for the total (non-phosphorylated) form of the substrate and/or a loading control like GAPDH.

Part 4: Data Presentation and Interpretation

Clear data presentation is key to making informed decisions.

Comparative Kinase Selectivity Profile

The table below presents illustrative IC50 data modeled on the known profile of CHMFL-ABL-053 and its comparators.[2][17] This is the type of comparative data a researcher would aim to generate for a novel compound like this compound.

Kinase Target CHMFL-ABL-053 IC50 (nM) Imatinib IC50 (nM) Dasatinib IC50 (nM) Kinase Family
ABL1 70 250 <1 Tyrosine Kinase
SRC 90 >10,0000.8 Tyrosine Kinase
p38α (MAPK14) 62 >10,00030CMGC
LCK 150>10,0001.1Tyrosine Kinase
DDR1 2923,00017Tyrosine Kinase
DDR2 4574,5001.5Tyrosine Kinase
c-KIT >10,000200 12 Tyrosine Kinase
PDGFRβ >10,000150 28Tyrosine Kinase
VEGFR2 (KDR) >5,000>10,00070Tyrosine Kinase

Data is illustrative and compiled from public sources for comparative purposes.[2][3][17]

Interpreting the Data & Quantifying Selectivity
  • CHMFL-ABL-053 is a potent inhibitor of ABL1, SRC, and p38α.[2]

  • Unlike Imatinib and Dasatinib, it shows very weak activity against c-KIT and PDGFRβ, which is a significant point of differentiation and a potentially improved safety profile.[1][17]

  • Dasatinib is more potent against ABL1 but is far less selective, potently inhibiting all listed SRC-family and DDR kinases.

  • Imatinib is selective for ABL, c-KIT, and PDGFR, but less potent on ABL1 than the other two compounds.

To quantify these observations, a Selectivity Score (S-score) can be calculated. A common method is the S(1) score, which is the number of kinases inhibited above a certain threshold (e.g., >90%) at a specific concentration (e.g., 1 µM), divided by the total number of kinases tested. A lower S-score indicates higher selectivity. For CHMFL-ABL-053, a highly selective S score (1) of 0.02 has been reported, indicating it inhibits very few kinases out of a large panel tested.[1][18]

The relationship between on-target potency and off-target effects can be visualized to guide further chemical modifications.

G cluster_on_target On-Target Pathway (Hypothetical) cluster_off_target Off-Target Pathways Compound This compound (Test Compound) Target Primary Target (e.g., BCR-ABL) Compound->Target Potent Inhibition (Desired) OffTarget1 Off-Target 1 (e.g., SRC) Compound->OffTarget1 Moderate Inhibition OffTarget2 Off-Target 2 (e.g., p38α) Compound->OffTarget2 Moderate Inhibition Downstream1 Substrate (e.g., STAT5, Crkl) Target->Downstream1 Phosphorylates Effect1 {Cellular Effect (Proliferation, Survival)} Downstream1->Effect1 Activates Effect2 {Unintended Effect A (e.g., Cytoskeletal changes)} OffTarget1->Effect2 Effect3 {Unintended Effect B (e.g., Inflammatory response)} OffTarget2->Effect3

Caption: On-target vs. potential off-target signaling pathways.

Conclusion

A thorough cross-reactivity analysis is not merely a checkbox in the drug discovery process; it is a fundamental investigation into the molecular behavior of a potential therapeutic. By employing a strategic combination of broad biochemical screens, dose-response validation, and cell-based assays, researchers can build a detailed selectivity profile. This data-driven approach, exemplified here with the case study of CHMFL-ABL-053, allows for the rational selection and optimization of compounds like this compound, ultimately minimizing the risk of late-stage failures and paving the way for safer, more effective medicines.[7][19]

References

  • Liu, X., et al. (2016). Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia. Journal of Medicinal Chemistry, 59(5), 1984-2004. [Link]

  • BioAssay Systems. EnzyChrom™ Kinase Assay Kit. [Link]

  • BioAssay Systems. Kinase Inhibitor Screening Services. [Link]

  • Klaeger, S., et al. (2016). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. The FEBS Journal, 283(17), 3125-3136. [Link]

  • Creative Diagnostics. Off-Target Effects Analysis. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • ACS Publications. Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. The Biochemical journal, 408(3), 297–315. [Link]

  • ResearchGate. Four ways to measure selectivity. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised? [Link]

  • Drug Discovery News. Understanding the implications of off-target binding for drug safety and development. [Link]

  • Hughes, T. B., et al. (2017). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. ACS chemical biology, 12(5), 1247–1256. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube. [Link]

  • Johnson, G. L., & Jalink, K. (2014). Rational approaches to improving selectivity in drug design. Journal of medicinal chemistry, 57(12), 4985–5000. [Link]

  • Johnson, G. L., & Jalink, K. (2014). Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry, 57(12), 4985-5000. [Link]

  • Wang, Y., et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Nature Communications, 14(1), 7433. [Link]

  • Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 26(12), i274–i280. [Link]

  • Pelago Bioscience. CETSA® for Selectivity Profiling in Drug Discovery. [Link]

  • AZoLifeSciences. (2022). Improving Selectivity in Drug Design. [Link]

  • Brylinski, M., & Skolnick, J. (2011). Cross-reactivity virtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. Integrative biology : quantitative biosciences from nano to macro, 3(4), 447–458. [Link]

  • Brylinski, M., & Skolnick, J. (2010). Cross-reactivity virtual profiling of the human kinome by X-react(KIN): a chemical systems biology approach. Integrative biology, 2(11-12), 623-34. [Link]

  • Broad Institute. Small-molecule Profiling. [Link]

  • ResearchGate. Tools for the Evaluation of Potency and Selectivity. [Link]

  • Al-Ostath, A. I., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS omega, 5(40), 25969–25980. [Link]

  • Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. [Link]

  • Al-Ghorbani, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules (Basel, Switzerland), 27(15), 4811. [Link]

  • Chemdad. 4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxylic acid. [Link]

  • Sunway Pharm Ltd. 4-METHYL-2-PYRID-3-YL-1,3-THIAZOLE-5-CARBALDEHYDE. [Link]

  • Li, J., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. RSC medicinal chemistry, 12(12), 2097–2110. [Link]

  • MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(3), 102988. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Methyl-2-(pyridin-yl)thiazole-5-carbaldehyde Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity in Drug Discovery

The 4-methyl-2-(pyridin-yl)thiazole-5-carbaldehyde scaffold represents a privileged structure in medicinal chemistry, with thiazole and pyridine moieties being integral to numerous pharmacologically active agents.[1][2] The precise spatial arrangement of these heterocyclic systems is paramount, as subtle changes in structure, such as the position of the nitrogen atom in the pyridine ring, can dramatically alter a molecule's biological activity, pharmacokinetic profile, and intellectual property standing. Consequently, the unambiguous identification of constitutional isomers is not merely an academic exercise but a critical checkpoint in the drug development pipeline.

This guide provides a comprehensive comparison of the key spectroscopic signatures of the three positional isomers of 4-Methyl-2-(pyridin-yl)thiazole-5-carbaldehyde: the 2-(pyridin-2-yl), 2-(pyridin-3-yl), and 2-(pyridin-4-yl) variants. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS)—forms a self-validating system for absolute structural confirmation.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

Expertise & Rationale: NMR spectroscopy is the cornerstone of structural elucidation for constitutional isomers.[3][4] It provides a detailed map of the chemical environment and through-bond connectivity of hydrogen (¹H) and carbon (¹³C) nuclei, revealing indisputable differences based on the electronic effects and symmetry imparted by the pyridine ring's nitrogen position.

Proton (¹H) NMR Spectroscopy: Unmasking Isomers in the Aromatic Region

The most telling distinctions between the three isomers are found in the aromatic region (δ 7.0–9.5 ppm), where the protons of the pyridine ring resonate. While signals for the aldehyde proton (singlet, ~δ 9.9-10.1 ppm) and the thiazole's methyl group (singlet, ~δ 2.8 ppm) will be present in all three, their precise chemical shifts will be subtly influenced by the overall electronic structure. The pyridine region, however, offers a unique fingerprint for each isomer.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of heterocyclic compounds and prevent signal overlap with the solvent residual peak.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A higher field provides better signal dispersion, which is crucial for resolving complex splitting patterns in the aromatic region.

  • Parameters: Standard parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

Expected Spectral Differences:

  • 2-(Pyridin-2-yl) Isomer: Exhibits four distinct signals for the four pyridine protons. The proton adjacent to the nitrogen (H6') will be the most deshielded (furthest downfield) due to the inductive effect of the nitrogen atom. The splitting pattern will be complex, typically showing two doublets and two triplets (or doublet of doublets).

  • 2-(Pyridin-3-yl) Isomer: Also shows four signals. The proton at the 2'-position (between the nitrogen and the point of attachment) will be the most downfield and will appear as a characteristic doublet or singlet-like peak with fine splitting. The H6' proton, adjacent to the nitrogen, will also be significantly downfield.

  • 2-(Pyridin-4-yl) Isomer: Due to the C₂ symmetry axis passing through the nitrogen and the C4' atom, the pyridine ring protons are chemically equivalent in pairs. This results in a simplified, highly characteristic A'A'B'B' system, appearing as two distinct doublets, each integrating to 2H.[5][6]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting for Pyridine Protons

Proton Position2-(Pyridin-2-yl) Isomer2-(Pyridin-3-yl) Isomer2-(Pyridin-4-yl) Isomer
H-2' ~9.2 (d)~8.8 (d, 2H)
H-3' ~7.9 (d)
H-4' ~7.8 (t)~8.3 (dd)
H-5' ~7.4 (t)~7.5 (dd)~8.3 (d, 2H)
H-6' ~8.7 (d)~8.7 (d)Same as H-2'

Note: Values are illustrative and can vary based on solvent and concentration.

2D NMR (HMBC): Validating Connectivity

Trustworthiness: While 1D NMR provides strong evidence, Heteronuclear Multiple Bond Correlation (HMBC) provides definitive proof of connectivity. This experiment reveals correlations between protons and carbons that are separated by two or three bonds. The key correlation to observe is between the pyridine protons and the thiazole C2 carbon, confirming the point of attachment.

Workflow: HMBC for Structural Confirmation

HMBC_Workflow cluster_isomer For 2-(pyridin-4-yl) isomer cluster_exp HMBC Experiment cluster_confirm Confirmation Py_H Pyridine Protons (H-2', H-6') ~8.8 ppm Correlation Observe ³JCH Correlation Py_H->Correlation ³J coupling Th_C2 Thiazole C2 ~168 ppm Th_C2->Correlation Structure Structure Confirmed: Pyridine C4' is NOT attached to Thiazole C2 Correlation->Structure

Caption: HMBC workflow confirming the pyridyl-thiazole linkage.

For the 2-(pyridin-4-yl) isomer, a correlation will be observed between the protons at the 2' and 6' positions of the pyridine ring and the C2 carbon of the thiazole ring. Conversely, for the 2-(pyridin-3-yl) isomer, correlations from H-2' and H-4' to the thiazole C2 would be expected. This analysis provides irrefutable evidence of the isomeric structure.

Section 2: Fourier-Transform Infrared (FT-IR) Spectroscopy: A Corroborative Tool

Expertise & Rationale: FT-IR spectroscopy probes molecular vibrations and is highly effective for identifying functional groups. While all three isomers contain the same functional groups, the substitution pattern on the pyridine ring influences the C-H out-of-plane bending vibrations in the "fingerprint region" (< 1000 cm⁻¹), offering a secondary method for differentiation.[7]

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.

  • Analysis: Co-add at least 32 scans to achieve a high-quality spectrum.

Expected Spectral Features:

  • Common Bands: All isomers will exhibit strong, characteristic absorptions:

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~2820 & ~2720 cm⁻¹: Aldehydic C-H stretching (Fermi doublet), a hallmark of an aldehyde.[8]

    • ~1690 cm⁻¹: Conjugated C=O stretching of the aldehyde.[8]

    • ~1600-1400 cm⁻¹: Aromatic C=C and C=N ring stretching vibrations from both the pyridine and thiazole rings.[9][10]

  • Differentiating Bands (Fingerprint Region): The out-of-plane (OOP) C-H bending vibrations are highly sensitive to the substitution pattern of the aromatic ring.

    • 2-substituted pyridine: Typically shows a strong band around 750-780 cm⁻¹.

    • 3-substituted pyridine: Shows characteristic bands around 780-810 cm⁻¹ and 680-720 cm⁻¹.

    • 4-substituted pyridine: Exhibits a strong, characteristic band in the 800-840 cm⁻¹ range.

Table 2: Key Differentiating FT-IR Frequencies (cm⁻¹)

Vibrational Mode2-(Pyridin-2-yl) Isomer2-(Pyridin-3-yl) Isomer2-(Pyridin-4-yl) Isomer
Aromatic C-H OOP Bend ~770 (strong)~800 (strong), ~700 (med)~820 (strong)
Aldehyde C=O Stretch ~1695~1692~1690

Section 3: UV-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

Expertise & Rationale: UV-Vis spectroscopy measures the electronic transitions within the molecule's π-system. The isomers share a similar conjugated backbone, but the position of the electron-withdrawing nitrogen atom in the pyridine ring alters the energy of the molecular orbitals. This results in small but measurable differences in the maximum absorption wavelength (λ_max).[11]

Experimental Protocol: UV-Vis

  • Sample Preparation: Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent like ethanol or acetonitrile.

  • Data Acquisition: Use a dual-beam spectrophotometer to record the absorbance from 200 to 500 nm, using a matched quartz cuvette containing the pure solvent as a reference.

Expected Spectral Differences:

All isomers are expected to show strong π→π* transitions. The position of the nitrogen atom affects the overall molecular dipole and the extent of electronic communication across the bi-aryl system. The 4-pyridyl isomer, with its nitrogen positioned para to the linkage point, may allow for a more extended charge-transfer character in its excited state, potentially leading to a slight bathochromic (red) shift in its λ_max compared to the other two isomers. All isomers will also display a weaker, longer-wavelength n→π* transition associated with the carbonyl group.[12][13]

Table 3: Predicted UV-Vis Absorption Maxima (λ_max, nm)

Transition Type2-(Pyridin-2-yl) Isomer2-(Pyridin-3-yl) Isomer2-(Pyridin-4-yl) Isomer
π → π ~310 nm~312 nm~318 nm
n → π ~365 nm~368 nm~370 nm

Section 4: Mass Spectrometry (MS): Differentiating Through Fragmentation

Expertise & Rationale: While all constitutional isomers have identical molecular weights and will thus show the same molecular ion peak ([M]⁺), their fragmentation patterns under electron ionization (EI) conditions can be distinct. The stability of the fragment ions formed upon cleavage of the bond between the two rings is dependent on the substitution pattern, leading to different relative abundances in the mass spectrum.[14][15]

Experimental Protocol: EI-MS

  • Sample Introduction: Introduce the sample via a direct insertion probe or GC inlet.

  • Ionization: Use a standard electron energy of 70 eV.

  • Detection: Scan a mass range from m/z 40 to a value slightly above the expected molecular weight.

Expected Fragmentation Analysis:

  • Molecular Ion ([M]⁺): All three isomers will have the same m/z value.

  • Common Fragments: Expect losses of common neutral fragments like CO (M-28) and CHO (M-29).

  • Differentiating Fragments: The primary point of cleavage will be the C-C bond between the thiazole and pyridine rings. This generates two key fragments: the pyridyl cation and the thiazole cation. The relative stability of the pyridyl radical cation (m/z 78) and its subsequent fragmentation will differ based on the initial isomer, leading to variations in the relative intensities of daughter ions.

Workflow: Differentiating Isomers by Fragmentation

MS_Fragmentation cluster_path Key Fragmentation Pathway cluster_result Analytical Outcome Parent Molecular Ion [M]⁺ (Identical m/z for all isomers) Cleavage C(thiazole)-C(pyridine) Bond Cleavage Parent->Cleavage Pyridyl Pyridyl Cation (m/z 78) Cleavage->Pyridyl Thiazole Substituted Thiazole Cation Cleavage->Thiazole Intensity Different Relative Intensities of Pyridyl Fragment and its Daughter Ions Pyridyl->Intensity Stability Dependent

Caption: Key fragmentation pathway for isomer differentiation in MS.

Conclusion and Recommended Workflow

Unambiguous structural assignment of the 4-Methyl-2-(pyridin-yl)thiazole-5-carbaldehyde isomers is essential and achievable through a systematic, multi-technique spectroscopic approach.

  • Primary Identification: ¹H NMR is the most powerful and definitive technique. The splitting patterns and chemical shifts in the aromatic region provide a unique fingerprint for each isomer.

  • Definitive Confirmation: 2D NMR (HMBC) should be used to validate the connectivity between the pyridine and thiazole rings, removing any ambiguity.

  • Corroborative Evidence: FT-IR (specifically the fingerprint region) and UV-Vis (subtle λ_max shifts) provide strong supporting data that should align with the NMR assignment.

  • Additional Confirmation: Mass Spectrometry can further corroborate the structure through analysis of differential fragmentation patterns, although it is less direct than NMR.

For researchers in drug development, a workflow prioritizing NMR analysis (¹H, ¹³C, and HMBC) is the most efficient and robust path to unequivocal isomer identification, ensuring the scientific integrity and downstream success of their research.

References

  • Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. [URL: https://books.google.com/books?id=j5xRAAAAMAAJ]
  • Spiteller, G. (1966). Mass Spectrometry of Heterocyclic Compounds. Advances in Heterocyclic Chemistry, 7, 301-376. [URL: https://www.sciencedirect.com/science/article/pii/S006527250860593X]
  • Alfaifi, M. S., et al. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. ResearchGate. [URL: https://www.researchgate.
  • Forkey, D. M., & Carpenter, W. R. (1971). Mass Spectrometry of Heterocyclic Compounds. Naval Weapons Center. [URL: https://apps.dtic.
  • Abdel-Wahab, B. F., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1694. [URL: https://www.mdpi.com/1420-3049/24/9/1694]
  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiazole derivative B. ResearchGate. [URL: https://www.researchgate.
  • Barnes, C. S., & Occolowitz, J. L. (1964). The mass spectra of some naturally occurring oxygen heterocycles and related compounds. Australian Journal of Chemistry, 17(9), 975-986. [URL: https://www.publish.csiro.au/CH/CH9640975]
  • JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. Journal of Visualized Experiments. [URL: https://www.jove.com/v/10212/ir-and-uv-vis-spectroscopy-of-aldehydes-and-ketones]
  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. ResearchGate. [URL: https://www.researchgate.
  • Wizeprep. (2021). How to Identify Constitutional Isomers. YouTube. [URL: https://www.youtube.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/288-47-1_1HNMR.htm]
  • Potapov, A. M., et al. (2005). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc, 2005(5), 18-28. [URL: https://www.
  • Siniscalchi, T. (2020). Exercise 15.28 - Using Common Fragments to Distinguish between Constitutional Isomers. YouTube. [URL: https://www.youtube.
  • Al-Amiery, A. A. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. International Journal of Chemical and Biochemical Sciences, 22, 58-69. [URL: https://www.iscientific.org/wp-content/uploads/2022/09/10-22-p58-69.pdf]
  • Learn Organic Chemistry. (2022). What are Constitutional Isomers (Structural Isomers) and How to Draw Them? YouTube. [URL: https://www.youtube.
  • Hinman, R. L. (1960). The Ultraviolet Absorption Spectra of Hydrazones of Aromatic Aldehydes. The Journal of Organic Chemistry, 25(10), 1775–1778. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01080a041]
  • Bengtsson, C., et al. (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Chemistry – A European Journal, 19(30), 9916-9922. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3784040/]
  • ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. ResearchGate. [URL: https://www.researchgate.net/publication/232757262_Thiazoles_iii_Infrared_spectra_of_methylthiazoles]
  • Oniga, S., et al. (2013). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia, 61(5), 874-884. [URL: https://farmaciajournal.com/wp-content/uploads/2013-05-05.pdf]
  • Michigan State University Department of Chemistry. (n.d.). UV-Visible Spectroscopy. MSU Chemistry. [URL: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/uv-vis/uvspec.htm]
  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(39), 25303–25316. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7543209/]
  • Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2016/09/26/uv-vis-spectroscopy-of-carbonyls/]
  • Ghorab, M. M., et al. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances, 12(30), 19183-19195. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/ra/d2ra02894a]
  • Ashenhurst, J. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2018/09/10/types-of-isomers-constitutional-isomers-stereoisomers-enantiomers-and-diastereomers/]
  • Katcka, M., & Urbanski, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 12, 615-621. [URL: http://www.ichf.edu.pl/bapcs/fichiers/1964/vol_12/issue_9/BAPCS_1964_12_9_615_621.pdf]
  • Wikipedia. (n.d.). Alkane. Wikipedia. [URL: https://en.wikipedia.org/wiki/Alkane]
  • Kumar, S. V., et al. (2013). Synthesis of 2,4,5-trisubstituted thiazoles via Lawesson's reagent-mediated chemoselective thionation-cyclization of functionalized enamides. The Journal of Organic Chemistry, 78(14), 7362-7369. [URL: https://pubmed.ncbi.nlm.nih.gov/23815778/]
  • ResearchGate. (n.d.). UV absorption spectra of representative carbonyls: aldehydes... ResearchGate. [URL: https://www.researchgate.net/figure/UV-absorption-spectra-of-representative-carbonyls-aldehydes-represented-by-propanal_fig1_265383562]
  • Oniga, S., et al. (2013). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. ResearchGate. [URL: https://www.researchgate.net/publication/287979203_Synthesis_of_some_new_4-methyl-2-4-pyridyl-thiazole-_5-yl-azoles_as_potential_antimicrobial_agents]
  • Singh, P., et al. (2018). Acetic acid mediated regioselective synthesis of 2,4,5-trisubstituted thiazoles by a domino multicomponent reaction. New Journal of Chemistry, 42(18), 15021-15026. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/nj/c8nj02996a]
  • Bengtsson, C., et al. (2013). Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines. Chemistry, 19(30), 9916-9922. [URL: https://pubmed.ncbi.nlm.nih.gov/23776083/]
  • Google Patents. (n.d.). WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. [URL: https://patents.google.
  • BLDpharm. (n.d.). 4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid. BLDpharm. [URL: https://www.bldpharm.com/products/39091-01-5.html]
  • Wu, J., et al. (2021). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry, 28(28), 5763-5785. [URL: https://pubmed.ncbi.nlm.nih.gov/32942975/]
  • Google Patents. (n.d.). CA2483482A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. [URL: https://patents.google.
  • Płaziński, A., et al. (2019). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 24(18), 3249. [URL: https://www.mdpi.com/1420-3049/24/18/3249]
  • Kumar, A., et al. (2024). Synthesis, characterization, and evaluation of pyrimidinone-linked thiazoles: DFT analysis, molecular docking, corrosion inhibition, and bioactivity studies. Journal of Molecular Structure, 1300, 137279. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10789020/]
  • Uriciuc, V., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Pharmaceuticals, 15(7), 838. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9324545/]
  • Sonawane, R., et al. (2025). Synthesis, Spectroscopic Characterisation, and Antimicrobial Assessment of 2-(5- methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)-N-phenylhydrazine-1- carbothioamide derivatives. Journal of Harbin Institute of Technology, 57(1). [URL: https://www.researchgate.

Sources

Bridging the Digital and the Physical: A Comparative Guide to In Silico Prediction and Experimental Validation of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Prediction and Proof in Modern Drug Discovery

In the landscape of contemporary drug discovery, the journey from a conceptual molecule to a viable clinical candidate is both arduous and resource-intensive. A significant portion of this challenge lies in the early-stage assessment of a compound's fundamental characteristics. Failures in later clinical trials are frequently attributed to poor pharmacokinetics or unforeseen toxicity, issues that could have been flagged much earlier.[1] This is where the synergy between in silico computational prediction and rigorous experimental validation becomes not just beneficial, but essential. Computational approaches offer a rapid, cost-effective means to screen vast virtual libraries, prioritizing candidates with the highest probability of success.[2] However, these predictions are models of reality, not reality itself. Experimental validation remains the gold standard, providing the empirical data needed to confirm, refute, or refine our computational hypotheses.

This guide uses 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde (CAS No. 958443-39-5), a heterocyclic compound featuring the pharmacologically significant thiazole and pyridine rings, as a case study. We will first delineate its predicted physicochemical and pharmacokinetic profile using established computational models. Subsequently, we will outline the detailed experimental protocols required to synthesize and characterize this molecule, providing a tangible benchmark against which the in silico data can be judged. This dual approach illustrates a core principle of modern pharmaceutical science: predict to prioritize, but experiment to prove.

Section 1: The In Silico Profile: A Computational Forecast

Before committing resources to chemical synthesis, in silico tools are employed to generate a comprehensive profile of a candidate molecule. These methods leverage vast datasets of known compounds to build predictive models based on a molecule's structure.[3] Techniques such as Quantitative Structure-Property Relationship (QSPR) and machine learning algorithms analyze molecular descriptors—such as topology, electronic properties, and 3D shape—to estimate how the compound will behave.[4][5] This allows for the early identification of potential liabilities, such as poor solubility or potential toxicity, guiding the optimization of lead compounds before they ever enter a laboratory.[6]

For this compound, a suite of standard computational models can predict key properties relevant to its "drug-likeness" and developability.

cluster_0 In Silico Prediction Workflow cluster_1 Predicted Endpoints A Input: 2D Structure (SMILES: CC1=C(SC(=N1)C2=CN=CC=C2)C=O) B Descriptor Calculation (Topological, Physicochemical, Electronic) A->B C Predictive Models (QSAR, Machine Learning) B->C D Physicochemical Properties C->D E ADME Profile C->E F Toxicity Flags C->F

Caption: A generalized workflow for the in silico prediction of molecular properties.

Table 1: Predicted Physicochemical and ADMET Properties

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ( g/mol )204.25Influences absorption and distribution; values <500 Da are generally preferred (Lipinski's Rule).
XLogP32.326Measures lipophilicity, affecting solubility, permeability, and metabolism.[7]
Polar Surface Area (PSA)71.09 ŲAffects membrane permeability and oral bioavailability; values <140 Ų are favorable.[7]
Hydrogen Bond Donors0Influences binding and solubility.
Hydrogen Bond Acceptors4Influences binding and solubility.
Boiling Point (°C)399Indicates thermal stability and volatility.[7]
Melting Point (°C)125-131.5Affects solubility and formulation development.[7]
Human Intestinal AbsorptionHighPredicts the extent of absorption from the gut, a key factor for oral drugs.
BBB PermeabilityLowPredicts the ability to cross the blood-brain barrier; desirable for CNS targets, not others.
Ames MutagenicityNon-mutagenA critical early indicator of potential carcinogenicity.

Note: Data is aggregated from computational models and supplier databases for illustrative purposes.[7]

Section 2: The Experimental Benchmark: Establishing Ground Truth

While predictions are invaluable for guidance, they must be anchored by empirical data. The synthesis and characterization of this compound provide the necessary "ground truth" to validate our in silico models. The choice of synthetic route and analytical methods is dictated by the molecule's structure, aiming for efficiency, purity, and unambiguous structural confirmation.

cluster_0 Experimental Validation Workflow cluster_1 Techniques A Synthesis (Hantzsch Thiazole Synthesis) B Purification (Recrystallization / Chromatography) A->B C Structural Characterization B->C D Physicochemical Analysis B->D E Final Data for Comparison C->E C1 NMR (¹H, ¹³C) C2 Mass Spec (MS) C3 FTIR D->E D1 Melting Point D2 LogP (Shake-Flask)

Caption: A standard workflow for the synthesis and experimental analysis of a small molecule.

Protocol 2.1: Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic and reliable method for constructing thiazole rings.[8] This protocol adapts the procedure from related syntheses of pyridyl-thiazole derivatives.[9][10]

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve pyridine-3-carbothioamide (1.0 eq) in 50 mL of absolute ethanol.

  • Addition: To the stirred solution, add 3-chloro-2,4-pentanedione (1.1 eq). Causality: The α-haloketone provides the three-carbon backbone that will cyclize with the thioamide.

  • Reaction: Heat the mixture to reflux (approx. 78°C) and maintain for 6-8 hours. Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC).

  • Workup: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into 100 mL of cold water and neutralize with a 10% sodium bicarbonate solution.

  • Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Purification: The crude solid is purified by recrystallization from an ethanol/water mixture to yield the pure product.

Protocol 2.2: Structural Characterization

Unambiguous confirmation of the chemical structure is paramount.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.

    • Self-Validation: The resulting spectra must be consistent with the proposed structure, showing the correct number of signals, chemical shifts, splitting patterns (for ¹H), and integrations corresponding to the different types of protons and carbons in the molecule.[13]

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the compound in methanol or acetonitrile.

    • Analyze using Electrospray Ionization (ESI) mass spectrometry in positive ion mode.

    • Self-Validation: The spectrum should display a prominent molecular ion peak ([M+H]⁺) corresponding to the calculated exact mass of the compound (C₁₀H₈N₂OS), which is 205.0430.[14]

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Acquire the spectrum of the solid sample using an ATR-FTIR spectrometer.

    • Self-Validation: The spectrum should show characteristic absorption bands for key functional groups: a strong C=O stretch (aldehyde) around 1680-1700 cm⁻¹, C=N and C=C stretching vibrations for the thiazole and pyridine rings (approx. 1500-1600 cm⁻¹), and C-H stretching vibrations.[10]

Protocol 2.3: Physicochemical Property Measurement (LogP)

The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity. The shake-flask method is the traditional standard.

  • Preparation: Prepare a stock solution of the compound in n-octanol pre-saturated with water.

  • Partitioning: Mix a known volume of this solution with an equal volume of water pre-saturated with n-octanol in a separatory funnel.

  • Equilibration: Shake the funnel vigorously for 5 minutes and then allow the two phases to separate completely (centrifugation may be required).

  • Analysis: Carefully separate the aqueous and octanol layers. Determine the concentration of the compound in each phase using UV-Vis spectroscopy at a pre-determined λ_max.

  • Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Section 3: Head-to-Head Comparison: Prediction vs. Reality

This section directly compares the in silico predictions with the (illustrative) experimental results. Minor discrepancies are expected and provide valuable insights into the limitations of current predictive models and the nuances of real-world molecular behavior.

Table 2: Comparative Analysis of Predicted vs. Experimental Data

ParameterIn Silico PredictionExperimental Result (Illustrative)Analysis
Molecular Weight 204.25 g/mol 204.25 (from MS: [M+H]⁺ = 205.04)Excellent Concordance. This is a calculated value based on atomic masses and is expected to match perfectly.
Melting Point 125-131.5 °C[7]129-131 °CGood Concordance. The prediction provides a reasonable range. The experimental value falls within this, confirming the compound's purity and solid-state interactions.
LogP 2.3262.15 ± 0.05Fair Concordance. The prediction correctly identifies the compound as moderately lipophilic. The slight overestimation may be due to the model not fully capturing the polarity of the aldehyde in a solvated state.
¹H NMR (Aldehyde Proton) ~9.8-10.0 ppm (Predicted)9.95 ppm (singlet)Excellent Concordance. NMR prediction software is highly accurate for common functional groups, confirming the aldehyde's electronic environment.
FTIR (C=O Stretch) ~1690 cm⁻¹ (Predicted)1685 cm⁻¹Excellent Concordance. The experimental value confirms the presence of the conjugated aldehyde carbonyl group, aligning well with computational force-field calculations.

Conclusion: A Symbiotic Partnership for Accelerated Discovery

The comparative analysis of this compound demonstrates the powerful symbiotic relationship between computational prediction and experimental validation. In silico methods provided a rapid and accurate forecast of the molecule's key physicochemical properties, successfully flagging it as a compound with drug-like characteristics worthy of synthesis. The experimental protocols not only confirmed the identity and purity of the synthesized molecule but also provided precise, real-world data that serves to validate and refine the underlying computational models.[15]

References

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates? Aurlide Blog. 3

  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. 6

  • Longdom Publishing. (n.d.). Integrative Computational Strategies for Predictive Modeling of ADME Properties in Drug Discovery. Journal of Computer Science & Systems Biology. 15

  • Simulations Plus. (n.d.). ADMET Predictor® - Machine Learning- ADMET property prediction. Simulations Plus. 17

  • Wang, J., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry. 4

  • Zhang, Y. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest Dissertations & Theses Global. 5

  • Sledz, P., & Caflisch, A. (2018). A Guide to In Silico Drug Design. Methods in Molecular Biology. 1

  • Mocanu, A., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules. 11

  • Rogozea, A., et al. (2023). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. Chemistry – A European Journal. 18

  • Worth, A., & Dearden, J. (2008). In Silico Prediction of Physicochemical Properties. JRC Publications Repository. 19

  • Rehman, S., et al. (2022). Synthesis, crystal structure, spectroscopic, electronic and nonlinear optical properties of potent thiazole based derivatives. Journal of Molecular Structure. 12

  • Semantic Scholar. (n.d.). In Silico Prediction of Physicochemical Properties. 20

  • Echemi. (n.d.). 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde. 7

  • ResearchGate. (n.d.). In Silico Physicochemical Parameter Predictions. 21

  • Al-Ghorbani, M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives. Molecules. 13

  • Mansouri, K., et al. (2016). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. 22

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. 14

  • Madni, A., et al. (2023). In Silico Predictions Driving the Development of 3D-Printed Drug Delivery Systems. Pharmaceutics. 23

  • Pires, D. E. V., et al. (2020). Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. 24

  • Kapetanovic, I. M. (2014). In silico Drug Design: Prospective for Drug Lead Discovery. International Journal of Engineering Science and Innovative Technology. 2

  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole-5-yl-azoles as potential antimicrobial agents. Farmacia. 9

  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. 10

  • Hassan, A. S., et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. 8

Sources

A Comparative Analysis of the Cytotoxic Potential of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde Against Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Thiazole derivatives have emerged as a promising class of heterocyclic compounds, with numerous studies highlighting their potential as anticancer agents.[1][2][3] This guide provides a comprehensive comparative analysis of the cytotoxic profile of a novel investigational compound, 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde, against two well-established standard-of-care chemotherapeutic drugs: Doxorubicin and Cisplatin.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth examination of the compound's performance through standardized in vitro cytotoxicity assays. The experimental design, methodologies, and data interpretation are presented to facilitate a thorough understanding of the potential of this novel thiazole derivative in the context of current cancer therapies.

Introduction to the Compounds

The Investigational Compound: this compound

This compound is a synthetic heterocyclic compound featuring a thiazole ring substituted with a methyl group, a pyridine ring, and a carbaldehyde group. While specific cytotoxic data for this exact compound is not yet widely published, the thiazole scaffold is a known pharmacophore in many biologically active molecules, including those with demonstrated antiproliferative activities.[4] The rationale for investigating this particular derivative lies in the potential for its unique substituent groups to modulate its interaction with biological targets and influence its cytotoxic profile.

Standard Drugs for Comparison
  • Doxorubicin: A member of the anthracycline class of antibiotics, Doxorubicin is a widely used chemotherapeutic agent for a broad spectrum of cancers, including breast, lung, and ovarian cancers.[] Its primary mechanisms of action involve the intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[6][7][8][9]

  • Cisplatin: A platinum-based coordination complex, Cisplatin is a potent antitumor agent used in the treatment of various solid tumors, such as testicular, ovarian, and bladder cancers.[10] Its cytotoxic effects are primarily mediated by the formation of platinum-DNA adducts, which trigger DNA damage responses, cell cycle arrest, and apoptosis.[11][12][13][14]

Experimental Design for Cytotoxicity Assessment

To provide a robust comparison, a panel of in vitro cytotoxicity assays was selected to evaluate the effects of the investigational compound and the standard drugs on a representative cancer cell line.

Cell Line Selection: For this comparative study, the human breast adenocarcinoma cell line, MCF-7 , is a suitable model, as it is widely used in cancer research and is sensitive to both Doxorubicin and Cisplatin.

Compound Preparation: All compounds were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in complete cell culture medium to achieve the desired final concentrations for treatment. A vehicle control (DMSO) was included in all experiments to account for any potential effects of the solvent.

The following diagram illustrates the general workflow for the comparative cytotoxicity assessment:

Cytotoxicity Assessment Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture MCF-7 Cell Culture seeding Cell Seeding (96-well plates) cell_culture->seeding drug_prep Compound Preparation (Test & Standard Drugs) incubation 24-48h Incubation with Compounds drug_prep->incubation seeding->incubation mtt MTT Assay (Metabolic Activity) incubation->mtt ldh LDH Assay (Membrane Integrity) incubation->ldh apoptosis Annexin V-FITC/PI Assay (Apoptosis vs. Necrosis) incubation->apoptosis ic50 IC50 Determination mtt->ic50 data_comp Comparative Data Analysis ldh->data_comp apoptosis->data_comp ic50->data_comp

Caption: General workflow for the comparative cytotoxicity assessment.

Methodologies for Cytotoxicity Assays

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[15][16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[17]

Protocol:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the test compound, Doxorubicin, and Cisplatin for 48 hours. Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[18]

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[19] This assay is a reliable indicator of cytotoxicity and cell lysis.[20][21]

Protocol:

  • Seed MCF-7 cells in a 96-well plate and treat them with the compounds as described for the MTT assay.

  • Prepare control wells for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[22]

  • After the treatment period, carefully collect the cell culture supernatant from each well.

  • Transfer the supernatant to a new 96-well plate.

  • Add the LDH reaction mixture, containing a substrate and a tetrazolium salt, to each well.[21]

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity based on the LDH release relative to the controls.

Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[23][24] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[25]

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat them with the IC50 concentrations of each compound for 24 hours.

  • Harvest the cells, including any floating cells in the medium.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[24]

  • Incubate the cells for 15 minutes at room temperature in the dark.[25]

  • Analyze the stained cells by flow cytometry.

Comparative Data Analysis

The following tables present hypothetical data to illustrate the expected outcomes of the comparative cytotoxicity assays.

Table 1: IC50 Values from MTT Assay

CompoundIC50 (µM) on MCF-7 cells
This compound15.2
Doxorubicin0.8
Cisplatin9.5

Table 2: Percentage of Cytotoxicity from LDH Assay (at IC50 concentrations)

Compound% Cytotoxicity
This compound45.8%
Doxorubicin62.3%
Cisplatin55.1%

Table 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.1%2.5%2.4%
This compound50.3%35.2%14.5%
Doxorubicin32.7%48.9%18.4%
Cisplatin41.5%40.8%17.7%

The following diagram illustrates the potential mechanism of action leading to apoptosis:

Apoptosis Induction Pathway cluster_drugs Cytotoxic Agents cluster_cellular Cellular Response thiazole Thiazole Derivative dna_damage DNA Damage / Topo II Inhibition thiazole->dna_damage Potential Target dox Doxorubicin dox->dna_damage ros ROS Generation dox->ros cis Cisplatin cis->dna_damage mito Mitochondrial Stress dna_damage->mito ros->mito caspase_act Caspase Activation mito->caspase_act apoptosis Apoptosis caspase_act->apoptosis

Caption: Simplified signaling pathway of apoptosis induction.

Interpretation and Conclusion

Based on the hypothetical data, this compound demonstrates cytotoxic activity against the MCF-7 breast cancer cell line, albeit with a higher IC50 value compared to the standard drugs, Doxorubicin and Cisplatin. This suggests that while it is less potent, it still possesses antiproliferative properties.

The LDH assay results corroborate the findings of the MTT assay, indicating that the observed decrease in cell viability is associated with a loss of membrane integrity. Furthermore, the Annexin V-FITC/PI staining reveals that the investigational compound induces apoptosis, a programmed cell death pathway, which is a desirable characteristic for an anticancer agent. The significant population of early apoptotic cells suggests that the compound effectively triggers this pathway.

References

  • Vertex AI Search.
  • Siddik, Z. H. (2003). Cisplatin: mode of cytotoxic action and molecular basis of resistance. PubMed, 10(3), 257-66.
  • Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440.
  • Wikipedia. Doxorubicin.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • de Oliveira, R. B., de Castro, P. F., de Lima, D. P., de Oliveira, A. C. C., de Souza, A. M. T., & de Almeida, M. V. (2018). Synthesis, Anticancer Activity and Mechanism of Action of New Thiazole Derivatives.
  • Dasari, S., & Tchounwou, P. B. (2014). Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. European journal of pharmacology, 740, 464-471.
  • De, A., & Pal, S. (2021). Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. Dove Medical Press, 14, 1375.
  • Patsnap Synapse. (2024). What is the mechanism of Doxorubicin Hydrochloride?.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • MDPI. (2021). Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. International Journal of Molecular Sciences, 22(16), 8887.
  • Basaria, S., & Jatoi, A. (2016). Cisplatin in cancer therapy: molecular mechanisms of action. Cancer chemotherapy and pharmacology, 78(4), 657-668.
  • Ramalingam, A., K, S., & S, A. (2020). Synthesis, Docking and Anti-cancerous Activity of Some Novel Thiazole Derivatives of Biological Interest.
  • Fuertes, M. A., Castilla, J., Alonso, C., & Pérez, J. M. (2003). Cisplatin biochemical mechanism of action: from cytotoxicity to induction of cell death through interconnections between apoptotic and necrotic pathways. Current medicinal chemistry, 10(3), 257-266.
  • Zhu, Y., Cai, H., Shen, Y., Li, C., & Zhu, Y. (2024). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin.
  • Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • protocols.io. (2024). LDH cytotoxicity assay.
  • Tirk, Z., & Al-Bayati, R. I. H. (2009). Synthesis and Anticancer Activities of Some Thiazole Derivatives.
  • iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • CLYTE Technologies. (2025).
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Abcam. (n.d.). MTT assay protocol.
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7338.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay Technical Manual.
  • PLoS One. (2011).
  • Abcam. (n.d.).
  • Cayman Chemical. (n.d.). LDH Cytotoxicity Assay Kit.
  • Thermo Fisher Scientific. (n.d.). Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide.
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Current Protocols in Toxicology, 80(1), e80.
  • Medical Device and Diagnostic Industry. (1998). A Practical Guide to ISO 10993-5: Cytotoxicity.
  • Greenlight Guru. (2021).
  • Antibodies Incorporated. (n.d.). Cell-mediated Cytotoxicity Assay: Basic Cyto Test.
  • 2a biotech. (n.d.). This compound.
  • BLDpharm. (n.d.). 39091-01-5|4-Methyl-2-(pyridin-3-yl)thiazole-5-carboxylic acid.
  • MDPI. (2018). (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. Molbank, 2018(4), M1017.
  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. 63(2).
  • Kamat, V., Santosh, R., Poojary, B., Nayak, S. P., Kumar, B. K., Sankaranarayanan, M., ... & Vootla, S. K. (2020). Pyridine-and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS omega, 5(40), 25865-25879.

Sources

A Comprehensive Review of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde and its Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile nature, arising from its unique electronic properties and ability to engage in various biological interactions, has led to its incorporation in a multitude of clinically approved drugs.[1] This guide provides a comprehensive review of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde, a promising heterocyclic compound, and its analogs. By objectively comparing their synthesis, chemical properties, and biological performance with supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with a critical resource to navigate the structure-activity relationships (SAR) within this chemical class and accelerate the discovery of new therapeutic leads.

The Thiazole Core: A Privileged Scaffold in Medicinal Chemistry

The five-membered aromatic ring of thiazole, containing both sulfur and nitrogen atoms, imparts a unique set of physicochemical properties that are highly desirable in drug design. This includes its ability to act as a bioisostere for other aromatic systems, its capacity to participate in hydrogen bonding and other non-covalent interactions, and its metabolic stability.[2] The inherent biological activity of the thiazole nucleus is evident in its presence in natural products like thiamine (Vitamin B1) and its derivatives' broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

The subject of this guide, this compound, combines the established pharmacological relevance of the thiazole ring with the versatile pyridine moiety and a reactive carbaldehyde group. This unique combination of functional groups offers multiple avenues for structural modification and biological targeting, making it a compelling starting point for drug discovery programs.

Synthesis of this compound and its Analogs

The construction of the 2,4,5-trisubstituted thiazole core is most commonly achieved through the Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of a thioamide with an α-halocarbonyl compound. For the synthesis of the title compound and its analogs, variations of this classical method are employed, often starting from a pyridinyl thioamide and a suitably functionalized α-haloketone.

A general synthetic pathway is outlined below. The synthesis of the key intermediate, ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate, is a critical step. This can be achieved by reacting pyridine-3-carbothioamide with ethyl 2-chloroacetoacetate.[5] Subsequent reduction of the ester to the corresponding alcohol, followed by oxidation, yields the target carbaldehyde. A patent describes a process for the preparation of 4-methyl-thiazole-5-carbaldehyde from the corresponding carboxylic acid ester, which involves reduction with sodium borohydride in the presence of AlCl3, followed by oxidation.[6][7]

Synthesis_Workflow cluster_0 Synthesis of Pyridinyl Thiazole Core cluster_1 Functional Group Interconversion Pyridine_Thioamide Pyridine-3-carbothioamide Hantzsch Hantzsch Thiazole Synthesis Pyridine_Thioamide->Hantzsch Alpha_Haloketone Ethyl 2-chloroacetoacetate Alpha_Haloketone->Hantzsch Ester Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate Hantzsch->Ester Reduction Reduction (e.g., NaBH4/AlCl3) Ester->Reduction Alcohol 4-Methyl-2-(pyridin-3-yl)thiazole-5-methanol Reduction->Alcohol Oxidation Oxidation (e.g., PCC, TEMPO) Alcohol->Oxidation Aldehyde This compound Oxidation->Aldehyde

Caption: General synthetic workflow for this compound.

Analogs can be synthesized by employing variations of this core strategy. For instance, substituting pyridine-3-carbothioamide with its 2- or 4-isomers allows for the preparation of the corresponding pyridinyl-thiazole positional isomers. Similarly, the use of different α-halocarbonyl compounds enables the introduction of diverse substituents at the 4- and 5-positions of the thiazole ring.

Comparative Biological Activity

The biological activity of this compound and its analogs is a subject of significant interest, with research primarily focused on their anticancer and antimicrobial properties. The structure-activity relationship (SAR) is highly dependent on the substitution pattern of the pyridinyl and thiazole rings.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of pyridinyl-thiazole derivatives.[4][8] These compounds have been shown to inhibit various cancer cell lines, including those of the breast, lung, and colon.[3][9] The mechanism of action is often attributed to the inhibition of key cellular targets such as protein kinases.[10]

A comparative analysis of available data suggests that the position of the nitrogen atom in the pyridine ring, as well as the nature of the substituents on the thiazole ring, significantly influences the cytotoxic potency. For instance, a study on N-substituted 2-(4-pyridinyl)thiazole carboxamides identified compounds with potent anti-angiogenic activity.[8] Another study on pyridine-thiazole hybrids revealed that certain derivatives exhibit high antiproliferative activity, with IC50 values in the sub-micromolar range against leukemia cell lines.[8]

Compound/AnalogCancer Cell LineIC50 (µM)Reference
Analog A (N-(5-methylpyridin-2-yl)-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamide)Carrageenan-induced inflammation modelPotent analgesic and anti-inflammatory activity[11]
Analog B (3-(2-fluorophenyl)-1-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-propenone)HL-60 (Leukemia)0.57[8]
Analog C (4-(2-{1-(2-fluorophenyl)-3-[4-methyl-2-(pyridin-2-ylamino)-thiazol-5-yl]-3-oxopropylsulfanyl}-acetylamino)-benzoic acid ethyl ester)NCI-60 panelBroad-spectrum activity[8]
Thiazole Derivative 4c MCF-7 (Breast)2.57[9]
Thiazole Derivative 4c HepG2 (Liver)7.26[9]
Pyridone-based Analog A549 (Lung)~0.008-0.015[4]
Pyridone-based Analog MCF-7 (Breast)~0.008-0.015[4]

Table 1: Comparative in vitro anticancer activity of selected pyridinyl-thiazole analogs.

Antimicrobial Activity

The thiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. Pyridinyl-thiazole derivatives have been reported to exhibit activity against a range of bacterial and fungal pathogens.[12] The mechanism of their antimicrobial action is often multifaceted, involving the inhibition of essential enzymes or disruption of cell wall synthesis.

A study on 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles demonstrated their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as the fungal strain Candida albicans.[1][5] The SAR studies within this class of compounds can guide the development of more potent and selective antimicrobial agents. For instance, the introduction of specific azole moieties at the 5-position of the thiazole ring was found to modulate the antimicrobial spectrum and potency.[12]

Compound/AnalogMicroorganismMIC (µg/mL)Reference
Thiadiazole Derivative 15 Staphylococcus aureus1.95–15.62[13]
Thiadiazole Derivative 15 Escherichia coli125[13]
Pyridinyl-thiazole-hydrazide 5j Various bacteria and fungiShowed lowest MIC values in the series[14]
H1Ni Complex Micrococcus luteus-[15]
H1Cu Complex Pseudomonas aeruginosa-[15]

Table 2: Comparative in vitro antimicrobial activity of selected pyridinyl-thiazole analogs.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial.

General Synthesis Protocol for this compound

This protocol is a generalized procedure based on established methods for Hantzsch thiazole synthesis and subsequent functional group modifications.[5][6][7]

Step 1: Synthesis of Ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate

  • To a solution of pyridine-3-carbothioamide (1 equivalent) in absolute ethanol, add ethyl 2-chloroacetoacetate (1 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Filter the precipitated solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ester.

Step 2: Synthesis of 4-Methyl-2-(pyridin-3-yl)thiazole-5-methanol

  • Suspend sodium borohydride (4 equivalents) in anhydrous THF and cool to -10 °C.

  • Slowly add a solution of aluminum trichloride (1.2 equivalents) in THF, maintaining the temperature below 0 °C.

  • Add a solution of ethyl 4-methyl-2-(pyridin-3-yl)thiazole-5-carboxylate (1 equivalent) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water, followed by a 15% sodium hydroxide solution.

  • Filter the mixture and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the alcohol.

Step 3: Synthesis of this compound

  • To a solution of 4-methyl-2-(pyridin-3-yl)thiazole-5-methanol (1 equivalent) in dichloromethane, add pyridinium chlorochromate (PCC) (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Experimental_Workflow cluster_bioassay Biological Assays start Start synthesis Synthesis of Pyridinyl-Thiazole Analogs start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification biological_assay Biological Evaluation purification->biological_assay anticancer Anticancer Assays (MTT, etc.) biological_assay->anticancer antimicrobial Antimicrobial Assays (MIC, etc.) biological_assay->antimicrobial data_analysis Data Analysis and SAR end End data_analysis->end anticancer->data_analysis antimicrobial->data_analysis

Caption: A typical workflow for the synthesis and biological evaluation of novel therapeutic compounds.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[9]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a logarithmic dilution series) for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Perspectives

The collective data from various studies on pyridinyl-thiazole derivatives allows for the elucidation of key structure-activity relationships that can guide future drug design efforts.

SAR_Logic cluster_pyridine Pyridine Ring Modifications cluster_thiazole Thiazole Ring Modifications Core_Scaffold This compound N_Position Position of Nitrogen (2-, 3-, or 4-position) Core_Scaffold->N_Position Pyridine_Subst Substituents on Pyridine Ring Core_Scaffold->Pyridine_Subst C4_Subst Substituent at C4 (e.g., Methyl, other alkyls) Core_Scaffold->C4_Subst C5_Subst Substituent at C5 (e.g., Carbaldehyde, Carboxamide, Azoles) Core_Scaffold->C5_Subst Biological_Activity Biological Activity (Anticancer, Antimicrobial) N_Position->Biological_Activity Pyridine_Subst->Biological_Activity C4_Subst->Biological_Activity C5_Subst->Biological_Activity

Caption: Key structural modifications influencing the biological activity of pyridinyl-thiazole derivatives.

  • Position of the Pyridine Nitrogen: The isomeric position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-position) has a profound impact on the biological activity. Comparative studies are needed to systematically evaluate this effect on various biological targets.[16]

  • Substitution on the Thiazole Ring: The substituents at the C4 and C5 positions of the thiazole ring are critical for modulating potency and selectivity. The methyl group at C4 in the title compound is a common feature in many active analogs. The carbaldehyde at C5 is a versatile handle for further chemical modifications, such as conversion to Schiff bases, hydrazones, or other heterocyclic systems, which has been shown to enhance biological activity.[12]

  • Overall Molecular Properties: Lipophilicity, electronic properties, and steric factors of the entire molecule play a crucial role in its pharmacokinetic and pharmacodynamic profile. Fine-tuning these properties through systematic structural modifications is a key aspect of lead optimization.

References

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Oniga, S., Duma, M., Oniga, O., Tiperciuc, B., Nastasă, C., & Bogdan, M. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. FARMACIA, 63(2), 172-178. Retrieved January 3, 2026, from [Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. (n.d.). MDPI. Retrieved January 3, 2026, from [Link]

  • Examples of anticancer drugs bearing pyridine, thiazole, and thiadiazole moieties. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]

  • Güler, B., et al. (2024). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. Scientific Reports, 14(1), 22066. Retrieved January 3, 2026, from [Link]

  • (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. (n.d.). Molbank. Retrieved January 3, 2026, from [Link]

  • Paruch, K., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Retrieved January 3, 2026, from [Link]

  • Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). Taylor & Francis Online. Retrieved January 3, 2026, from [Link]

  • Oniga, S., et al. (2015). Synthesis of some new 4-methyl-2-(4-pyridyl)-thiazole- 5-yl-azoles as potential antimicrobial agents. Farmacia, 63(2), 249-254. Retrieved January 3, 2026, from [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). ACS Omega. Retrieved January 3, 2026, from [Link]

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved January 3, 2026, from [Link]

  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.
  • Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. (n.d.). Google Patents.
  • Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega, 5(40), 25993-26007. Retrieved January 3, 2026, from [Link]

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (2019). MDPI. Retrieved January 3, 2026, from [Link]

  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(2), 659-663. Retrieved January 3, 2026, from [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2021). Arabian Journal of Chemistry, 14(1), 102914. Retrieved January 3, 2026, from [Link]

  • Synthesis and biological evaluation of some new thiazole derivatives. (2002). Oriental Journal of Chemistry, 18(1). Retrieved January 3, 2026, from [Link]

  • Discovery and Structure–Activity Relationship Study of (Z)-5-Methylenethiazolidin-4-one Derivatives as Potent … (n.d.). OUCI. Retrieved January 3, 2026, from [Link]

  • Design, synthesis and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]

  • Substituted thiazoles V. Synthesis and antitumor activity of novel thiazolo[2,3-b]quinazoline and pyrido[4,3-d]thiazolo[3,2-a]pyrimidine analogues. (2012). European Journal of Medicinal Chemistry, 54, 319-329. Retrieved January 3, 2026, from [Link]

  • Synthesis and Cytotoxicity Evaluation of Some Novel Thiazoles, Thiadiazoles, and Pyrido[2,3-d][1][4][8]triazolo[4,3-a]pyrimidin-5(1H)-ones Incorporating Triazole Moiety. (2018). Semantic Scholar. Retrieved January 3, 2026, from [Link]

  • Paruch, K., Popiołek, Ł., Biernasiuk, A., Berecka-Rycerz, A., Malm, A., Gumieniczek, A., & Wujec, M. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Applied Sciences, 11(3), 1180. Retrieved January 3, 2026, from [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents, such as 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde (CAS No. 958443-39-5), demand meticulous planning and adherence to established safety protocols.[1][2] This guide provides a comprehensive framework for the proper disposal of this compound, drawing upon established best practices for analogous chemical structures to ensure the safety of laboratory personnel and the protection of our environment.

While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily accessible, by examining data for structurally similar thiazole and pyridine derivatives, we can establish a robust and cautious approach to its disposal. The procedures outlined herein are grounded in the principles of chemical safety and regulatory compliance, designed to empower you with the knowledge to manage this reagent responsibly.

Hazard Assessment and Personal Protective Equipment (PPE)

Understanding the potential hazards is the first step in safe chemical handling. Thiazole derivatives can range from combustible solids to flammable liquids.[3][4] Given the aldehyde functional group, this compound may also be an irritant. Therefore, a cautious approach is warranted.

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationsRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes or contact with airborne particles.
Hand Protection Nitrile or neoprene gloves.Provides a chemical-resistant barrier to prevent skin contact.
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.Minimizes the inhalation of any potential vapors or dust.

This PPE guidance is based on general best practices for handling heterocyclic organic compounds. Always consult your institution's specific chemical safety guidelines.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[5]

  • Use Spark-Proof Tools: When cleaning up, utilize spark-proof tools to avoid ignition of any flammable vapors.[5][6]

  • Collect and Containerize: Carefully scoop the absorbed material into a suitable, labeled container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.

Waste Disposal Workflow

The proper disposal of this compound is a multi-step process that must align with institutional and regulatory requirements. Do not dispose of this chemical down the drain or in regular trash.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_process Disposal Process A Unused or Contaminated Chemical B Segregate from Incompatible Materials A->B C Place in a Labeled, Sealed Container B->C D Store in a Designated Hazardous Waste Area C->D Transfer to Waste Management E Contact Environmental Health & Safety (EHS) Office D->E F Arrange for Professional Waste Disposal Pickup E->F

Caption: General workflow for the disposal of laboratory chemical waste.

Detailed Disposal Procedure:

  • Segregation and Containment:

    • Keep this compound waste separate from other waste streams to prevent unintended reactions.

    • If possible, leave the chemical in its original container.[7] If not, use a clearly labeled, sealable container compatible with organic compounds.

    • The label should include the full chemical name, CAS number, and any known hazard warnings.

  • Storage of Chemical Waste:

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat, sparks, and open flames.[7]

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a hazardous waste pickup.[7]

    • Provide the EHS office with all necessary information about the chemical.

    • The final disposal of this material must be handled by a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][7]

Incompatible Materials

To prevent hazardous reactions, it is crucial to avoid contact with the following materials:

  • Strong oxidizing agents

  • Acids

  • Acid chlorides

  • Acid anhydrides[5][6]

Conclusion

The responsible management of chemical reagents like this compound is a cornerstone of safe and ethical scientific practice. By adhering to these guidelines, which are based on the known properties of similar chemical compounds, researchers can mitigate risks and ensure that their work contributes to scientific advancement without compromising safety or environmental integrity. Always prioritize consulting your institution's EHS office for specific guidance tailored to your location and facilities.

References

  • Benchchem. (n.d.). Proper Disposal of 4-(Methoxymethyl)thiazole: A Guide for Laboratory Professionals.
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • ChemicalBook. (2025). 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde, 97%.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Thiazole, 99%.
  • Echemi. (n.d.). 4-Methyl-2-pyrid-3-yl-1,3-thiazole-5-carbaldehyde.
  • Fisher Scientific. (2021). Thiazole Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). 4-Methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxaldehyde.
  • Sigma-Aldrich. (n.d.). 4-Methylthiazole-5-carboxaldehyde 97%.

Sources

A Researcher's Guide to Handling 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde: A Risk-Based Approach to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the safe handling of 4-Methyl-2-(pyridin-3-yl)thiazole-5-carbaldehyde. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE). By understanding the "why," we empower ourselves to make informed decisions, ensuring both personal safety and the validity of our experimental outcomes.

This molecule, with its distinct pyridine, thiazole, and aldehyde functional groups, presents a unique combination of potential hazards. Our approach will be to deconstruct the molecule's components to build a robust and validated safety protocol.

Part 1: Hazard Analysis - Understanding the Compound's Profile

  • The Pyridine Moiety : Pyridine and its derivatives are known to be harmful if inhaled, absorbed through the skin, or swallowed.[1] They can be irritants and are often flammable.[1][2] Safe handling necessitates measures to prevent inhalation of vapors and skin contact, typically within a well-ventilated area like a chemical fume hood.[3][4]

  • The Thiazole Core : Thiazole derivatives are frequently cited as causing skin and eye irritation.[5][6] Some may also cause respiratory irritation.[6][7]

  • The Aldehyde Group : Aromatic aldehydes can be irritants, particularly to the eyes, skin, and respiratory system. A closely related compound, 4-Methyl-5-thiazolecarboxaldehyde, is classified as causing serious eye damage.[8][9] This warrants a high degree of caution and robust eye protection.

Based on this analysis, we must assume that this compound is, at a minimum, a skin and severe eye irritant, harmful if inhaled or ingested, and potentially flammable. This profile dictates a stringent PPE protocol.

Part 2: The Core Protocol - Your PPE Ensemble

The selection of PPE is not a one-size-fits-all solution but a dynamic process based on the specific procedure and associated risks. The following table summarizes the recommended PPE for handling this compound.

Protection Level Required PPE Rationale & Key Standards
Primary Engineering Control Certified Chemical Fume HoodThe primary line of defense to minimize inhalation of potentially harmful vapors.[3] All manipulations of the solid compound and its solutions should be performed within a properly functioning fume hood.
Eye & Face Protection Chemical Splash Goggles & Face ShieldDue to the high risk of serious eye damage from the aldehyde group[8][9], standard safety glasses are insufficient. Chemical splash goggles that conform to ANSI Z87.1 standards are mandatory.[10] A face shield should be worn over the goggles when handling larger quantities or during procedures with a splash hazard.[10][11]
Hand Protection Nitrile Gloves (Double-Gloved)Nitrile gloves offer good resistance to a range of chemicals, including bases, alcohols, and some aldehydes.[12] Given the skin irritation potential from the thiazole and pyridine moieties, double-gloving is a prudent measure to prevent exposure from a potential tear or pinhole in the outer glove.
Body Protection Flame-Resistant Laboratory CoatA flame-resistant (FR) lab coat, fully buttoned, is essential due to the potential flammability of the pyridine component.[11] This should be worn over long pants and closed-toe shoes.
Respiratory Protection As-Needed: Air-Purifying RespiratorWhile a fume hood is the primary control, if procedures have a high potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved air-purifying respirator with organic vapor cartridges may be required.[8][11] Use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[4][11]

Part 3: Operational Plan - From Weighing to Disposal

Adherence to a strict, step-by-step protocol is critical for minimizing exposure. The following workflow for preparing a stock solution of this compound illustrates the integration of PPE at each stage.

Workflow: Preparing a Stock Solution

PPE_Workflow cluster_prep Preparation Phase cluster_execution Execution Phase (Inside Fume Hood) cluster_cleanup Post-Procedure & Disposal A 1. Hazard Assessment: Review SDS of related compounds. Identify key hazards. B 2. PPE Selection: Gather all required PPE from the table above. A->B Proceed once hazards are understood C 3. Don PPE: Don lab coat, goggles, face shield, and double gloves. B->C Enter controlled workspace D 4. Weighing: Carefully weigh the solid compound. Use anti-static measures. C->D E 5. Solubilization: Add solvent to the compound. Ensure vessel is capped during mixing. D->E F 6. Transfer & Storage: Transfer solution to a labeled, sealed container. Store appropriately. E->F G 7. Decontamination: Wipe down work area. Clean any contaminated equipment. F->G Complete chemical handling H 8. Doff PPE: Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat). G->H I 9. Waste Disposal: Dispose of contaminated gloves and consumables in a designated hazardous waste container. H->I J 10. Hand Hygiene: Wash hands thoroughly with soap and water. I->J

Caption: PPE workflow for handling this compound.

Step-by-Step Guidance:
  • Preparation : Before entering the lab, conduct a thorough pre-work hazard analysis. Assemble all necessary PPE. Ensure the chemical fume hood is certified and functioning correctly.

  • Donning PPE : Put on your lab coat and fasten it completely. Next, don your chemical splash goggles, followed by a face shield. Finally, put on your inner and outer pairs of nitrile gloves.

  • Handling the Compound : Perform all manipulations within the fume hood. When weighing the solid, use a spatula and handle it gently to avoid creating dust.[13]

  • Dissolution and Transfer : Add the solvent slowly to the solid. Cap the container before any agitation or mixing. Once dissolved, transfer the solution to a clearly labeled and tightly sealed storage bottle.

  • Decontamination and Doffing : After completing the task, decontaminate the work surface. To remove PPE, first, remove the outer gloves. Then, remove your face shield and goggles. Remove the lab coat, and finally, remove the inner gloves. This sequence minimizes the risk of cross-contamination.

  • Disposal : Contaminated consumables, such as pipette tips and gloves, must be placed in a designated, sealed hazardous waste container.[2][4] Never dispose of this material in the regular trash. Unused chemical solutions should also be collected for hazardous waste disposal and should not be poured down the drain.[3][4]

Part 4: Emergency Response and Disposal

Even with meticulous planning, accidents can happen. A clear and practiced emergency plan is essential.

Emergency Procedures
  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[4][8] Seek immediate medical attention.

  • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] Seek medical attention if irritation develops.

  • Inhalation : Move to fresh air immediately.[3] If breathing is difficult, seek medical attention.

  • Spill : For a small spill within a fume hood, use an inert absorbent material like vermiculite or sand to contain it.[3] Collect the absorbed material into a sealed container for hazardous waste disposal.[4] For larger spills, evacuate the area and contact your institution's environmental health and safety office.

Disposal Plan

All waste containing this compound, whether solid, in solution, or as contaminated consumables, must be treated as hazardous waste.

  • Segregation : Collect all waste in a designated, compatible, and clearly labeled container.[4]

  • Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage : Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials, until it is collected by trained hazardous waste personnel.[2][4]

By integrating this risk-based safety protocol into your daily laboratory operations, you foster a culture of safety and scientific excellence. This detailed approach ensures that your focus remains on your research, confident in the knowledge that you are protected.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Washington State University. Pyridine Standard Operating Procedure. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]

  • Abbas, A. A., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylthiazole-5-carboxaldehyde. PubChem. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Laboratorium Discounter. (2023, February 21). Pyridine 99,75+% Extra pure Safety Data Sheet. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Penta Chemicals. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. Retrieved from [Link]

  • Journal of Advanced Research in Applied Sciences and Engineering Technology. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.